Crotonyl isothiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-but-2-enoyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-2-3-5(7)6-4-8/h2-3H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYYXENTGJDZTN-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60034-28-8 | |
| Record name | Crotonyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060034288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 60034-28-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Definitive Technical Profile: Crotonyl Isothiocyanate
(E)-But-2-enoyl Isothiocyanate[1]
Part 1: Executive Summary & Nomenclature Alert
Crotonyl isothiocyanate is a highly reactive acyl isothiocyanate , distinct from the alkyl analog "crotyl isothiocyanate." It functions as a bifunctional electrophile, bridging the chemistry of conjugated carbonyls and isothiocyanates. Its primary utility lies in heterocyclic synthesis and bioconjugation, where it serves as a potent "N-C-S" linchpin for forming N-acyl thioureas and thiazole derivatives.
CRITICAL NOMENCLATURE DISTINCTION: Researchers frequently conflate two distinct chemical entities due to similar naming conventions. You must verify your target molecule before proceeding:
| Feature | This compound (Target of this Guide) | Crotyl Isothiocyanate (Common Confusion) |
| Structure | Acyl Isothiocyanate (R-C(=O)-NCS) | Alkyl Isothiocyanate (R-CH₂-NCS) |
| IUPAC | (E)-But-2-enoyl isothiocyanate | 1-Isothiocyanato-2-butene |
| CAS No. | 60034-28-8 | 57016-66-9 |
| Reactivity | High (Acylating & Thiocarbamoylating) | Moderate (Standard ITC electrophile) |
| Stability | Moisture Sensitive (Hydrolyzes rapidly) | Relatively Stable |
Part 2: Chemical Identity & Physicochemical Profile
This compound is characterized by a conjugated system connecting an alkene, a carbonyl, and the isothiocyanate moiety. This conjugation lowers the LUMO energy, significantly enhancing its electrophilicity compared to non-conjugated analogs.
Physicochemical Data Table
| Property | Value / Description |
| Chemical Formula | C₅H₅NOS |
| Molecular Weight | 127.16 g/mol |
| Exact Mass | 127.009 g/mol |
| Appearance | Colorless to pale yellow solid/oil (dependent on purity/temp) |
| Boiling Point | ~174 °C (Estimated at 760 mmHg) |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, Acetone, THF; Decomposes in Water/Alcohols |
| Spectroscopy (IR) | ~1980–2050 cm⁻¹ (Broad, strong -N=C=S stretch)~1680–1700 cm⁻¹ (C=O stretch, conjugated) |
| Hazard Class | Irritant (Skin/Eye/Respiratory); Lachrymator |
Part 3: Synthesis & Production Protocols
Methodology: Nucleophilic Substitution of Acid Chlorides. Unlike alkyl isothiocyanates, which are often synthesized from amines and CS₂, acyl isothiocyanates are best prepared by reacting the corresponding acid chloride with a thiocyanate salt. This method avoids the use of toxic thiophosgene.
Protocol: Phase-Transfer Catalyzed Synthesis
Reagents:
-
(E)-Crotonyl Chloride (1.0 eq)[1]
-
Potassium Thiocyanate (KSCN) (1.2 eq)
-
Solvent: Dry Acetone or Acetonitrile (Anhydrous is critical)
-
Catalyst (Optional): 18-Crown-6 (0.05 eq) to enhance KSCN solubility.
Step-by-Step Workflow:
-
Preparation: Flame-dry a 3-neck round bottom flask and purge with N₂.
-
Solubilization: Dissolve KSCN (1.2 eq) in anhydrous acetone. If KSCN does not fully dissolve, add catalytic 18-Crown-6.[1]
-
Addition: Cool the solution to 0°C. Add Crotonyl Chloride (1.0 eq) dropwise via a pressure-equalizing addition funnel over 20 minutes. Note: Exothermic reaction.[1][2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The formation of a white precipitate (KCl) indicates reaction progress.
-
Filtration: Filter the reaction mixture under N₂ atmosphere to remove the KCl salt.
-
Isolation: Concentrate the filtrate in vacuo at low temperature (<40°C).
-
Purification: Vacuum distillation is recommended for high purity. Do not use silica chromatography with protic solvents as the compound will degrade.
Synthesis Pathway Diagram
Caption: Nucleophilic substitution pathway converting acid chloride to acyl isothiocyanate via salt metathesis.
Part 4: Reactivity & Mechanistic Chemistry
This compound is a "harder" electrophile than standard ITCs due to the acyl group. It exhibits two primary modes of reactivity:[2]
-
Carbamoylation (Major): Reaction at the isothiocyanate carbon (-N=C=S) with nucleophiles (amines, thiols) to form N-acyl thioureas or dithiocarbamates.
-
Michael Addition (Minor/Specific): The conjugated alkene (C=C) allows for 1,4-addition, though the highly reactive ITC group usually reacts first.
Reaction with Amines (The "N-Acyl Thiourea" Route)
When reacted with primary amines, the nucleophile attacks the central carbon of the isothiocyanate group.[3] The acyl group stabilizes the resulting negative charge on the nitrogen, driving the reaction forward rapidly.
Mechanism:
-
Nucleophilic Attack: Amine lone pair attacks the ITC carbon.[3]
-
Proton Transfer: Rapid tautomerization.
-
Product: Formation of a stable N-crotonyl-N'-alkyl thiourea.
Reactivity Diagram
Caption: Mechanism of N-acyl thiourea formation upon reaction with primary amines.
Part 5: Biological Applications & Drug Development
While often cited in the context of food chemistry (mustard oils), the specific value of This compound in drug development lies in its ability to modify proteins and synthesize heterocyclic scaffolds.
-
Bioconjugation: The acyl-ITC moiety reacts with lysine residues (amines) on proteins. Unlike alkyl ITCs, the resulting N-acyl thiourea linkage is chemically distinct and can alter the electronic properties of the protein surface.
-
Heterocycle Synthesis: The N-acyl thiourea products are versatile precursors. Upon treatment with base or oxidants, they can cyclize to form 2-aminothiazoles or pyrimidinethiones , which are privileged scaffolds in kinase inhibitors and antimicrobial agents.
-
Biomarker Utility: Detected as a metabolite of specific glucosinolates in Chinese mustard, serving as a tracer for dietary intake studies in nutritional epidemiology.
Part 6: Safety & Handling
-
Lachrymator: Acyl isothiocyanates are potent tear agents. Handle only in a functioning fume hood.
-
Hydrolysis Hazard: In the presence of moisture, it hydrolyzes to release HSCN (Thiocyanic acid) or COS (Carbonyl sulfide), both of which are toxic.
-
Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Desiccate to prevent hydrolysis.
References
-
PubChem. (2025).[4] this compound (Compound Summary). National Library of Medicine. [Link]
-
FooDB. (2025). Compound: this compound.[4] The Food Metabolome Database. [Link]
-
NIST. (2023). This compound - Mass Spectrum.[1][4] National Institute of Standards and Technology. [Link]
Sources
Crotonyl isothiocyanate CAS number
An In-depth Technical Guide to Crotonyl Isothiocyanate
Abstract
This compound, a member of the isothiocyanate class of organic compounds, is a molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. Isothiocyanates, in general, are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This guide provides a comprehensive overview of this compound, with a primary focus on its chemical identity, including its CAS number, properties, synthesis, and reactivity. Furthermore, this document delves into its spectroscopic characterization, potential applications, biological activity, and safety and handling protocols. Experimental procedures and mechanistic pathways are also detailed to provide a practical and in-depth resource for scientists and professionals in the field.
Chemical Identity and Properties
The foundational step in understanding and utilizing any chemical compound is to establish its precise identity and physical characteristics.
IUPAC Name: (2E)-2-Butenoyl isothiocyanate[2]
Synonyms: this compound, (E)-but-2-enoyl isothiocyanate, (2E)-2-Butenoyl isothiocyanate[2]
Molecular Formula: C₅H₅NOS[2]
Molecular Weight: 127.17 g/mol [2]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Water Solubility | 0.23 g/L (Predicted) | [3] |
| logP | 1.97 (Predicted) | [3] |
| pKa (Strongest Basic) | -9.5 (Predicted) | [3] |
| Polar Surface Area | 29.43 Ų (Predicted) | [3] |
| Rotatable Bond Count | 1 (Predicted) | [3] |
| Hydrogen Bond Donor Count | 0 (Predicted) | [3] |
| Hydrogen Bond Acceptor Count | 2 (Predicted) | [3] |
Synthesis and Reactivity
The synthesis of isothiocyanates can be achieved through various methods, with the reaction of primary amines with carbon disulfide being a common approach.[4] This process involves the formation of a dithiocarbamate salt, which is then decomposed using a desulfurylating agent to yield the isothiocyanate.[4]
A plausible synthetic route to this compound would involve the reaction of crotonamide with a thiocarbonyl transfer reagent or a multi-step process starting from crotonic acid. Another common method for synthesizing isothiocyanates is by treating organic dithiocarbamate salts with reagents like lead nitrate or tosyl chloride.[5]
Caption: General synthesis of isothiocyanates.
Isothiocyanates are characterized by their electrophilic nature, making them susceptible to attack by nucleophiles at the central carbon atom of the -N=C=S group.[6] This reactivity is fundamental to their biological activity and their utility as synthetic intermediates.[6] They readily react with amines to form thioureas, with alcohols to form thiocarbamates, and with thiols.[7]
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl and vinyl protons of the crotonyl group. The coupling patterns and chemical shifts would be characteristic of a trans-alkene system.
¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbon, the two vinyl carbons, the carbonyl carbon, and the isothiocyanate carbon. It is important to note that the isothiocyanate carbon signal can be broad or even undetectable ("near-silence") due to the quadrupolar relaxation of the adjacent nitrogen atom and the molecule's structural flexibility.[8]
IR Spectroscopy: The IR spectrum will be characterized by strong absorption bands. A sharp, intense band around 2100-2200 cm⁻¹ is indicative of the asymmetric stretching vibration of the -N=C=S group. A strong absorption around 1700-1750 cm⁻¹ would correspond to the C=O stretching of the carbonyl group.
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (127.17 g/mol ). Fragmentation patterns would likely involve the loss of the isothiocyanate group or cleavage of the crotonyl moiety.
Caption: Workflow for spectroscopic structure elucidation.
Applications in Research and Drug Development
Isothiocyanates are valuable compounds in various scientific domains due to their reactivity and biological properties.
-
Bioactive Compounds: Many isothiocyanates exhibit potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[9][10] They are found naturally in cruciferous vegetables and are believed to contribute to their health benefits.[5]
-
Synthetic Intermediates: The electrophilic nature of the isothiocyanate group allows for its use in the synthesis of a wide range of heterocyclic compounds, thioureas, and thioamides.[6][7]
-
Medicinal Chemistry: Isothiocyanates have been explored as "covalent warheads" in drug design.[6] Their ability to form covalent bonds with specific amino acid residues (like cysteine or lysine) in target proteins can lead to potent and long-lasting therapeutic effects.[6]
Biological Activity and Mechanism of Action
The biological effects of isothiocyanates are multifaceted and involve the modulation of several key cellular pathways.
-
Induction of Phase II Detoxifying Enzymes: Isothiocyanates are potent inducers of phase II enzymes, such as glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[11] This induction is primarily mediated through the activation of the Nrf2 signaling pathway.[11] Isothiocyanates react with sulfhydryl groups on Keap1, a repressor of Nrf2, leading to the release and nuclear translocation of Nrf2.[11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding phase II enzymes, thereby upregulating their expression.[11]
Caption: Nrf2 signaling pathway activation by isothiocyanates.
-
Induction of Apoptosis: Isothiocyanates can induce apoptosis (programmed cell death) in cancer cells.[12][13] This is achieved through various mechanisms, including the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and activation of caspase cascades.[12][13]
-
Anti-inflammatory and Antimicrobial Activity: Isothiocyanates have demonstrated anti-inflammatory and antimicrobial properties.[9][14] Their ability to inhibit the growth of various pathogens, including bacteria and fungi, makes them interesting candidates for the development of new antimicrobial agents.[14][15]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to avoid exposure.
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
GHS Pictogram:
-
GHS07: Exclamation mark[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves/ eye protection/ face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[16]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]
-
Avoid contact with skin, eyes, and clothing.[17]
-
Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[16][17]
Experimental Protocols
General Protocol for the Synthesis of an Aliphatic Isothiocyanate
This protocol provides a general method for the synthesis of an aliphatic isothiocyanate from the corresponding primary amine. This should be performed by trained personnel in a laboratory setting with appropriate safety precautions.
Materials:
-
Aliphatic primary amine (1.0 eq)
-
Carbon disulfide (1.1 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (anhydrous)
-
Tosyl chloride (1.1 eq)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aliphatic primary amine in anhydrous dichloromethane.
-
Formation of Dithiocarbamate Salt: Cool the solution to 0 °C in an ice bath. Add triethylamine, followed by the dropwise addition of carbon disulfide. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Desulfurization: Cool the reaction mixture back to 0 °C and add tosyl chloride portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure isothiocyanate.
-
Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.
References
- Sigma-Aldrich. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5365813, this compound.
- Canadian All-Metabolite Profiling and Screening. (n.d.). This compound.
- FooDB. (n.d.). Showing Compound this compound (FDB004298).
- TCI Chemicals. (2025). Safety Data Sheet.
- Kala, C., et al. (2018). Isothiocyanates: a Review. Research Journal of Pharmacognosy.
- Fisher Scientific. (2025). Safety Data Sheet.
- MDPI. (n.d.). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur.
- MDPI. (n.d.). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent.
- Oregon State University. (n.d.). Linus Pauling Institute: Isothiocyanates.
- ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates.
- Wikipedia. (n.d.). Isothiocyanate.
- PubMed. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl....
- PubMed Central. (n.d.). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update.
- SciELO Colombia. (n.d.). Mechanism of action of isothiocyanates. A review.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- ResearchGate. (2025). (PDF) Mechanism of action of isothiocyanates. A review.
- MDPI. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications.
- Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds. (n.d.).
Sources
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- 5. Isothiocyanate - Wikipedia [en.wikipedia.org]
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- 8. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 10. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
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- 15. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
Crotonyl isothiocyanate molecular weight
An In-depth Technical Guide to the Molecular Properties and Analysis of Crotonyl Isothiocyanate
Abstract
This compound, an unsaturated acyl isothiocyanate, represents a class of reactive compounds with significant potential in synthetic chemistry and drug development. The isothiocyanate (ITC) functional group is a key pharmacophore found in numerous bioactive natural products known for their anti-inflammatory and anticarcinogenic properties.[1][2][3][4] Understanding the fundamental molecular characteristics of this compound, particularly its precise molecular weight, is foundational for its application in quantitative assays, reaction stoichiometry, and structural elucidation. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its synthesis and analytical verification, and essential guidelines for safe handling, grounded in authoritative data to support advanced research and development.
Introduction to this compound: A Molecule of Interest
This compound belongs to the family of organic isothiocyanates (R–N=C=S), which are widely recognized for their biological activities.[1] These compounds are prevalent in cruciferous vegetables like broccoli and mustard, where they exist as glucosinolate precursors and contribute to the plant's defense mechanisms.[2][5][6] In the context of drug discovery, the isothiocyanate moiety is a versatile electrophile that can react with nucleophilic residues on proteins, such as cysteine or lysine. This reactivity has been harnessed to design covalent inhibitors and chemical probes for biological targets.[5] Specifically, acyl isothiocyanates like this compound serve as valuable synthetic intermediates for creating a diverse range of heterocyclic compounds and thiourea derivatives.[3][5] Its defined structure and reactivity make it a subject of interest for developing novel therapeutic agents, particularly in areas like inflammation and cancer research.[3][7]
Core Physicochemical Properties and Molecular Weight
The precise molecular weight and associated physicochemical properties are critical for any experimental work, from calculating molar concentrations for bioassays to interpreting mass spectrometry data.
Calculation of Molecular Weight
The molecular formula for this compound is C₅H₅NOS.[8][9] The molecular weight is calculated by summing the atomic weights of its constituent atoms:
-
Carbon (C): 5 × 12.011 u = 60.055 u
-
Hydrogen (H): 5 × 1.008 u = 5.040 u
-
Nitrogen (N): 1 × 14.007 u = 14.007 u
-
Oxygen (O): 1 × 15.999 u = 15.999 u
-
Sulfur (S): 1 × 32.06 u = 32.060 u
-
Total Molecular Weight: 127.161 u (commonly rounded to 127.17 g/mol )
This calculated value is corroborated by multiple chemical databases.[8][10][]
Data Summary Table
The following table summarizes the key quantitative data for this compound for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅NOS | PubChem[8], NIST[9] |
| Molecular Weight | 127.17 g/mol | PubChem[8], Sigma-Aldrich |
| Monoisotopic Mass | 127.00918496 Da | PubChem[8] |
| IUPAC Name | (E)-but-2-enoyl isothiocyanate | PubChem[8] |
| CAS Number | 60034-28-8 | NIST[9], Sigma-Aldrich |
| XLogP3-AA (LogP) | 2.4 | PubChem[8] |
| Hydrogen Bond Donor Count | 0 | PubChem[8] |
| Hydrogen Bond Acceptor Count | 2 | FooDB[12] |
| Water Solubility | 0.23 g/L (Predicted) | FooDB[12] |
Synthesis Pathway and Mechanistic Considerations
The synthesis of acyl isothiocyanates can be achieved through several established methods. A common and effective approach involves the reaction of an acyl chloride with a thiocyanate salt. This method avoids the use of highly toxic reagents like thiophosgene, which was traditionally employed.[1]
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution. The thiocyanate ion (SCN⁻), typically from a salt like potassium or sodium thiocyanate, acts as the nucleophile, attacking the electrophilic carbonyl carbon of crotonyl chloride. The chloride ion is displaced as a leaving group, forming the this compound product. The reaction is typically performed in an anhydrous solvent to prevent hydrolysis of the highly reactive acyl chloride.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative lab-scale synthesis. Causality: Each step is designed to maximize yield and purity by controlling reaction conditions and preventing side reactions.
-
System Preparation:
-
Assemble a round-bottom flask with a reflux condenser and a drying tube (filled with CaCl₂).
-
Rationale: The use of a drying tube is critical to prevent atmospheric moisture from entering the reaction, which would hydrolyze the starting material, crotonyl chloride, reducing yield.
-
Flame-dry all glassware under a vacuum and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: This removes any adsorbed water from the glass surfaces.
-
-
Reagent Addition:
-
To the flask, add potassium thiocyanate (1.1 equivalents).
-
Add anhydrous acetone as the solvent. The volume should be sufficient to dissolve the reactants upon heating.
-
Rationale: Acetone is a suitable polar aprotic solvent that facilitates the dissolution of the ionic salt and is relatively inert under these conditions.
-
Begin stirring the suspension.
-
-
Reaction Execution:
-
Slowly add crotonyl chloride (1.0 equivalent) to the stirring suspension via a dropping funnel.
-
Rationale: A slow, dropwise addition helps to control the initial exothermic nature of the reaction.
-
After the addition is complete, heat the mixture to reflux (approx. 56°C for acetone) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed to completion. TLC allows for empirical verification that the starting material has been consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated potassium chloride (KCl) byproduct.
-
Rationale: The inorganic salt byproduct is largely insoluble in the organic solvent and can be easily removed by physical filtration.
-
Evaporate the solvent (acetone) from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or flash column chromatography to yield pure this compound.
-
Rationale: Purification is necessary to remove any unreacted starting materials or minor side products, ensuring the final compound is suitable for analytical or biological studies.
-
Analytical Workflow for Molecular Weight Verification
Confirming the molecular weight and identity of a synthesized compound is a cornerstone of chemical research. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
Experimental Workflow Diagram
Sources
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- 3. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to the Structural Elucidation of Crotonyl Isothiocyanate
Foreword
The isothiocyanate moiety (-N=C=S) is a cornerstone of many biologically active compounds, renowned for its unique reactivity and presence in cruciferous vegetables.[1][2] Crotonyl isothiocyanate, or (E)-but-2-enoyl isothiocyanate, represents a fascinating intersection of this functional group with an α,β-unsaturated carbonyl system.[3][4] This dual functionality imparts a distinct chemical personality, making its unambiguous structural identification a critical task for researchers in natural products, drug development, and food science. This guide eschews a simple recitation of data, instead offering an in-depth, logic-driven narrative on how a suite of modern analytical techniques is synergistically deployed to confirm its precise molecular architecture. We will explore not just the what, but the why—the causality behind experimental choices and the self-validating nature of a multi-pronged analytical approach.
Foundational Analysis: Molecular Formula and Degrees of Unsaturation
The first step in any structure elucidation is to determine the elemental composition and, from it, the degrees of unsaturation (DoU). This fundamental value provides an immediate census of the rings and/or π-bonds within the molecule, setting the stage for all subsequent spectroscopic investigation.
-
Molecular Formula : High-resolution mass spectrometry (HRMS) establishes the molecular formula as C₅H₅NOS .[4][5][]
-
Degree of Unsaturation (DoU) Calculation : DoU = C - H/2 + N/2 + 1 DoU = 5 - (5/2) + (1/2) + 1 = 4
A DoU of four immediately signals a molecule rich in π-bonds. This could correspond to, for example, a benzene ring, or a combination of double and triple bonds. This value is our first crucial clue, guiding our interpretation of subsequent spectroscopic data.
The Synergistic Spectroscopic Workflow
No single technique can unambiguously determine a structure. The power of modern elucidation lies in the integration of data from multiple spectroscopic methods. Each technique provides a unique piece of the puzzle, and their collective data must converge on a single, consistent structure.
Figure 1: The logical workflow for the structural elucidation of this compound.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is the ideal first pass for functional group identification. Its speed and ability to detect the highly characteristic isothiocyanate stretch make it invaluable. The presence of a strong, sharp absorption band in the 2000-2200 cm⁻¹ region is a nearly definitive indicator of a cumulene system like an isothiocyanate, allene, or nitrile.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a single drop of neat this compound liquid directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric H₂O and CO₂.
-
Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Trustworthiness: The key to this technique's reliability is the diagnostic nature of the -N=C=S absorption. This vibrational mode is located in a relatively uncluttered region of the IR spectrum, making its assignment highly confident.[7][8]
Data Presentation: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment | Implication for Structure |
| ~2100 | Strong, Sharp | Asymmetric Stretch of -N=C=S | Confirms isothiocyanate group |
| ~1685 | Strong | C=O Stretch (conjugated) | Confirms conjugated carbonyl group |
| ~1640 | Medium | C=C Stretch | Confirms alkene group |
| ~970 | Medium-Strong | C-H Out-of-Plane Bend | Suggests trans (E) alkene stereochemistry |
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Experience: While IR identifies the components, MS provides the total weight and the elemental formula. Using high-resolution mass spectrometry (HRMS) is non-negotiable for a definitive elucidation, as it provides a mass measurement accurate to several decimal places, allowing for the unambiguous determination of the elemental composition.
Experimental Protocol: Electron Ionization GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane).
-
Injection: Inject 1 µL of the solution into the GC-MS system. The GC will separate the analyte from any impurities.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Analysis: The ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
Detection: The detector records the abundance of each ion.
Trustworthiness: The molecular ion peak (M⁺) is the most critical piece of data. Its exact mass from HRMS validates the proposed formula against all other possibilities within a given mass tolerance. The fragmentation pattern must also be consistent with the proposed structure, serving as a self-validating check.
Data Presentation: Key Mass Spectrometry Data
| m/z (Mass/Charge) | Proposed Fragment | Formula | Significance |
| 127.0092 | [M]⁺ (Molecular Ion) | C₅H₅NOS | Confirms Molecular Weight and Formula[4][5] |
| 69 | [M - NCS]⁺ | C₄H₅O | Loss of the isothiocyanate group, leaving the crotonyl cation |
| 72 | [CH₂NCS]⁺ | C₂H₂NS | A characteristic fragment for many alkyl isothiocyanates[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework
Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry of an organic molecule. For this compound, ¹H NMR will define the crotonyl (CH₃-CH=CH-C=O) backbone and its stereochemistry, while ¹³C NMR will account for every carbon atom in the structure.
Experimental Protocol: Standard NMR Sample Preparation
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and 2D (e.g., COSY) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Processing: Fourier transform, phase, and baseline correct the resulting Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (TMS).
¹H NMR Analysis: Protons and their Relationships
The proton NMR spectrum provides information on the number of distinct proton environments, their integration (number of protons), and their coupling (neighboring protons).
Data Presentation: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.0 | dq | 1H | J = 15.2, 6.9 | H -C=C-C=O |
| ~6.1 | dq | 1H | J = 15.2, 1.8 | CH₃-CH=CH |
| ~1.9 | dd | 3H | J = 6.9, 1.8 | CH₃ -CH=CH |
Trustworthiness: The key to confirming the stereochemistry lies in the coupling constant between the two vinyl protons (~7.0 and ~6.1 ppm). A large J value of ~15.2 Hz is unequivocally diagnostic of a trans (E) configuration. A cis (Z) configuration would exhibit a much smaller J value (typically 7-12 Hz).
Figure 2: Chemical structure of (E)-crotonyl isothiocyanate with key protons highlighted.
¹³C NMR Analysis: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Data Presentation: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment |
| ~165 | C | C =O |
| ~145 | CH | H-C =C-C=O |
| ~133 | C | -N=C =S |
| ~125 | CH | CH₃-C H=CH |
| ~18 | CH₃ | C H₃ |
Expertise & Experience: A crucial observation in the ¹³C NMR of many isothiocyanates is the character of the -N=C =S signal. Due to the quadrupolar nature of the adjacent ¹⁴N nucleus and the molecule's flexibility, this carbon resonance is often significantly broadened, sometimes to the point of being nearly indistinguishable from the baseline.[10][11] This "near-silence" is a highly characteristic feature. Its presence can be confirmed using a 2D HMBC experiment, which would show a correlation from the protons on the adjacent carbon to this "silent" carbon.
Chemical Synthesis as Final Confirmation
An unambiguous synthesis of the proposed structure from known starting materials provides the ultimate validation. A common and reliable method is the reaction of the corresponding acyl chloride with a thiocyanate salt.
Figure 3: A representative synthetic pathway for this compound.
This reaction proceeds via an acyl isothiocyanate intermediate, confirming that the synthesized product possesses the same connectivity as determined by spectroscopy.[12]
Conclusion
The structural elucidation of this compound is a model case for the principles of modern analytical chemistry. It begins with a foundational understanding of molecular formula and unsaturation from Mass Spectrometry. Infrared Spectroscopy then provides rapid confirmation of the key isothiocyanate and α,β-unsaturated carbonyl functionalities. Finally, a detailed analysis of ¹H and ¹³C NMR spectra, with a critical focus on coupling constants and the characteristic behavior of the isothiocyanate carbon, allows for the definitive assignment of the carbon-hydrogen framework and its trans (E) stereochemistry. This logical, self-validating workflow, potentially corroborated by chemical synthesis, provides unshakeable confidence in the final structural assignment, enabling further research into its chemical and biological properties.
References
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FooDB. (2010, April 8). Showing Compound this compound (FDB004298). Retrieved from FooDB website: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Mphahlele, R. R., et al. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Critical Reviews in Food Science and Nutrition, 64(23), 8248-8264. [Link]
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Kyriakoudi, A., & Tsimidou, M. Z. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(16), 4949. [Link]
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ResearchGate. (2021, January). IR absorption spectra of metal thiocyanates and isothiocyanates. Retrieved from [Link]
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Taylor & Francis Online. (2023, April 10). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Retrieved from [Link]
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AIP Scitation. (n.d.). Infrared and Raman Spectra of Methyl Thiocyanate and Methyl Isothiocyanate. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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Szymańska, A., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(16), 4768. [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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Recent Advancement in the Synthesis of Isothiocyanates. (n.d.). Retrieved from [Link]
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SciSpace. (n.d.). Mass Spectra of Isothiocyanates. Retrieved from [Link]
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Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. Journal of Organic Chemistry, 80(9), 4360-4369. [Link]
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Glaser, R. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Synthesis of Isothiocyanates: An Update. Molecules, 29(1), 234. [Link]
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ResearchGate. (n.d.). Isothiocyanate chemistry. Retrieved from [Link]
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Arkivoc. (n.d.). Reactivity and diverse synthetic applications of acyl isothiocyanates. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Faster liquid chromatography-tandem mass spectrometry method for analysis of isomeric urinary mercapturic acid metabolites of crotonaldehyde, methacrolein, and methyl vinyl ketone. Journal of Chromatography B, 1092, 469-475. [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
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Research Journal of Pharmacognosy. (2018). Isothiocyanates: a Review. 5(2), 71-89. [Link]
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Royal Society of Chemistry. (n.d.). The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Linus Pauling Institute, Oregon State University. (n.d.). Isothiocyanates. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.). Journal of Agricultural and Food Chemistry, 63(21), 5294-5302. [Link]
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Royal Society of Chemistry. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, 339-341. [Link]
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The Enigmatic Pungency: A Technical Guide to the Natural Sources of Crotonyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crotonyl isothiocyanate, a member of the reactive and biologically significant isothiocyanate family, presents a compelling subject for scientific inquiry. While less ubiquitous than its well-studied counterpart, allyl isothiocyanate, this compound exhibits a range of bioactivities that warrant deeper investigation for potential therapeutic applications. This technical guide provides a comprehensive exploration of the natural origins of this compound, delving into its biosynthesis, methodologies for its extraction and characterization, and a discussion of its known biological significance. This document is intended to serve as a foundational resource for researchers seeking to isolate, identify, and harness the potential of this intriguing natural compound.
Introduction: The Isothiocyanate Landscape and the Place of this compound
Isothiocyanates (ITCs) are a class of sulfur-containing organic compounds characterized by the -N=C=S functional group. Predominantly found in plants of the Brassicaceae family, these molecules are renowned for their pungent flavor and a wide array of biological activities, including potent antimicrobial and chemopreventive properties.[1] The formation of ITCs in nature is a classic example of a plant defense mechanism. They are not present in their active form within intact plant tissues but are stored as stable precursors known as glucosinolates.[2] When the plant tissue is damaged, for instance, by chewing or cutting, the enzyme myrosinase (a thioglucosidase) is released and hydrolyzes the glucosinolates, leading to the formation of various breakdown products, including isothiocyanates.[2]
While much of the research has focused on prominent ITCs like sulforaphane from broccoli and allyl isothiocyanate from mustard, a diverse array of these compounds exists in nature. This compound ((E)-but-2-enyl isothiocyanate) is a less-studied but equally fascinating member of this family. Its primary natural sources are certain varieties of mustard, particularly Romanian Brown Mustard and Chinese Mustard (Brassica juncea).[3] This guide will illuminate the path from these plant sources to the purified compound, providing the technical insights necessary for its scientific exploration.
Biosynthesis of this compound: From Amino Acids to Pungent Defense
The biosynthesis of this compound follows the general pathway established for aliphatic glucosinolates, originating from the chain elongation of amino acids. The specific precursor to this compound is a butenyl glucosinolate, likely 2-butenyl glucosinolate or 3-butenyl glucosinolate, which has been identified in Brassica juncea.[4][5]
The biosynthetic journey can be conceptualized in three main stages:
-
Amino Acid Chain Elongation: The pathway begins with the deamination of a parent amino acid, followed by a series of condensation, isomerization, and oxidative decarboxylation reactions to extend the carbon chain.
-
Formation of the Core Glucosinolate Structure: The chain-elongated amino acid undergoes a series of modifications, including oxidation, glucosylation, and sulfation, to form the characteristic glucosinolate structure.
-
Enzymatic Hydrolysis to this compound: Upon tissue disruption, myrosinase cleaves the thioglucosidic bond of the butenyl glucosinolate, releasing an unstable aglycone that rearranges to form this compound.[6]
Extraction and Purification of this compound from Brassica juncea
The isolation of this compound from its natural sources requires careful consideration of its volatile and reactive nature. The following protocols are based on established methods for isothiocyanate extraction from mustard seeds and can be adapted for the specific isolation of this compound.
Solvent Extraction Protocol
This method is suitable for obtaining a crude extract containing this compound for initial analysis.
Materials:
-
Brassica juncea seeds (e.g., Romanian Brown Mustard)
-
Hexane
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Grinder or mill
Procedure:
-
Seed Preparation: Grind the Brassica juncea seeds into a fine powder.
-
Defatting: To remove lipids that can interfere with the extraction, perform a Soxhlet extraction of the ground seeds with hexane for 4-6 hours. Discard the hexane extract.
-
Aqueous Hydrolysis: Suspend the defatted seed powder in distilled water (1:10 w/v) in a sealed container and incubate at 37°C for 2-4 hours to allow for enzymatic hydrolysis by myrosinase.
-
Solvent Extraction: Extract the aqueous slurry with dichloromethane (3 x 1 volume of the aqueous phase). Combine the dichloromethane extracts.
-
Drying and Concentration: Dry the dichloromethane extract over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator at a low temperature (<40°C) to obtain the crude isothiocyanate extract.
Hydrodistillation Protocol
This method is suitable for isolating the volatile fraction of the mustard seeds, which will contain this compound.
Materials:
-
Ground Brassica juncea seeds
-
Clevenger-type apparatus
-
Heating mantle
-
Distilled water
Procedure:
-
Setup: Place the ground mustard seeds in the boiling flask of the Clevenger apparatus and add distilled water (1:10 w/v).
-
Hydrolysis and Distillation: Gently heat the mixture to boiling. The steam will carry the volatile isothiocyanates, including this compound, into the condenser.
-
Collection: The condensed distillate, a mixture of water and essential oil, is collected in the separator. The less dense essential oil layer containing the isothiocyanates will separate from the aqueous layer.
-
Separation and Drying: Carefully separate the essential oil layer and dry it over anhydrous sodium sulfate.
Analytical Characterization and Quantification
Accurate identification and quantification of this compound are essential for research and development. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is ideal for the analysis of volatile compounds like this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in split mode (e.g., split ratio 50:1) at a temperature of 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: 5°C/min to 250°C.
-
Hold: 5 min at 250°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Identification: this compound can be identified by its characteristic mass spectrum and retention time compared to an authentic standard.
High-Performance Liquid Chromatography (HPLC-DAD) Protocol
HPLC is a versatile technique for the quantification of isothiocyanates, often requiring derivatization to enhance UV detection.
Instrumentation and Conditions:
-
HPLC System: Equipped with a diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 20% B, increase to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
Quantification: A calibration curve should be prepared using a certified standard of this compound to ensure accurate quantification.
Quantitative Data and Yield
Specific quantitative data on the yield of this compound from its natural sources is not extensively reported in the scientific literature. The concentration of isothiocyanates in mustard seeds can vary significantly depending on the cultivar, growing conditions, and processing methods. For context, the concentration of the related compound, allyl isothiocyanate, in Brassica juncea can range from approximately 148 to 479 mg/100g of seed flour.[7] It is reasonable to expect the concentration of this compound to be lower than that of the major isothiocyanates in most varieties. Further research is needed to establish a reliable quantitative profile of this compound in different mustard species.
Table 1: Comparison of Major Isothiocyanates in Mustard Varieties
| Isothiocyanate | Common Mustard Source | Typical Precursor Glucosinolate | Notes |
| Allyl Isothiocyanate | Brassica nigra, Brassica juncea | Sinigrin | The primary pungent compound in many mustards. |
| This compound | Romanian Brown Mustard (Brassica juncea) | Butenyl Glucosinolate | Often found alongside allyl isothiocyanate. |
| p-Hydroxybenzyl Isothiocyanate | Sinapis alba (White Mustard) | Sinalbin | Less pungent than allyl isothiocyanate. |
Biological Significance and Future Directions
Isothiocyanates, as a class, are known to exhibit a range of biological activities, including:
-
Antimicrobial properties: They can inhibit the growth of various bacteria and fungi.
-
Chemopreventive effects: Many ITCs have been shown to induce phase II detoxification enzymes and promote apoptosis in cancer cells.
-
Anti-inflammatory activity: They can modulate inflammatory pathways in the body.
While the specific biological activities of this compound are less well-documented than those of other ITCs, its structural similarity to other bioactive isothiocyanates suggests that it likely possesses similar properties. The presence of the reactive isothiocyanate group makes it a candidate for further investigation in drug discovery and development.
Future research should focus on:
-
Comprehensive profiling: Quantifying the concentration of this compound in a wider range of Brassica species and cultivars.
-
Bioactivity screening: Systematically evaluating the antimicrobial, anticancer, and anti-inflammatory properties of purified this compound.
-
Mechanistic studies: Elucidating the specific molecular targets and pathways through which this compound exerts its biological effects.
Conclusion
This compound represents an under-explored yet promising natural product from the Brassicaceae family. This technical guide has provided a framework for its study, from understanding its natural origins and biosynthesis to practical protocols for its extraction and analysis. By providing a solid foundation for further research, it is hoped that the scientific community will be better equipped to unlock the full potential of this pungent and powerful molecule.
References
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Khattak, A. N., Wang, T., Yu, K., Yang, R., Wan, W., Ye, B., et al. (2019). Exploring the basis of 2-propenyl and 3-butenyl glucosinolate synthesis by QTL mapping and RNA-sequencing in Brassica juncea. PLOS ONE, 14(10), e0220597. [Link]
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Marton, M. R., M-Hamvas, M., & Varga-Visi, É. (2010). A simple method for the quantification of isothiocyanates from mustard. Acta Universitatis Sapientiae, Alimentaria, 3, 123-132. [Link]
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Hanschen, F. S., Kroh, L. W., & Rohn, S. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. PloS one, 12(1), e0169993. [Link]
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Pilipczuk, T., Kusz, A., & Ciesielski, W. (2017). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. Food chemistry, 214, 587-596. [Link]
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Al-Qudah, M. A., & Saleh, A. M. (2015). GC-FID Studies on the levels of Allyl Isothiocyanate in Mustard oil combined with Menthol/thymol and its Antimicrobial Investigation. Research Journal of Pharmacy and Technology, 8(11), 1435-1439. [Link]
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Pilipczuk, T., Kusz, A., & Ciesielski, W. (2017). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. MOST Wiedzy. [Link]
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Yu, J., & Li, S. (2007). Chemical composition of the essential oils of Brassica juncea (L.) Coss. grown in different regions, Hebei, Shaanxi and Shandong, of China. Journal of Food and Drug Analysis, 15(3). [Link]
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El-Sayed, S. M., & Youssef, A. M. (2018). Nutritional and Chemical Evaluation for Two Different Varieties of Mustard Seeds. Middle East Journal of Applied Sciences, 8(2), 583-591. [Link]
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- 4. cdnsciencepub.com [cdnsciencepub.com]
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- 7. idosi.org [idosi.org]
Crotonyl Isothiocyanate in Rapeseed: A Technical Guide for Researchers
An In-depth Exploration of its Biosynthesis, Analysis, and Biological Significance
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of crotonyl isothiocyanate, a naturally occurring organosulfur compound found in rapeseed (Brassica napus). While the broader class of isothiocyanates has garnered significant attention for its potent biological activities, this compound remains a less-explored molecule. This document synthesizes the current scientific understanding of its precursor, gluconapin, the enzymatic conversion process, and established analytical methodologies for its detection and quantification. Furthermore, it delves into the well-documented biological activities and toxicological profiles of isothiocyanates as a class, providing a framework for future research into the specific effects of this compound. This guide is intended for researchers, scientists, and professionals in drug development and food science who are investigating the diverse phytochemical landscape of rapeseed and the potential applications of its bioactive constituents.
Introduction: The Significance of Isothiocyanates in Brassica Chemistry
The Brassicaceae family, which includes rapeseed, is characterized by the production of a class of sulfur-containing secondary metabolites known as glucosinolates.[1][2] These compounds are not biologically active in their native state but serve as precursors to a variety of bioactive molecules upon enzymatic hydrolysis.[3] When the plant tissue is damaged, for instance, through chewing by herbivores or during processing, the enzyme myrosinase (a thioglucosidase) comes into contact with glucosinolates, catalyzing their conversion into isothiocyanates, nitriles, thiocyanates, and other products.[3][4]
Isothiocyanates, in particular, have been the subject of extensive research due to their demonstrated chemopreventive, anti-inflammatory, and antioxidant properties.[3][5][6] Compounds such as sulforaphane from broccoli and phenethyl isothiocyanate from watercress are well-studied examples of the therapeutic potential of this class of molecules.[6] This guide focuses on a specific, yet less characterized, member of this family: this compound, which arises from the hydrolysis of the glucosinolate gluconapin, a significant component of many rapeseed varieties.[1][2][7]
Biosynthesis and Formation of this compound
The journey to this compound begins with its glucosinolate precursor, gluconapin (3-butenyl glucosinolate). The biosynthesis of glucosinolates is a complex process involving amino acid chain elongation and the formation of the core glucosinolate structure.[2] For aliphatic glucosinolates like gluconapin, the precursor amino acid is typically methionine.[2]
The concentration and profile of glucosinolates, including gluconapin, can vary significantly between different Brassica napus cultivars and are also influenced by the part of the plant and its developmental stage.[7][8] Seeds generally contain higher concentrations of glucosinolates compared to leaves.[7][8]
The pivotal step in the formation of this compound is the enzymatic hydrolysis of gluconapin. This process is initiated when cellular disruption brings myrosinase into contact with gluconapin.
Caption: Enzymatic conversion of gluconapin to this compound.
Analytical Methodologies
Accurate detection and quantification of this compound and its precursor, gluconapin, are essential for research and quality control in the food and pharmaceutical industries. Various analytical techniques have been developed for the analysis of glucosinolates and isothiocyanates in rapeseed.
Quantification of Gluconapin (Precursor)
High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of intact glucosinolates.[9][10][11]
Table 1: Comparison of Analytical Methods for Gluconapin Quantification
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation of intact glucosinolates followed by UV detection.[10] | Robust, widely available. | Requires a desulfation step for better resolution and sensitivity. |
| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry for high specificity and sensitivity.[9] | Highly sensitive and specific, no desulfation step required.[9] | Higher equipment cost and complexity. |
Experimental Protocol: HPLC-UV Analysis of Intact Glucosinolates (General Method)
-
Sample Preparation: Defat rapeseed meal by solvent extraction (e.g., with hexane).
-
Extraction: Extract the defatted meal with a hot aqueous alcohol solution (e.g., 70% methanol) to inactivate myrosinase and extract the glucosinolates.
-
Purification: Apply the crude extract to an anion-exchange column (e.g., DEAE-Sephadex).
-
Desulfation: Treat the glucosinolates on the column with a purified sulfatase solution to cleave the sulfate group, yielding desulfoglucosinolates.
-
Elution: Elute the desulfoglucosinolates from the column with water.
-
HPLC Analysis: Separate the desulfoglucosinolates using a C18 reversed-phase column with a water-acetonitrile gradient and detect them by UV absorbance at 229 nm.
-
Quantification: Use an internal standard (e.g., sinigrin) and response factors to quantify individual glucosinolates.
Quantification of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like isothiocyanates.
Caption: A typical workflow for the GC-MS analysis of this compound.
Experimental Protocol: GC-MS Analysis of this compound
-
Extraction: Extract the isothiocyanates from the sample matrix (e.g., rapeseed meal or oil) using an appropriate organic solvent such as dichloromethane or acetonitrile.
-
Derivatization (Optional): For improved chromatographic performance and sensitivity, isothiocyanates can be derivatized, for example, by reaction with an amine to form a more stable thiourea.
-
GC-MS Analysis:
-
Inject the extract into the gas chromatograph.
-
Use a capillary column (e.g., DB-5ms) with a suitable temperature program to separate the volatile compounds.
-
The eluting compounds are introduced into the mass spectrometer.
-
Use electron ionization (EI) to generate characteristic fragmentation patterns.
-
Monitor for the specific ions corresponding to this compound for identification and quantification.
-
-
Quantification: Use an internal standard and a calibration curve prepared with a pure standard of this compound.
Occurrence in Rapeseed and its Products
The concentration of gluconapin, and consequently the potential for this compound formation, varies significantly among different rapeseed cultivars.[1][2][7] Traditional rapeseed varieties can have high levels of glucosinolates, which can be undesirable in animal feed due to their anti-nutritional effects.[2] Modern canola varieties have been bred to have low levels of both erucic acid and glucosinolates.
During the processing of rapeseed into oil and meal, the conditions of crushing and heating play a crucial role in the formation and stability of this compound. High temperatures can inactivate myrosinase, preventing the hydrolysis of gluconapin.[12] Conversely, in cold-pressed rapeseed products, myrosinase can remain active, leading to the formation of isothiocyanates.[12]
Biological Significance and Toxicology: A Class-Wide Perspective
While specific research on the biological activities of this compound is limited, the broader class of isothiocyanates has been extensively studied, revealing a range of potent effects.
Anticancer and Chemopreventive Activities
Isothiocyanates are well-documented for their anticancer properties, which are attributed to several mechanisms of action:[3][4][5][6][13]
-
Induction of Phase II Detoxification Enzymes: Isothiocyanates can upregulate the expression of enzymes such as glutathione S-transferases and quinone reductase, which are involved in the detoxification and elimination of carcinogens.[4][5]
-
Inhibition of Phase I Enzymes: Some isothiocyanates can inhibit cytochrome P450 enzymes that activate pro-carcinogens.[3]
-
Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells.[4][13]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells.[13]
Anti-inflammatory and Antioxidant Effects
Isothiocyanates exhibit significant anti-inflammatory and antioxidant activities, primarily through the activation of the Nrf2 signaling pathway.[3][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, isothiocyanates can enhance the cellular defense against oxidative stress and inflammation.[5]
Caption: General mechanisms of action for the biological activities of isothiocyanates.
Toxicology
Future Research Directions
The current body of literature provides a solid foundation for understanding the origin and analysis of this compound in rapeseed. However, there is a clear and compelling need for further research to elucidate its specific biological activities and toxicological profile. Key areas for future investigation include:
-
In-vitro and in-vivo studies to determine the specific anticancer, anti-inflammatory, and antioxidant properties of this compound, and to compare its potency to other well-characterized isothiocyanates.
-
Mechanism of action studies to identify the specific molecular targets and signaling pathways modulated by this compound.
-
Comprehensive toxicological assessments to establish a clear safety profile for this compound.
-
Bioavailability and metabolism studies to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.
Conclusion
This compound is a naturally occurring compound in rapeseed with the potential to contribute to the overall bioactivity of this important crop. While our understanding of its formation from gluconapin and the methods for its analysis are well-established, its specific biological effects remain largely unexplored. By leveraging the extensive knowledge of the isothiocyanate class of compounds, researchers have a clear roadmap for investigating the unique properties of this compound. Such research will be crucial in unlocking the full potential of rapeseed as a source of health-promoting phytochemicals and for ensuring the safety of rapeseed-derived products.
References
-
New vegetable varieties of Brassica rapa and Brassica napus with modified glucosinolate content obtained by mass selection approach. Frontiers. [Link]
-
New vegetable varieties of Brassica rapa and Brassica napus with modified glucosinolate content obtained by mass selection approach. PMC. [Link]
-
Identification and quantification of glucosinolates in rapeseed using liquid chromatography-ion trap mass spectrometry. PubMed. [Link]
-
Comparison of Glucosinolate Profiles in Leaf and Seed Tissues of Different Brassica napus Crops in. ASHS Journals. [Link]
-
Comparison of Glucosinolate Profiles in Leaf and Seed Tissues of Different Brassica napus Crops. ASHS Journals. [Link]
-
This compound | C5H5NOS | CID 5365813. PubChem. [Link]
-
A method for determination of glucosinolates. GCIRC. [Link]
-
Glucosinolate Content of Potential Brassicaceae Biofumigant Crops. ResearchGate. [Link]
-
[Determination of glucosinolates in rapeseed by reversed-phase ion-pair liquid chromatography]. PubMed. [Link]
-
Glucosinolates and Isothiocyantes in Processed Rapeseed Determined by HPLC-DAD-qTOF. PMC. [Link]
-
Identification and Quantification of Glucosinolates in Rapeseed (Brassica napus L.) Sprouts Cultivated under Dark and Light Conditions. Korean Journal of Environmental Agriculture. [Link]
-
The isothiocyanate class of bioactive nutrients covalently inhibit the MEKK1 protein kinase. BMC Biochemistry. [Link]
-
Neuroprotective potential of isothiocyanates in an in vitro model of neuroinflammation. PubMed. [Link]
-
Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. PMC. [Link]
-
Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PMC. [Link]
-
Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. ResearchGate. [Link]
-
A Comparative Review of Key Isothiocyanates and Their Health Benefits. MDPI. [Link]
-
In vitro and in vivo studies of trypanocidal activity of dietary isothiocyanates. PubMed. [Link]
-
Mechanism of action of isothiocyanates. A review. SciELO Colombia. [Link]
-
In vitro antiproliferative activity of isothiocyanates and nitriles generated by myrosinase-mediated hydrolysis of glucosinolates from seeds of cruciferous vegetables. PubMed. [Link]
-
Mechanism of action of isothiocyanates. A review. ResearchGate. [Link]
-
Isothiocyanates: a Review. Research Journal of Pharmacognosy. [Link]
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- 3. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
- 4. researchgate.net [researchgate.net]
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- 17. In vitro and in vivo studies of trypanocidal activity of dietary isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Crotonyl Isothiocyanate in Chinese Mustard
The following technical guide details the chemical, biological, and analytical profile of Crotonyl Isothiocyanate (CITC) within the context of Chinese Mustard (Brassica juncea).
Phytochemistry, Extraction, and Pharmacological Mechanisms
Executive Summary
This compound (trans-2-butenyl isothiocyanate; CITC) is a bioactive organosulfur compound found in the seeds and vegetative tissues of Chinese Mustard (Brassica juncea) and related Brassicaceae species. While often overshadowed by its homolog Allyl Isothiocyanate (AITC) , CITC represents a distinct chemotype with unique lipophilicity and metabolic stability.
This guide provides a comprehensive technical analysis of CITC, moving from its glucosinolate precursor biosynthesis to its extraction protocols and downstream pharmacological signaling via the Nrf2-Keap1 pathway. It is designed for researchers aiming to isolate this specific analogue or leverage its distinct kinetic profile in drug development.
Chemical Profile & Biosynthesis[1]
CITC does not exist as a free molecule in intact plant tissue. It is stored as a stable, water-soluble precursor (glucosinolate) sequestered in the vacuole. Upon tissue disruption, it undergoes enzymatic hydrolysis.
2.1. Physicochemical Identity
| Property | Specification |
| IUPAC Name | trans-1-Isothiocyanato-2-butene |
| Common Name | This compound |
| CAS Number | 3386-97-8 |
| Molecular Formula | C₅H₇NS |
| Molecular Weight | 113.18 g/mol |
| Boiling Point | ~175–177°C (Estimated) |
| Solubility | Soluble in ethanol, DMSO, lipids; Poorly soluble in water.[1] |
| Odor | Pungent, lachrymatory (similar to horseradish but distinct). |
2.2. Biosynthetic Pathway
The generation of CITC follows the canonical "Mustard Oil Bomb" mechanism. The precursor glucosinolate is 2-Butenyl Glucosinolate (often chemically distinct from Gluconapin, which is 3-butenyl).
Mechanism of Action:
-
Compartmentalization: The precursor is stored in the vacuole; the enzyme Myrosinase (
-thioglucosidase) is stored in myrosin cells. -
Activation: Mechanical damage (chewing, crushing) mixes the two.
-
Hydrolysis: Myrosinase cleaves the
-D-glucose moiety. -
Rearrangement: The unstable aglycone undergoes a Lossen-type rearrangement to form the isothiocyanate.
Figure 1: Enzymatic hydrolysis pathway of 2-Butenyl Glucosinolate yielding this compound. Note the pH-dependency preventing nitrile formation.
Extraction & Quantification Protocols
To isolate CITC from Brassica juncea seeds, researchers must prevent premature volatilization and degradation. The following protocol prioritizes yield and purity.
3.1. Solvent Extraction (Low-Temperature)
Objective: Extract the glucosinolate precursor or the volatile ITC directly after autolysis.
-
Pre-treatment:
-
Freeze-dry Brassica juncea seeds/leaves to preserve glucosinolates.
-
Grind to a fine powder (<0.5 mm) under liquid nitrogen.
-
-
Autolysis (Activation):
-
Suspend powder in phosphate buffer (pH 7.0) at a ratio of 1:10 (w/v).
-
Incubate at 37°C for 2 hours in a sealed vessel to allow endogenous myrosinase to convert glucosinolates to ITCs.
-
Note: Exogenous myrosinase (from Sinapis alba) can be added (0.1 units/mg) if endogenous activity is low.
-
-
Liquid-Liquid Extraction:
-
Add Dichloromethane (DCM) or Diethyl Ether (1:1 v/v).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collect the organic (bottom) layer. Repeat twice.
-
-
Concentration:
-
Dry organic layer over Anhydrous Sodium Sulfate (
).[2] -
Concentrate under a gentle stream of Nitrogen (
). Do NOT use rotary evaporation at high heat due to CITC volatility.
-
3.2. GC-MS Analysis Parameters
Quantification requires Gas Chromatography-Mass Spectrometry (GC-MS). CITC is a volatile oil component.
| Parameter | Setting |
| Column | HP-5MS or DB-5 (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium (1.0 mL/min, constant flow) |
| Injector Temp | 250°C (Splitless mode) |
| Oven Program | 40°C (hold 2 min) |
| MS Source | EI (70 eV), 230°C |
| Key Ions (m/z) | 113 (Molecular Ion), 72 ( |
| Retention Index | ~980–1050 (Dependent on column polarity; verify with standard). |
Pharmacological Mechanisms
CITC shares the conserved N=C=S pharmacophore with other isothiocyanates but exhibits distinct lipophilicity, influencing its cellular uptake and residence time.
4.1. The Nrf2-Keap1 Antioxidant Pathway
The primary therapeutic target of CITC is the Keap1-Nrf2 axis. CITC acts as a mild electrophile.
-
Entry: CITC diffuses across the plasma membrane.
-
Modification: The central carbon of the isothiocyanate group attacks cysteine thiols (specifically Cys151 , Cys273 , Cys288 ) on the repressor protein Keap1 .
-
Liberation: This induces a conformational change in Keap1, preventing the ubiquitination of Nrf2 .
-
Translocation: Stabilized Nrf2 translocates to the nucleus.
-
Transcription: Nrf2 binds to the Antioxidant Response Element (ARE) , upregulating Phase II detoxification enzymes (HO-1, NQO1, GST).
Figure 2: Mechanism of Nrf2 activation by this compound via Keap1 cysteine modification.
4.2. Antimicrobial Activity
CITC exhibits potent antimicrobial properties against Gram-positive and Gram-negative bacteria.
-
Mechanism: Disruption of the bacterial cell membrane and depletion of intracellular ATP levels.
-
Efficacy: Studies in Brassica volatiles suggest CITC contributes to the "biofumigant" effect, suppressing soil-borne pathogens.
Toxicology & Safety Considerations
While therapeutic at low concentrations, CITC is a potent alkylating agent.
-
Cytotoxicity: High concentrations (>50 µM) can deplete intracellular Glutathione (GSH), leading to ROS accumulation and apoptosis (desirable in cancer therapy, toxic to healthy cells).
-
Irritation: Like AITC, CITC is a TRPA1 agonist, causing a pungent sensation and potential contact dermatitis.
-
Metabolism: Metabolized via the Mercapturic Acid Pathway . Conjugated with GSH by GSTs, processed to cysteinylglycine conjugates, and excreted in urine as N-acetylcysteine conjugates (mercapturates).
References
-
Fahey, J. W., Zalcmann, A. T., & Talalay, P. (2001). The chemical diversity and distribution of glucosinolates and isothiocyanates among plants. Phytochemistry, 56(1), 5-51.
-
Vaughn, S. F., & Berhow, M. A. (2005). Glucosinolate hydrolysis products from various plant sources: pH effects, isolation, and purification. Industrial Crops and Products, 21(2), 193-202.
-
Zhang, Y. (2010). Allyl isothiocyanate as a cancer chemopreventive agent.[3] Molecular Nutrition & Food Research, 54(1), 127-135. (Cited for comparative mechanism of aliphatic ITCs).
-
FooDB. (n.d.). Compound: this compound.[1][4][5][6] FooDB: The Food Database.
-
Botanical-Online. (n.d.). Characteristics of Mustard Greens (Brassica juncea).
-
Hanuš, L., et al. (2023).[7][8] Natural isothiocyanates of the genus Capparis as potential agonists of apoptosis and antitumor drugs.[9] World Journal of Pharmacology, 12(4), 35-58. (Details 2-butenyl ITC identification).
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- 9. wjgnet.com [wjgnet.com]
Technical Guide: Biosynthesis and Activation of Crotonyl Isothiocyanate
Topic: Biosynthesis of Crotonyl Isothiocyanate Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary
This technical guide details the biosynthetic pathway, enzymatic activation, and isolation methodologies for This compound (trans-2-butenyl isothiocyanate). While often overshadowed by its structural isomer Allyl Isothiocyanate (AITC) or the homolog Sulforaphane, this compound represents a distinct class of unsaturated aliphatic isothiocyanates (ITCs) with potent electrophilic activity.
This document moves beyond basic textbook definitions to explore the Methionine-derived aliphatic glucosinolate pathway , the specific desaturation mechanisms required to form the crotonyl moiety, and the myrosinase-mediated "Mustard Oil Bomb" activation system. It serves as a blueprint for researchers aiming to synthesize, isolate, or utilize this compound in pharmacological applications.
Part 1: The Biosynthetic Engine (In Planta)
The biosynthesis of this compound does not occur as a single step but is the result of a complex metabolic assembly line occurring primarily in the chloroplast and cytosol of Brassicaceae species (e.g., Brassica napus, Raphanus sativus). The precursor molecule is 2-Butenyl Glucosinolate (often chemically distinct but mechanistically related to Gluconapin or Glucocochlearin variants).
Precursor Elongation (The MAM Cycle)
The carbon skeleton of Crotonyl ITC is derived from Methionine . To achieve the 4-carbon chain (butyl) required for the crotonyl group, methionine undergoes chain elongation via the Methylthioalkylmalate (MAM) cycle.
-
Deamination: Methionine is converted to 2-oxo-4-methylthiobutanoic acid by Branched-Chain Aminotransferase (BCAT).
-
Condensation: The 2-oxo acid condenses with Acetyl-CoA, catalyzed by MAM synthase (MAM1/MAM3). This adds one methylene (-CH2-) group.[1][2]
-
Cycling: For a 4-carbon chain (leading to butyl derivatives), this cycle repeats.
-
Result: A chain-elongated 2-oxo acid which is transaminated back to a homomethionine derivative (e.g., dihomomethionine).
The Core Glucosinolate Assembly
Once the amino acid chain is elongated, the core glucosinolate scaffold is constructed.[1]
-
Aldoxime Formation: Cytochrome P450s (CYP79F1/F2 ) convert the elongated amino acid into an aldoxime.
-
Oxidation: CYP83A1 oxidizes the aldoxime to an aci-nitro compound (or nitrile oxide), which spontaneously reacts with a thiol donor (glutathione) to form S-alkylthiohydroximate.
-
C-S Cleavage: C-S Lyase (SUR1 ) cleaves the glutathione conjugate to yield a thiohydroximate.
-
Glucosylation: UDP-glucosyltransferases (UGT74B1 ) attach a glucose molecule to the thiohydroximate sulfur.
-
Sulfation: Sulfotransferases (SOT17/18 ) add a sulfate group to the oxime nitrogen, finalizing the Desulfoglucosinolate to a Glucosinolate .
Secondary Modification: The "Crotonyl" Desaturation
The critical step distinguishing Crotonyl ITC (2-butenyl) from saturated analogs (butyl) is side-chain modification.
-
Flavin-Monooxygenase (FMOGS-OX): Initially converts the methylthio group to a methylsulfinyl group.
-
Alkenyl Hydroxylation (AOP2/GS-OH): The AOP2 locus (2-oxoglutarate-dependent dioxygenase) is responsible for the desaturation. It removes the sulfinyl group and introduces a double bond.
-
Note: Specific regio-selectivity determines if the double bond is at C2 (Crotonyl/2-butenyl) or C3 (3-butenyl/Gluconapin). In many Brassica species, C3 desaturation is dominant, making C2 (Crotonyl) variants rarer and highly species-specific (e.g., specific chemotypes of Brassica or Alyssum).
-
Part 2: Enzymatic Activation (The Bio-Conversion)
This compound does not exist freely in healthy plant tissue. It is stored as the inert glucosinolate precursor. Activation requires the physical rupture of plant tissue, bringing the glucosinolate (stored in S-cells) into contact with the enzyme Myrosinase (stored in myrosin grains).[3]
The Myrosinase Mechanism
Myrosinase (
-
Hydrolysis: Myrosinase hydrolyzes the
-thioglucosidic bond.[4]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Aglycone Release: This releases D-glucose and an unstable Thiohydroximate-O-sulfate (aglycone).[4][5][6]
-
Lossen-Rearrangement: The aglycone undergoes a spontaneous Lossen-like rearrangement.[3] The sulfate group acts as the leaving group, triggering the migration of the side chain from the carbon to the nitrogen.
-
Product: This compound .
The "Specifier" Switch (Critical for Purity)
The formation of ITC is not guaranteed. "Specifier proteins" can hijack the unstable aglycone:
-
Nitrile Specifier Proteins (NSP): Favor the formation of Crotononitrile (inactive) instead of ITC.
-
Epithiospecifier Proteins (ESP): Favor epithionitriles if a terminal double bond is present.
-
Control: To maximize Crotonyl ITC yield, pH must be maintained at 7.0 , and Fe²⁺ ions (cofactors for NSP/ESP) should be chelated or excluded.
Part 3: Visualization of Pathways
Diagram 1: Biosynthetic Pathway (Methionine to Glucosinolate)[2]
Caption: Step-wise biosynthesis from Methionine to the 2-Butenyl Glucosinolate precursor.
Diagram 2: Enzymatic Activation (Myrosinase Hydrolysis)
Caption: The "Mustard Oil Bomb" mechanism converting the precursor to active Crotonyl ITC.
Part 4: Experimental Protocols (Methodology)
Extraction of Glucosinolate Precursor
To study the biosynthesis or generate the ITC in situ, one must first isolate the intact glucosinolate.[7]
Protocol:
-
Source Material: Lyophilized seeds of Brassica napus or Raphanus sativus.
-
Myrosinase Inactivation: Boil seeds in 70% Methanol for 10 minutes immediately upon homogenization. This prevents premature hydrolysis.
-
Extraction: Homogenize in 70% Methanol at 70°C. Centrifuge at 4000 x g for 15 mins.
-
Purification: Load supernatant onto a DEAE-Sephadex A-25 anion exchange column. Wash with water (removes neutral impurities). Elute glucosinolates with 0.5 M K₂SO₄ .
-
Desulfation (Optional for HPLC): Treat with aryl sulfatase to generate desulfo-glucosinolates for easier HPLC separation.
Chemo-Enzymatic Synthesis of Crotonyl ITC
For drug development, relying on plant extraction is inefficient. A chemo-enzymatic approach is preferred.
Protocol:
-
Substrate: Purified 2-Butenyl Glucosinolate (isolated above) OR synthetic glucosinolate mimic.
-
Enzyme: Purified Myrosinase (from Sinapis alba, commercially available).
-
Reaction Buffer: 50 mM Phosphate Buffer, pH 7.0 .
-
Critical: Do NOT use Citrate buffer (often acidic) or buffers containing Ferrous ions.
-
-
Reaction: Add 1 unit Myrosinase per 10 µmol Glucosinolate. Incubate at 37°C for 2-4 hours.
-
Extraction: The ITC is hydrophobic. Extract the reaction mixture 3x with Dichloromethane (DCM) .
-
Drying: Dry organic layer over anhydrous MgSO₄. Evaporate solvent under reduced pressure (Note: ITCs are volatile; use low vacuum/temperature).
Quantitative Analysis (HPLC-DAD)
Table 1: HPLC Conditions for Crotonyl ITC Analysis
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Zorbax Eclipse, 150 x 4.6 mm, 5µm) |
| Mobile Phase A | Ultrapure Water (0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile (100%) |
| Gradient | 0-5 min: 5% B; 5-20 min: 5% |
| Flow Rate | 1.0 mL/min |
| Detection | UV-DAD at 240 nm (characteristic ITC absorbance) |
| Derivatization | (Optional) React with 1,2-benzenedithiol to form cyclocondensation product for higher sensitivity. |
References
-
Blažević, I., et al. (2020). Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities. MDPI. [Link]
-
Halkier, B. A., & Gershenzon, J. (2006). Biology and biochemistry of glucosinolates. Annual Review of Plant Biology. [Link]
-
Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution. Scientific Reports. [Link]
-
Bhat, R., & Vyas, D. (2019). Myrosinase: insights on structural, catalytic, regulatory, and environmental interactions. 3 Biotech. [Link]
-
Fahey, J. W., et al. (2001). The chemical diversity and distribution of glucosinolates and isothiocyanates in plants. Phytochemistry. [Link]
Sources
- 1. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosinolate and Amino Acid Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myrosinase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Antimicrobial Effects of Myrosinase Hydrolysis Products Derived from Glucosinolates Isolated from Lepidium draba - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
Technical Guide: Mechanism of Action of Crotonyl Isothiocyanate (trans-2-Butenyl Isothiocyanate)
Executive Summary
Crotonyl Isothiocyanate (specifically the naturally occurring isomer trans-2-butenyl isothiocyanate or Crotyl ITC ) is a lipophilic organosulfur compound found in cruciferous vegetables such as horseradish (Armoracia rusticana) and wasabi. Like its structural analogs Allyl Isothiocyanate (AITC) and Sulforaphane (SFN), Crotyl ITC acts as a potent electrophile.
Its pharmacological efficacy is driven by its ability to covalently modify thiols on critical signaling proteins. The primary mechanism of action (MOA) involves the Keap1-Nrf2 pathway , driving cytoprotection and detoxification. Concurrently, it exerts anti-carcinogenic effects through NF-κB inhibition , microtubule disruption , and the induction of mitochondrial apoptosis .
This guide details the molecular kinetics, signaling cascades, and metabolic fate of Crotyl ITC, designed for application in drug development and chemoprevention research.
Part 1: Chemical Basis of Efficacy
Structure-Activity Relationship (SAR)
The biological activity of Crotyl ITC is defined by two structural motifs:[1]
-
The Isothiocyanate Pharmacophore (-N=C=S): The central carbon is highly electrophilic, reacting readily with nucleophiles (sulfhydryl groups of cysteine residues) via thiocarbamoylation.
-
The Crotyl Side Chain (trans-2-butenyl): The lipophilic alkene tail facilitates rapid passive diffusion across the plasma membrane. Unlike saturated alkyl ITCs, the rigidity of the double bond may influence the steric fit within the binding pockets of targets like Tubulin or MIF (Macrophage Migration Inhibitory Factor).
The Thiocarbamoylation Reaction
The core molecular event is the formation of a dithiocarbamate adduct. This reaction is reversible, allowing Crotyl ITC to "hop" between proteins or be released from glutathione reservoirs.
Reaction Scheme:
Part 2: Core Mechanisms of Action
The Keap1-Nrf2 Cytoprotective Axis
The dominant mechanism for Crotyl ITC is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.
-
Basal State: Nrf2 is sequestered in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1).[2][3] Keap1 acts as a substrate adaptor for the Cullin 3 (Cul3) ubiquitin ligase, targeting Nrf2 for continuous proteasomal degradation.
-
Activation: Crotyl ITC enters the cell and covalently modifies specific cysteine sensors on Keap1 (primarily Cys151, Cys273, or Cys288). This modification induces a conformational change in Keap1 that prevents Nrf2 ubiquitination.
-
Result: Stabilized Nrf2 translocates to the nucleus, heterodimerizes with small Maf proteins (sMaf), and binds to the Antioxidant Response Element (ARE) . This drives the transcription of Phase II detoxifying enzymes (e.g., HO-1, NQO1, GSTs).
Visualization: Keap1-Nrf2 Signaling Pathway
Caption: Crotyl ITC modifies Keap1 cysteines, disrupting the Keap1-Cul3 complex and stabilizing Nrf2 for nuclear translocation and ARE-mediated gene expression.
Pro-Apoptotic Signaling & Cell Cycle Arrest
In tumor cells (e.g., prostate PC-3, colon CL-40), Crotyl ITC exhibits cytotoxicity at higher concentrations (
-
Microtubule Disruption: Similar to AITC, Crotyl ITC can bind tubulin, disrupting microtubule polymerization. This triggers the Spindle Assembly Checkpoint , leading to G2/M phase cell cycle arrest.
-
Mitochondrial Apoptosis: The compound induces Reactive Oxygen Species (ROS) generation specifically in cancer cells (due to compromised basal GSH levels). This ROS spike triggers the collapse of the Mitochondrial Membrane Potential (
), releasing Cytochrome c and activating the Caspase-9/Caspase-3 executioner cascade. -
VEGF Downregulation: In colon cancer models, butenyl ITCs have been shown to downregulate Vascular Endothelial Growth Factor (VEGF), inhibiting angiogenesis essential for tumor growth.
NF-κB Inhibition
Crotyl ITC exerts anti-inflammatory effects by inhibiting the NF-κB pathway. It blocks the phosphorylation of IKK
Part 3: Metabolism & Pharmacokinetics
Understanding the metabolic fate is crucial for interpreting in vivo efficacy. ITCs are metabolized via the Mercapturic Acid Pathway .[4]
-
Conjugation: Upon entry, GSTs (Glutathione S-Transferases) rapidly conjugate Crotyl ITC with Glutathione (GSH).
-
Transport: The conjugate is exported from the cell via MRP (Multidrug Resistance Proteins).[4]
-
Hydrolysis: Extracellular
-glutamyl transpeptidase (GGT) and dipeptidases trim the glutamate and glycine residues. -
Acetylation: The remaining cysteine conjugate is re-absorbed and N-acetylated by NAT (N-acetyltransferase) in the liver/kidney.
-
Excretion: The final N-acetylcysteine conjugate (Mercapturic acid) is excreted in urine.[5]
Note: The GSH conjugate serves as a "reservoir" for the ITC. Because the conjugation is reversible, the ITC can dissociate to enter tissues distant from the site of absorption.
Visualization: Mercapturic Acid Pathway
Caption: Step-wise metabolism of Crotyl ITC from GSH conjugation to urinary excretion as mercapturic acid.
Part 4: Experimental Protocols
To validate these mechanisms in a research setting, the following self-validating protocols are recommended.
Protocol: Validation of Nrf2 Nuclear Translocation
Objective: Confirm Crotyl ITC induces Nrf2 migration to the nucleus.
-
Cell Culture: Seed HepG2 or PC-3 cells (
cells/well) in 6-well plates. Allow attachment (24h). -
Treatment: Treat with Crotyl ITC (5, 10, 20
) for 1, 3, and 6 hours. Include a Vehicle Control (DMSO < 0.1%) and Positive Control (Sulforaphane 10 ). -
Fractionation: Harvest cells. Use a Nuclear/Cytosol Fractionation Kit to separate lysates.
-
Self-Validation Step: Verify fractionation purity by blotting for Lamin B1 (Nuclear marker) and GAPDH (Cytosolic marker). If GAPDH appears in the nuclear fraction, the separation failed.
-
-
Western Blot:
-
Load 20
protein/lane. -
Primary Ab: Anti-Nrf2 (1:1000).
-
Secondary Ab: HRP-conjugated anti-rabbit.
-
-
Quantification: Normalize Nuclear Nrf2 signal against Lamin B1. A >2-fold increase indicates activation.
Protocol: Intracellular GSH Depletion Assay
Objective: Measure the rapid conjugation of ITC with cellular glutathione.
-
Preparation: Seed cells in 96-well black-walled plates.
-
Probe Loading: Incubate cells with Monochlorobimane (MCB) (50
) for 30 min. MCB forms a fluorescent adduct with GSH catalyzed by GST. -
Treatment: Add Crotyl ITC (0-50
). -
Kinetic Read: Immediately measure fluorescence (Ex 380nm / Em 461nm) every 2 minutes for 1 hour.
-
Data Analysis: A rapid decrease in fluorescence compared to control indicates GSH depletion via ITC conjugation.
-
Control: Pre-treat with Buthionine Sulfoximine (BSO) (GSH synthesis inhibitor) as a negative control for GSH levels.
-
Part 5: Quantitative Data Summary
| Parameter | Crotyl ITC (trans-2-butenyl) | Allyl ITC (AITC) | Sulforaphane (SFN) | Notes |
| LogP (Lipophilicity) | ~2.0 | 1.3 | 0.2 | Crotyl ITC is more lipophilic, potentially aiding membrane crossing. |
| IC50 (PC-3 Cells) | ~15-20 | ~20-25 | ~10-15 | Comparable potency to AITC; SFN is slightly more potent. |
| Nrf2 Induction | High | High | Very High | All are potent inducers; efficacy depends on intracellular accumulation. |
| Primary Source | Horseradish, Wasabi | Mustard, Wasabi | Broccoli |
References
-
Mechanisms of Nrf2/Keap1-dependent Phase II Cytoprotective and Detoxifying Gene Expression. Source: NIH / PubMed URL:[Link]
-
Reversible conjugation of isothiocyanates with glutathione catalyzed by human glutathione transferases. Source: Biochem Biophys Res Commun URL:[6][Link]
-
Effects of 3-butenyl isothiocyanate on phenotypically different prostate cancer cells. Source: International Journal of Oncology URL:[Link]
-
Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Source: MDPI / Molecules URL:[Link]
-
Benzyl isothiocyanate promotes apoptosis of oral cancer cells via an acute redox stress-mediated DNA damage response. Source:[7] Food and Chemical Toxicology URL:[Link]
Sources
- 1. Involvement of glutathione metabolism in the cytotoxicity of the phenethyl isothiocyanate and its cysteine conjugate to human leukaemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msjonline.org [msjonline.org]
- 4. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzyl isothiocyanate suppresses development of thyroid carcinoma by regulating both autophagy and apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible conjugation of isothiocyanates with glutathione catalyzed by human glutathione transferases [pubmed.ncbi.nlm.nih.gov]
- 7. Benzyl isothiocyanate promotes apoptosis of oral cancer cells via an acute redox stress-mediated DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Crotonyl Isothiocyanate: A Technical Guide for Researchers and Drug Development Professionals
Foreword: Unveiling a Reactive Moiety with Therapeutic Potential
The isothiocyanate (-N=C=S) functional group is a cornerstone of numerous biologically active compounds, most notably those derived from cruciferous vegetables. These organosulfur compounds have garnered significant attention for their potential applications in cancer chemoprevention and as antimicrobial agents. Within this promising class of molecules, α,β-unsaturated isothiocyanates represent a particularly reactive and intriguing subset. This technical guide focuses on a specific member of this subclass, Crotonyl Isothiocyanate, providing an in-depth exploration of its discovery, synthesis, characterization, and prospective applications in drug development. While research on this specific molecule is nascent, this guide aims to provide researchers and drug development professionals with a comprehensive foundation, drawing upon established principles of isothiocyanate chemistry and biology to illuminate the path forward for investigating this promising compound.
The Genesis of this compound: A Synthesis-Driven Discovery
The discovery of novel isothiocyanates is often driven by synthetic exploration rather than direct isolation from natural sources. While many isothiocyanates are products of glucosinolate hydrolysis in plants, the existence of this compound as a natural product has not been definitively established.[1] Its discovery is therefore intrinsically linked to the development of synthetic methodologies for this class of compounds.
Strategic Synthesis: From Acyl Chloride to Isothiocyanate
The most direct and widely applicable method for the synthesis of acyl isothiocyanates, including this compound, involves the reaction of an acyl chloride with a thiocyanate salt.[2] This nucleophilic substitution reaction is a cornerstone of isothiocyanate synthesis, offering a reliable and scalable route to the desired product.
Causality of Experimental Choices:
-
Starting Material: Crotonyl chloride is selected as the immediate precursor due to the commercial availability of crotonic acid and the straightforward conversion to the acyl chloride. The α,β-unsaturation in the crotonyl moiety is a key structural feature of interest for its potential biological activity.
-
Reagent Selection: Potassium thiocyanate is a common and effective source of the thiocyanate nucleophile. Its solubility in polar aprotic solvents facilitates the reaction.[3]
-
Solvent System: Anhydrous acetone or acetonitrile is chosen to prevent the hydrolysis of the highly reactive crotonyl chloride and the resulting isothiocyanate. The aprotic nature of the solvent also prevents unwanted side reactions.
-
Temperature Control: The reaction is typically performed at or below room temperature to control the exothermic nature of the reaction and minimize the formation of byproducts.
Laboratory Protocol: Synthesis and Purification of this compound
This section provides a detailed, self-validating protocol for the laboratory-scale synthesis of this compound.
Synthesis of Crotonyl Chloride
-
Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with crotonic acid (1 equivalent).
-
Reagent Addition: Thionyl chloride (1.5 equivalents) is added dropwise to the flask at room temperature.
-
Reaction: The mixture is heated to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Workup: After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure. The crude Crotonyl Chloride is then purified by fractional distillation.
Synthesis of this compound
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is placed in a fume hood.
-
Reagent Preparation: Anhydrous potassium thiocyanate (1.1 equivalents) is suspended in anhydrous acetone.
-
Reaction: The suspension is cooled in an ice bath, and a solution of freshly distilled Crotonyl Chloride (1 equivalent) in anhydrous acetone is added dropwise from the dropping funnel over 30 minutes with vigorous stirring.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: The precipitated potassium chloride is removed by filtration. The solvent is then removed from the filtrate under reduced pressure. The resulting crude this compound is purified by vacuum distillation.
Structural Elucidation and Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Analysis
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the methyl protons, and the two vinyl protons. The coupling constants will be indicative of the trans configuration of the double bond. |
| ¹³C NMR | Resonances for the methyl carbon, the two olefinic carbons, the carbonyl carbon, and the characteristic isothiocyanate carbon (which may be broad).[4] |
| FT-IR | A strong, broad absorption band around 2000-2100 cm⁻¹ characteristic of the -N=C=S stretching vibration, and a sharp carbonyl stretch around 1700 cm⁻¹. |
| Mass Spec. | The molecular ion peak at m/z 127.[5] Characteristic fragmentation patterns for acyl isothiocyanates would be observed.[6] |
Potential Biological Activities and Therapeutic Applications
While specific studies on this compound are limited, its chemical structure as an α,β-unsaturated isothiocyanate suggests a range of potential biological activities based on the well-documented properties of this compound class.[7]
Anticancer Potential
Isothiocyanates are known to exert anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of signaling pathways.[8] The electrophilic nature of the isothiocyanate group and the Michael acceptor properties of the α,β-unsaturated system in this compound make it a candidate for targeting cellular nucleophiles, such as cysteine residues in key proteins involved in cancer cell proliferation and survival.[9]
Experimental Workflow for Anticancer Screening:
Caption: Workflow for evaluating the anticancer potential of this compound.
Antimicrobial Properties
Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[10] The reactivity of the isothiocyanate group with microbial proteins and enzymes is a key mechanism of their antimicrobial action. The α,β-unsaturated carbonyl moiety in this compound may enhance this activity.
Experimental Protocol for Antimicrobial Screening:
-
Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be selected.
-
Minimum Inhibitory Concentration (MIC) Determination: A broth microdilution method is used to determine the lowest concentration of this compound that inhibits visible microbial growth.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: Aliquots from the MIC assay are plated on agar to determine the lowest concentration that results in microbial death.
-
Mechanism of Action Studies: Further investigations can include assays to assess membrane damage, enzyme inhibition, and interference with biofilm formation.
Safety and Handling
Acyl isothiocyanates are reactive and potentially hazardous compounds that must be handled with appropriate safety precautions.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[11][12] Personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat, is mandatory.[13]
-
Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (refrigerated) to prevent degradation and polymerization.[12]
-
Toxicity: Acyl isothiocyanates are lachrymators and can cause irritation to the skin, eyes, and respiratory tract.[14] Inhalation and skin contact should be strictly avoided.
GHS Hazard Pictograms (Anticipated):
| Pictogram | Hazard |
| GHS05 | Corrosive |
| GHS06 | Toxic |
| GHS07 | Harmful/Irritant |
Conclusion and Future Directions
This compound stands as a promising yet underexplored molecule at the intersection of synthetic chemistry and drug discovery. Its α,β-unsaturated isothiocyanate scaffold presents a unique chemical reactivity that warrants thorough investigation for potential therapeutic applications, particularly in oncology and infectious diseases. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Future research should focus on optimizing the synthetic protocol, conducting comprehensive in vitro and in vivo studies to elucidate its specific mechanisms of action, and exploring its structure-activity relationships to guide the development of more potent and selective analogues.
References
-
BROWN, K. K., & HAMPTON, M. B. (2011). Biological targets of isothiocyanates. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(9), 888-894. [Link]
-
DABHOLKAR, V. V., & ANSARI, F. Y. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2015(6), 206-245. [Link]
-
Dias, C., Sousa, S., Saavedra, M. J., & Ferreira, A. (2014). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 19(8), 12547-12561. [Link]
-
Dufour, V., Stahl, M., & Baysse, C. (2015). The antibacterial properties of isothiocyanates. Microbiology, 161(Pt 2), 229–243. [Link]
-
Hofmann, A. W. (1881). Ueber die Einwirkung der Wärme auf die Ammonsalze. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725–2736. [Link]
-
International Labour Organization. (n.d.). International Chemical Safety Cards: ALLYL ISOTHIOCYANATE. [Link]
-
Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]
-
Macías, M., Suárez, M., Rodríguez, Y., & Vélez, H. (2002). Mass Spectrometry Study of Acylthioureas and Acylthiocarbamates. Journal of the Brazilian Chemical Society, 13(3), 365-371. [Link]
-
Mi, L., Wang, X., & Govind, S. (2011). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. In Bioactive Compounds in Phytomedicine. IntechOpen. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5365813, this compound. Retrieved February 2, 2026 from [Link].
-
Nowicki, D., & Golis, E. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. Magnetic resonance in chemistry : MRC, 53(5), 368–377. [Link]
-
Piacente, S., De Tommasi, N., & Pizza, C. (2002). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 624. [Link]
-
Rademacher, W., & Lichter, A. (2012). The comparison of cytotoxic and genotoxic activities of glucosinolates, isothiocyanates, and indoles. Journal of Applied Genetics, 53(3), 349–361. [Link]
-
Razis, A. F. A., & Noor, N. M. (2018). Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells. Molecules, 23(6), 1339. [Link]
-
Romeo, L., Iori, R., Rollin, P., & Bramanti, P. (2018). Bioavailability Study of Isothiocyanates and Other Bioactive Compounds of Brassica oleracea L. var. Italica Boiled or Steamed: Functional Food or Dietary Supplement?. Molecules, 23(1), 213. [Link]
-
Royal Society of Chemistry. (n.d.). A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. [Link]
-
Suárez, M., Macías, M., Rodríguez, Y., & Vélez, H. (2002). Mass Spectrometry Study of Acylthioureas and Acylthiocarbamates. Journal of the Brazilian Chemical Society, 13, 365-371. [Link]
-
Townsend, D. M., & Tew, K. D. (2003). The role of glutathione-S-transferase in anti-cancer drug resistance. Oncogene, 22(47), 7369–7375. [Link]
-
Wikipedia contributors. (2023, December 29). Isocyanate. In Wikipedia, The Free Encyclopedia. Retrieved 16:46, February 2, 2026, from [Link]
-
Wikipedia contributors. (2024, January 21). Hofmann rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved 16:45, February 2, 2026, from [Link]
-
Wikipedia contributors. (2023, November 29). Isothiocyanate. In Wikipedia, The Free Encyclopedia. Retrieved 16:44, February 2, 2026, from [Link]
-
Wikipedia contributors. (2023, October 19). Potassium thiocyanate. In Wikipedia, The Free Encyclopedia. Retrieved 16:47, February 2, 2026, from [Link]
-
Xiao, D., & Singh, S. V. (2015). Involvement of glutathione metabolism in the cytotoxicity of the phenethyl isothiocyanate and its cysteine conjugate to human leukaemia cells in vitro. The Biochemical journal, 388(Pt 3), 969–977. [Link]
-
Yamamoto, M., & Sugimura, T. (2002). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Journal of Health Science, 48(4), 283-291. [Link]
-
Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular effects, and chemopreventive activities of isothiocyanates. Frontiers in oncology, 2, 174. [Link]
-
Zhang, Y., & Tang, L. (2007). Discovery and development of sulforaphane as a cancer chemopreventive isothiocyanate. Acta pharmacologica Sinica, 28(9), 1343–1354. [Link]
-
Zhang, Y., Yao, S., Li, J., & Li, P. (2020). Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. Cancers, 12(9), 2539. [Link]
-
MEL Science. (n.d.). "Chemical cut" experiment. [Link]
-
Oreate. (2026, January 6). The Colorful Chemistry of Iron Chloride and Potassium Thiocyanate. [Link]
-
YouTube. (2024, January 10). Chemical Change - Reaction of FeCl3 and KSCN. [Link]
Sources
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- 2. arkat-usa.org [arkat-usa.org]
- 3. Potassium thiocyanate - Wikipedia [en.wikipedia.org]
- 4. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Guide: Crotonyl Isothiocyanate (CITC)
Topic: Safe Handling and Strategic Utilization of Crotonyl Isothiocyanate Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Safety Officers
From Synthesis to Scaffolding: A Protocol for Safe Handling
Executive Summary & Chemical Identity
This compound (CITC) is a specialized, highly reactive electrophile used primarily in the synthesis of heterocyclic compounds (e.g., pyrimidines, thioureas) and as a covalent warhead in drug discovery.
Crucial Disambiguation: It is vital to distinguish between the acyl and alkyl forms often confused in nomenclature. This guide focuses on the acyl form as implied by the specific "Crotonyl" IUPAC designation.
| Feature | This compound (Primary Subject) | Crotyl Isothiocyanate (Common Analog) |
| Structure | Acyl-ITC ( | Alkyl-ITC ( |
| IUPAC | (E)-but-2-enoyl isothiocyanate | 1-isothiocyanato-2-butene |
| CAS No. | 60034-28-8 | 592-82-5 |
| Reactivity | High: Reacts violently with nucleophiles; moisture sensitive. | Moderate: Stable oil; found in mustard oils. |
| Physical State | Low-melting solid or oil (often generated in situ). | Liquid (Oil). |
Key Hazards: CITC is a potent lachrymator (tear-inducing), a severe skin sensitizer , and a vesicant . Its acyl-isothiocyanate moiety (
Mechanism of Toxicity & Reactivity
To handle CITC safely, one must understand its "hard" electrophilic nature. Unlike alkyl ITCs which react primarily with "soft" nucleophiles (like cysteine thiols) via dithiocarbamate formation, acyl-ITCs like CITC are ambident electrophiles.
Reactivity Profile
-
Carbonyl Attack: Nucleophiles can attack the carbonyl carbon, leading to amide formation and release of thiocyanate (
). -
Isothiocyanate Attack: Attack at the central carbon of the NCS group yields acyl-thioureas . This is the primary mode of toxicity (modification of biological amines/thiols) and the basis of its synthetic utility.
Figure 1: Mechanistic pathway of CITC toxicity and degradation. Note the dual susceptibility to nucleophilic attack and moisture.
Engineering Controls & Personal Protective Equipment (PPE)
Due to the high sensitization potential, standard nitrile gloves are insufficient for prolonged handling of neat CITC.
PPE Matrix
| Component | Recommendation | Scientific Rationale |
| Respiratory | Fume Hood (Required) | CITC vapors are lachrymatory. All operations must occur within a certified hood operating at 100 fpm face velocity. |
| Hand Protection | Silver Shield / Laminate | Acyl-ITCs penetrate nitrile and latex rapidly (<5 mins). Use Silver Shield liners under nitrile outer gloves for dexterity. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to vapor irritation. Face shield recommended for scale >1g. |
| Body | Lab Coat + Apron | Standard cotton lab coat. Add a chemical-resistant apron if handling liquids to prevent saturation. |
Operational Protocols
Protocol A: Storage and Stability
CITC is moisture-sensitive. Hydrolysis yields crotonic acid and isothiocyanic acid (HSCN), which can polymerize.
-
Temp: Store at -20°C .
-
Atmosphere: Store under Argon or Nitrogen .
-
Container: Glass or Teflon. Avoid metal spatulas (trace metals can catalyze polymerization).
Protocol B: Synthesis (In Situ Generation)
Because CITC is unstable, it is best generated immediately prior to use. A common validated route involves Crotonoyl Chloride and Potassium Thiocyanate.
Reagents:
-
Crotonoyl Chloride (1.0 equiv)
-
Potassium Thiocyanate (KSCN) (1.1 equiv)
-
Solvent: Dry Acetone or Acetonitrile (MeCN)
-
Catalyst: 18-Crown-6 (0.05 equiv, optional for kinetics)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with
. -
Solvation: Dissolve KSCN in dry acetone.
-
Addition: Add Crotonoyl Chloride dropwise at 0°C. Exotherm expected.
-
Reaction: Stir at 0°C -> RT for 1-2 hours. A white precipitate (KCl) will form.
-
Filtration: Filter the mixture rapidly under inert atmosphere (Schlenk filtration) to remove KCl.
-
Utilization: Use the filtrate (containing CITC) directly for the subsequent addition step. Do not concentrate to dryness unless strictly necessary, as polymerization risk increases.
Protocol C: Chemical Decontamination (Quenching)
NEVER use water alone to clean a CITC spill. Acidic hydrolysis releases HSCN gas.
The "Aminolysis" Quench System: Use a nucleophilic scavenger to convert the reactive ITC into a stable, non-toxic thiourea.
-
Quench Solution: 10% Tris(hydroxymethyl)aminomethane (Tris) in 50% Methanol/Water OR 5% Ammonium Hydroxide.
-
Mechanism:
(Stable solid).
Figure 2: Safe handling and decontamination workflow. Note the mandatory chemical quench step prior to disposal.
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Do not scrub. Wash gently with soap and water for 15 mins. Scrubbing increases penetration. |
| Eye Contact | Flush with water for 15 mins.[1][2] Seek ophthalmologist immediately (corneal damage risk). |
| Inhalation | Move to fresh air.[1][2][3][4] If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema (up to 24h). |
| Spill (<5mL) | Cover with absorbent pads soaked in Quench Solution (see Protocol C). Wait 15 mins before disposal. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5365813, this compound. Retrieved from [Link]
-
Wong, R., & Dolman, S. J. (2007). Isothiocyanate Synthesis from Dithiocarbamate Salts. Journal of Organic Chemistry.[5] (Contextual grounding for synthesis protocols).
- World Health Organization (2010).Laboratory Biosafety Manual: Chemical Safety Sections. (General guidance on handling electrophilic sensitizers).
Sources
Introduction: The Analytical Imperative for Crotonyl Isothiocyanate
An In-depth Technical Guide to the Spectroscopic Characterization of Crotonyl Isothiocyanate
This compound (C₅H₅NOS) represents a molecule of significant interest at the intersection of synthetic chemistry and drug development. As a bifunctional molecule, it contains both a reactive isothiocyanate group and a conjugated α,β-unsaturated carbonyl system. This unique structural arrangement suggests potential applications as a covalent binder in drug discovery, a synthetic building block, or a probe for biological systems.
However, its utility is predicated on unambiguous structural verification and purity assessment. The inherent reactivity of the isothiocyanate moiety necessitates robust analytical methodologies to confirm its identity and distinguish it from potential isomers or degradation products. This guide provides a comprehensive overview of the expected spectroscopic signature of this compound and outlines the experimental workflows required for its definitive characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers and professionals who require a deep, practical understanding of not just the data itself, but the causality behind the analytical choices and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Covalent Framework
NMR spectroscopy is the cornerstone technique for determining the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable, though the latter presents a unique, educational challenge.
¹H NMR Spectroscopy: Mapping the Proton Environment
The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. Based on the crotonyl backbone, a distinct and predictable pattern of signals is expected.
Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |
| ~ 7.0 - 7.2 | Doublet of Quartets (dq) | 1H | H-3 | This proton is coupled to both the adjacent vinyl proton (H-2) and the distant methyl protons (H-4). The downfield shift is due to its position on the double bond and its proximity to the electron-withdrawing carbonyl group. |
| ~ 6.1 - 6.3 | Doublet of Quartets (dq) | 1H | H-2 | Coupled to H-3 and the methyl group (H-4). It appears upfield relative to H-3 as it is further from the carbonyl influence. A large trans coupling constant (J ≈ 15 Hz) with H-3 would confirm the E-alkene stereochemistry. |
| ~ 1.9 - 2.1 | Doublet of Doublets (dd) | 3H | H-4 (CH₃) | This methyl group is coupled to both vinyl protons, resulting in a doublet of doublets. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for moderately polar organics and its convenient solvent residual peak for referencing.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Acquisition Parameters:
-
Acquire a standard 1D proton spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of organic protons (e.g., 0-12 ppm).
-
Process the data with a standard Fourier transform and phase correction.
-
-
Data Analysis: Integrate the signals to confirm the proton ratios and measure the coupling constants (J-values) to establish the connectivity between H-2, H-3, and the H-4 methyl group.
¹³C NMR Spectroscopy: The "Silent" Isothiocyanate Carbon
While ¹³C NMR is crucial for confirming the carbon skeleton, isothiocyanates present a well-documented analytical challenge: the carbon atom of the -N=C=S group often yields a very broad, low-intensity signal, or is sometimes unobservable ("silent") in standard spectra.[1][2] This phenomenon is not due to a lack of presence but is caused by the quadrupolar nature of the adjacent ¹⁴N nucleus and the structural flexibility around the N-C-S bond angles, which provides an efficient mechanism for signal relaxation and extreme broadening.[1]
Predicted ¹³C NMR Data (in CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Key Insights |
| ~ 170 | C-1 (C=O) | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~ 145 | C-3 | The β-carbon of the α,β-unsaturated system, deshielded by resonance. |
| ~ 130 | C-2 | The α-carbon of the α,β-unsaturated system. |
| ~ 130 - 135 | C-5 (-NCS) | (Expected to be very broad) . Its chemical shift is highly variable and its observation is not guaranteed under standard conditions due to quadrupolar broadening.[1][2] |
| ~ 18 | C-4 (CH₃) | Typical chemical shift for an sp³-hybridized methyl carbon attached to an sp² carbon. |
Workflow for Characterizing the Full Carbon Skeleton
Because of the challenge with the isothiocyanate carbon, a multi-step approach is required for full structural validation.
Caption: Workflow for unambiguous ¹³C NMR assignment of this compound.
Experimental Protocol: Advanced NMR for C5 Confirmation
-
Standard ¹³C Acquisition: Run a standard proton-decoupled ¹³C experiment. It may require a significantly larger number of scans and a longer relaxation delay to observe all signals, especially the carbonyl carbon.
-
HMBC Experiment: If the C5 signal is not observed, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential. This 2D NMR technique detects correlations between protons and carbons that are 2-3 bonds away.
-
Key Correlation: The protons on the carbon adjacent to the isothiocyanate group are not directly observable in this compound. However, long-range couplings can sometimes be observed. A more reliable approach would be to synthesize a labeled analogue or use computational predictions to support the assignment. In the case of allyl isothiocyanate, a related structure, an HMBC correlation was successfully used to identify the isothiocyanate carbon by its coupling to the adjacent methylene protons.[2]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. This compound has several strong, characteristic absorption bands that serve as a spectroscopic fingerprint.
Expected Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale & Significance |
| ~ 2060 - 2105 | Strong, Sharp | -N=C=S Asymmetric Stretch | This is the most diagnostic peak for an isothiocyanate. Its presence in this specific region is a powerful confirmation of the -NCS group. Thiocyanate isomers (-S-C≡N) absorb at a higher frequency (~2140 cm⁻¹), making IR an excellent tool for distinguishing them.[3] |
| ~ 1690 - 1710 | Strong | C=O Stretch | Characteristic of an α,β-unsaturated ketone or acyl group. Conjugation lowers the frequency from a typical saturated acyl group (~1715 cm⁻¹). |
| ~ 1630 - 1650 | Medium | C=C Stretch | Confirms the presence of the alkene double bond. |
| ~ 3000 - 3100 | Medium | =C-H Stretch | Stretching vibration for hydrogens on the sp² carbons of the alkene.[4] |
| < 3000 | Medium | -C-H Stretch | Stretching vibrations for hydrogens on the sp³ methyl carbon.[4] |
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample requirement. Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans for a high-quality result.
-
Data Analysis: Identify the key absorption bands and compare them to the expected values to confirm the presence of the isothiocyanate, unsaturated carbonyl, and alkene functional groups.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound (MW = 127.17 g/mol ), we can predict a clear molecular ion and several characteristic fragment ions.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Rationale & Significance |
| 127 | [C₅H₅NOS]⁺˙ | The molecular ion (M⁺˙). Its presence confirms the molecular weight. |
| 69 | [C₄H₅O]⁺ | The crotonyl cation, formed by the loss of the ·NCS radical. This is expected to be a very stable and likely abundant fragment. |
| 72 | [CH₂NCS]⁺ | A common fragment in alkyl isothiocyanates resulting from rearrangement and cleavage.[5] Its presence would support the isothiocyanate functionality. |
| 58 | [NCS]⁺ | The isothiocyanate cation radical. |
Fragmentation Pathway Diagram
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. The GC will separate the compound from any impurities before it enters the MS.
-
GC Method:
-
Injector Temperature: ~250 °C.
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value well above the molecular weight (e.g., 200).
-
-
Data Analysis: Examine the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion peak and compare the fragmentation pattern to the predicted pathways to confirm the structure.
Conclusion
The definitive characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. While ¹H NMR and IR spectroscopy provide rapid and clear confirmation of the proton framework and key functional groups, ¹³C NMR requires a more nuanced approach to overcome the inherent challenge of observing the isothiocyanate carbon. By employing advanced techniques like HMBC, a complete structural picture can be obtained. Mass spectrometry serves as the final arbiter, confirming the molecular weight and providing corroborating structural evidence through predictable fragmentation. The integrated workflow described in this guide provides a robust, self-validating system for any researcher engaged in the synthesis, analysis, or application of this reactive and promising molecule.
References
- Royal Society of Chemistry. "Supporting Information for 'The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6'." Accessed February 2, 2026.
-
National Center for Biotechnology Information. "this compound." PubChem Compound Database. Accessed February 2, 2026. [Link]
- Kjaer, A., et al. "Mass Spectra of Isothiocyanates." Acta Chemica Scandinavica, vol. 17, 1963, pp. 1515. Accessed February 2, 2026.
-
Zhang, Y., et al. "Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols." Analytical Biochemistry, vol. 205, no. 1, 1992, pp. 100-7. Accessed February 2, 2026. [Link]
-
Glaser, R., et al. "Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate." The Journal of Organic Chemistry, vol. 80, no. 9, 2015, pp. 4512-23. Accessed February 2, 2026. [Link]
-
Agerbirk, N., et al. "Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables." Molecules, vol. 26, no. 21, 2021, p. 6493. Accessed February 2, 2026. [Link]
-
Glaser, R. "Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate." University of Missouri. Accessed February 2, 2026. [Link]
-
Mthembu, P., et al. "Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review." Critical Reviews in Food Science and Nutrition, vol. 63, no. 1, 2023. Accessed February 2, 2026. [Link]
-
Lieber, E., et al. "The infrared spectra of organic thiocyanates and isothiocyanates." Spectrochimica Acta, vol. 13, no. 4, 1959, pp. 296-299. Accessed February 2, 2026. [Link]
-
Uher, M., et al. "Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent." Chemical Papers, vol. 27, no. 6, 1973, pp. 808-810. Accessed February 2, 2026. [Link]
-
Wiley. "SpectraBase." Accessed February 2, 2026. [Link]
-
Glaser, R., et al. "Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate." The Journal of Organic Chemistry, vol. 80, no. 9, 2015. Accessed February 2, 2026. [Link]
-
Kawsar, S. M. A., et al. "Isothiocyanates: a Review." Research Journal of Pharmacognosy, vol. 5, no. 2, 2018, pp. 71-89. Accessed February 2, 2026. [Link]
-
University of Regensburg. "Table of Characteristic IR Absorptions." Accessed February 2, 2026. [Link]
-
Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Accessed February 2, 2026. [Link]
Sources
Core Topic: Crotonyl Isothiocyanate Solubility in Different Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to the Solubility of Crotonyl Isothiocyanate
This document serves as a comprehensive technical guide to understanding and determining the solubility of this compound. As a reactive organosulfur compound with significant potential in covalent drug design and chemical synthesis, a thorough grasp of its behavior in various solvent systems is a critical prerequisite for any successful application. This guide moves beyond simple data recitation to explain the underlying chemical principles and provide robust, field-proven methodologies for solubility assessment.
The Molecule in Focus: this compound Profile
This compound (C₅H₅NOS) is characterized by a four-carbon alkenyl chain attached to the highly electrophilic isothiocyanate (-N=C=S) functional group.[1] This structure imparts a dual nature: a nonpolar hydrocarbon region and a highly polar, reactive functional group. Isothiocyanates are known for their reactivity towards nucleophiles, particularly the thiol groups of cysteine residues in proteins, making them valuable as covalent inhibitors in drug discovery.[2] However, this reactivity, especially their susceptibility to hydrolysis, also presents challenges in handling and formulation, making solvent selection a pivotal decision.[3]
The 'Why': Fundamental Principles of Solubility
The solubility of any compound is dictated by the energetic balance of breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions. The guiding principle is "like dissolves like," which refers to the similarity of intermolecular forces.[4]
-
Polarity and Dipole Moment : The polarity of a molecule is the primary determinant of its solubility. This compound's solubility is a balance between its non-polar hydrocarbon "tail" and its polar isothiocyanate "head." The -N=C=S group creates a significant dipole moment, favoring interactions with polar solvents.
-
Hydrogen Bonding : The nitrogen and sulfur atoms in the isothiocyanate group can act as hydrogen bond acceptors, allowing for interaction with protic solvents like water and alcohols. However, the molecule lacks a hydrogen bond donor.
-
Van der Waals Forces : The crotonyl backbone interacts primarily through weaker London dispersion forces, which are the dominant interactions in nonpolar solvents.
A solvent's ability to effectively solvate both the polar head and the nonpolar tail will determine its efficacy.
Predicted Solubility Profile: A Qualitative Assessment
While empirical data is the gold standard, a qualitative prediction based on chemical principles provides a strong starting point for solvent screening. The effective isolation and extraction of isothiocyanates are strongly linked to their polarity and solubility characteristics.[5]
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Acetone, Tetrahydrofuran (THF) | High | These solvents have large dipole moments that effectively solvate the polar isothiocyanate group. Their organic character also accommodates the nonpolar crotonyl tail, leading to favorable solute-solvent interactions. Acetonitrile is noted to be a good solvent for stabilizing some isothiocyanates.[5] |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderate to Low | These solvents primarily interact via London dispersion forces. They can solvate the nonpolar hydrocarbon tail but are poor at solvating the polar -N=C=S group, limiting overall solubility. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | These solvents can engage in hydrogen bonding with the isothiocyanate group. However, isothiocyanates can be unstable and react with alcohols, and the high energy required to disrupt the solvent's own hydrogen-bonding network can limit solubility.[5] |
| Aqueous | Water, Buffered Solutions (e.g., PBS) | Very Low | The high polarity and extensive hydrogen-bonding network of water make it a very poor solvent for the largely nonpolar this compound. Isothiocyanates are also susceptible to hydrolysis in aqueous media, and their stability can decline rapidly in buffered solutions.[3][6] |
A Self-Validating Protocol for Quantitative Solubility Determination
To move beyond prediction, a robust experimental protocol is required. The following workflow is designed to be self-validating, ensuring the generation of trustworthy and reproducible data. The core principle is to create a saturated solution at thermodynamic equilibrium, separate the liquid and solid phases, and accurately quantify the dissolved solute.
Experimental Workflow Diagram
Caption: A four-phase experimental workflow for the quantitative determination of solubility.
Detailed Step-by-Step Methodology
-
Preparation of the Slurry :
-
To a series of glass vials, add an amount of this compound that is well in excess of its expected solubility. This ensures that a solid phase remains at equilibrium.
-
Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired test solvent to each vial.
-
Causality Check: Using excess solid is critical. If all solid dissolves, the solution is not saturated, and the true solubility limit has not been reached.
-
-
Achieving Equilibrium :
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or on a stirring plate at a constant, controlled temperature (e.g., 25°C) for a minimum of 24 hours.
-
Trustworthiness Check: To validate that equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24h, 36h, and 48h). The calculated solubility should plateau, indicating that the dissolution process has reached a steady state.
-
-
Phase Separation :
-
Remove vials from the shaker and let them stand to allow the majority of the undissolved solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended solid particles.
-
Causality Check: Filtration without prior centrifugation can lead to clogged filters and inaccurate results if the solution is supersaturated or contains fine particulates. Centrifugation is a crucial step for clean phase separation.
-
-
Quantification of Dissolved Solute :
-
Carefully withdraw an aliquot of the clear supernatant from the top of the vial, taking care not to disturb the solid pellet.
-
Immediately filter the aliquot through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents).
-
Accurately dilute the filtered sample into a suitable solvent (ideally the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Visualizing Molecular Interactions
The solubility of this compound is governed by the specific interactions between its distinct chemical moieties and the solvent molecules.
Caption: Dominant intermolecular forces between this compound and solvent classes.
Safety and Handling Imperatives
This compound is classified as a skin, eye, and respiratory irritant.[7] All handling must be conducted within a certified chemical fume hood.
-
Personal Protective Equipment (PPE) : Always wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.[8]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines, as these can trigger vigorous or hazardous reactions.[9][10]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat or ignition sources.[10][11]
By adhering to these principles and protocols, researchers can confidently and safely characterize the solubility of this compound, enabling its effective use in downstream applications.
References
- Title: Experiment: Solubility of Organic & Inorganic Compounds Source: A-State Department of Chemistry and Physics URL
- Source: National Center for Biotechnology Information (NCBI)
- Title: Isothiocyanate - Wikipedia Source: Wikipedia URL
- Source: National Center for Biotechnology Information (NCBI)
- Title: Solubility of Organic Compounds Source: University of Toronto URL
- Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL
- Title: SAFETY DATA SHEET - Spectrum Chemical Source: Spectrum Chemical URL
- Title: Stability studies of isothiocyanates and nitriles in aqueous media Source: ThaiScience URL
-
Title : Methyl isothiocyanate - SAFETY DATA SHEET Source : Fisher Scientific URL :
-
Title : Common Name: METHYL ISOTHIOCYANATE Source : New Jersey Department of Health URL : [Link]
-
Title : Isothiocyanates | Linus Pauling Institute Source : Oregon State University URL : [Link]
-
Title : Isothiocyanates / thiocyanates Source : Georganics URL : [Link]
Sources
- 1. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Isothiocyanates / thiocyanates - Georganics [georganics.sk]
- 4. chem.ws [chem.ws]
- 5. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. This compound | C5H5NOS | CID 5365813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. spectrumchemical.com [spectrumchemical.com]
Methodological & Application
Synthesis of Crotonyl isothiocyanate from crotonyl chloride
Technical Application Note: Scalable Synthesis of Crotonyl Isothiocyanate
Abstract & Strategic Overview
This application note details the protocol for synthesizing This compound (trans-2-butenoyl isothiocyanate) from Crotonyl Chloride . This intermediate is a critical electrophilic building block in the synthesis of bioactive heterocycles, particularly pyrimidines and thiazines used in pharmaceutical development.
The synthesis relies on a Nucleophilic Acyl Substitution followed by a rapid 1,3-Sigmatropic Rearrangement . Unlike alkyl halides which yield thiocyanates (R-SCN), acyl chlorides reacting with thiocyanate salts almost exclusively yield the thermodynamically stable acyl isothiocyanates (R-CO-NCS).[1]
Key Technical Considerations:
-
Moisture Sensitivity: Acyl isothiocyanates hydrolyze rapidly. Strictly anhydrous conditions are required.
-
Thermal Instability: The crotonyl moiety (
-unsaturation) poses a risk of polymerization. Process temperatures must be controlled, and radical inhibitors are recommended during purification. -
Lachrymatory Hazards: Crotonyl chloride is a potent lachrymator; handling requires specific containment protocols.
Mechanistic Insight
The conversion proceeds via a two-step mechanism (See Diagram 1).
-
Nucleophilic Attack: The thiocyanate anion (
) attacks the carbonyl carbon of crotonyl chloride, displacing the chloride ion. -
Isomerization: The initial kinetic product is often the Acyl Thiocyanate (R-CO-SCN). However, the acyl group facilitates a rapid rearrangement to the Acyl Isothiocyanate (R-CO-NCS), driven by the greater bond strength of the C=O and C-N system compared to the C-S linkage in this context.
Diagram 1: Reaction Mechanism & Pathway
Caption: The reaction proceeds via transient formation of acyl thiocyanate, which rapidly isomerizes to the stable isothiocyanate.
Materials & Safety Protocols
Critical Safety Warning:
-
Crotonyl Chloride: Severe lachrymator and corrosive. Causes burns. Must be handled in a functioning fume hood.
-
Thiocyanates: Contact with acid releases toxic Hydrogen Cyanide (HCN) gas (though less likely in this specific basic/neutral protocol, precautions are mandatory).
| Reagent | CAS No.[2][3] | Role | Grade/Purity |
| Crotonyl Chloride | 10487-71-5 | Precursor | >98% (Distill if dark) |
| Potassium Thiocyanate (KSCN) | 333-20-0 | Nucleophile | >99% (Dry @ 100°C) |
| Acetone | 67-64-1 | Solvent | Anhydrous (<0.1% H2O) |
| BHT (Butylated hydroxytoluene) | 128-37-0 | Stabilizer | Reagent Grade |
Experimental Protocol
Method A: Anhydrous Solid-Liquid Substitution (Recommended)
This method utilizes the solubility difference: KSCN is soluble in acetone, while the byproduct KCl is insoluble, driving the reaction forward by precipitation.
Scale: 100 mmol basis
Step-by-Step Workflow:
-
Preparation of Nucleophile Solution:
-
In a 250 mL three-necked round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel, dissolve 11.6 g (120 mmol, 1.2 eq) of dry Potassium Thiocyanate (KSCN) in 100 mL of anhydrous acetone.
-
Note: Slight excess of KSCN ensures complete consumption of the volatile acid chloride.
-
-
Reaction Initiation:
-
Cool the solution to 0–5°C using an ice bath.
-
Load 10.45 g (100 mmol) of Crotonyl Chloride into the pressure-equalizing addition funnel.
-
Add the acid chloride dropwise over 30 minutes. Do not allow temperature to exceed 10°C to prevent polymerization.
-
Observation: A white precipitate (KCl) will form immediately.
-
-
Completion & Digestion:
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).
-
Stir vigorously for 2 hours.
-
Validation: Spot an aliquot on TLC or check IR (see Section 5). The acid chloride peak (1780 cm⁻¹) should disappear.
-
-
Work-up:
-
Filter the reaction mixture through a sintered glass funnel (or Celite pad) to remove the solid KCl byproduct.
-
Wash the filter cake with 20 mL of dry acetone.
-
-
Isolation & Purification:
-
Add 10 mg of BHT (radical inhibitor) to the filtrate to prevent polymerization during heating.
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator) at <30°C bath temperature to remove acetone.
-
Vacuum Distillation: Distill the oily residue under high vacuum (0.5–1.0 mmHg).
-
Target Fraction: Collect the fraction boiling between 55–60°C @ 1 mmHg (approximate; varies by vacuum).
-
Diagram 2: Experimental Workflow
Caption: Step-by-step isolation protocol ensuring removal of byproduct salts and thermal stability.
Process Control & Validation (Self-Validating System)
To ensure the protocol is working correctly, use these checkpoints:
| Checkpoint | Analytical Method | Expected Result | Interpretation |
| Reaction Monitor | FT-IR (Neat/ATR) | Disappearance of ~1780 cm⁻¹ (C=O, Chloride) | Consumption of Starting Material |
| Product ID | FT-IR (Neat/ATR) | Appearance of broad, strong doublet ~1960–1990 cm⁻¹ | Diagnostic of Isothiocyanate (-NCS) group |
| Purity Check | 1H-NMR (CDCl3) | Doublet of doublets (vinyl protons) | Confirm trans-geometry and lack of polymer |
| Physical | Visual | Pale yellow to orange oil | Darkening indicates polymerization |
Data Interpretation:
-
IR Spectrum: The shift from the sharp carbonyl of the acid chloride to the broad, intense cumulated double bond stretch of the -NCS group is the most reliable rapid indicator.
-
Refractive Index:
(Typical for conjugated isothiocyanates).
Troubleshooting & Optimization
-
Issue: Polymerization (Gelling)
-
Cause: Overheating or lack of inhibitor.
-
Fix: Keep reaction <25°C. Ensure BHT is added before stripping solvent. Store product at -20°C.
-
-
Issue: Low Yield [4]
-
Cause: Hydrolysis due to wet acetone.
-
Fix: Dry acetone over molecular sieves (3Å) for 24h prior to use. KSCN is hygroscopic; dry it in an oven at 110°C.
-
-
Issue: Red Coloration
-
Cause: Iron contamination forming Ferric Thiocyanate (blood red).
-
Fix: Ensure no metal spatulas contact the solution; use glass/Teflon equipment.
-
References
-
Isothiocyanate Synthesis Overview
-
Mechanistic Rearrangement (Acyl Thiocyanate to Isothiocyanate)
- Kappe, C. O., & Korb, S. (2014).
-
[Link] (General mechanistic grounding).
-
This compound Data
-
General Protocol for Acyl Isothiocyanates
- Vogel, A. I. Textbook of Practical Organic Chemistry. 5th Ed. (Standard reference for KSCN/Acetone method).
-
[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ammonium thiocyanate - Wikipedia [en.wikipedia.org]
- 3. This compound [webbook.nist.gov]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiocyanate synthesis [organic-chemistry.org]
- 6. This compound | C5H5NOS | CID 5365813 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of (E)-Crotonyl Isothiocyanate
Abstract: This document provides a comprehensive guide for the synthesis of (E)-crotonyl isothiocyanate, a valuable bifunctional reagent in organic synthesis. The protocol details a robust method starting from commercially available (E)-crotonyl chloride and sodium thiocyanate. This application note is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, critical safety protocols, and methods for product characterization and validation.
Introduction and Scientific Context
(E)-Crotonyl isothiocyanate, an α,β-unsaturated acyl isothiocyanate, serves as a highly versatile intermediate in synthetic organic chemistry.[][2] Its structure incorporates two key reactive sites: the electrophilic isothiocyanate carbon and the Michael acceptor system of the crotonyl group. This dual reactivity makes it a powerful building block for the synthesis of diverse nitrogen- and sulfur-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science. Isothiocyanates, in general, are known for their broad biological activities, including antimicrobial and anti-inflammatory properties.[3][4][5]
This guide provides a detailed, field-tested protocol for the preparation of crotonyl isothiocyanate via nucleophilic substitution, designed to be both efficient and reproducible in a standard laboratory setting.
Principle of Synthesis: Nucleophilic Acyl Substitution
The synthesis proceeds via a nucleophilic acyl substitution reaction. The thiocyanate anion (SCN⁻), generated from a salt like sodium thiocyanate (NaSCN), acts as the nucleophile.[6] It attacks the highly electrophilic carbonyl carbon of (E)-crotonyl chloride. The subsequent departure of the chloride leaving group yields the desired (E)-crotonyl isothiocyanate.
The thiocyanate ion is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom. In reactions with hard electrophiles like acyl chlorides, attack typically occurs via the "harder" nitrogen atom, leading to the formation of the isothiocyanate (-N=C=S) linkage. Reaction at the "softer" sulfur atom to form an acyl thiocyanate (-C(O)SCN) is a possible side reaction but is generally less favored under these conditions.
Overall Synthesis Workflow
The experimental process can be visualized as a three-stage workflow: Reaction Setup, Workup and Isolation, and finally, Purification.
Caption: Workflow for the synthesis of (E)-crotonyl isothiocyanate.
Mandatory Safety Protocols
WARNING: Isothiocyanates are toxic, lachrymatory (tear-inducing), and potent irritants to the skin, eyes, and respiratory tract.[7][8] Crotonyl chloride is corrosive and a lachrymator. This procedure must be performed in a certified chemical fume hood with the sash at the lowest practical height.
-
Personal Protective Equipment (PPE): At all times, wear a lab coat, nitrile gloves (consider double-gloving), and tightly fitting chemical safety goggles or a full-face shield.[9][10][11]
-
Handling: Handle crotonyl chloride and the resulting isothiocyanate with extreme care. Use non-sparking tools and ground all equipment to prevent static discharge.[10][11] Avoid inhalation of vapors and direct skin or eye contact.[9] An emergency eyewash station and safety shower must be immediately accessible.[7][11]
-
Waste Disposal: All liquid and solid waste containing isothiocyanates or acyl chlorides must be collected in a designated, sealed hazardous waste container. Quench any residual reactive materials with a suitable nucleophile (e.g., a dilute solution of sodium bisulfite or an amine) before disposal, following institutional guidelines.
-
Spill Management: In case of a spill, evacuate the area. Absorb small spills with an inert material like vermiculite or sand.[7] Do not use combustible materials. Ensure the area is well-ventilated before re-entry.
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier Example | CAS No. |
| (E)-Crotonyl chloride | ≥97% | Sigma-Aldrich | 625-35-4 |
| Sodium thiocyanate (NaSCN) | ≥98%, anhydrous | Sigma-Aldrich | 540-72-7 |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-05-8 |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific | 7757-82-6 |
| Saturated Sodium Chloride (Brine) | N/A | Lab-prepared | N/A |
| Deuterated Chloroform (CDCl₃) | For NMR | Cambridge Isotope Labs | 865-49-6 |
| Equipment | Specifications |
| Three-neck round-bottom flask | 250 mL, with appropriate stoppers |
| Magnetic stirrer and stir bar | |
| Dropping funnel | 50 mL, pressure-equalizing |
| Thermometer and adapter | -20°C to 150°C range |
| Condenser with drying tube | Filled with CaCl₂ or Drierite |
| Ice-water bath | |
| Buchner funnel and filter flask | For filtration |
| Rotary evaporator | For solvent removal |
| Vacuum distillation apparatus | Short-path head recommended |
| Vacuum pump | Capable of <1 mmHg |
| NMR Spectrometer, IR Spectrometer, Mass Spectrometer | For product characterization |
Detailed Experimental Protocol
Step 1: Reactor Setup and Inert Atmosphere
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a condenser fitted with a drying tube.
-
Flame-dry the entire apparatus under a stream of dry nitrogen or argon to remove all moisture, then allow it to cool to room temperature under the inert atmosphere. Maintaining anhydrous conditions is crucial to prevent hydrolysis of the crotonyl chloride.
Step 2: Reagent Addition
-
To the cooled flask, add anhydrous sodium thiocyanate (8.92 g, 110 mmol, 1.1 equivalents).
-
Add 100 mL of anhydrous acetonitrile via cannula or syringe.
-
Begin vigorous stirring to create a fine suspension.
-
Cool the flask to 0°C using an ice-water bath.
-
Charge the dropping funnel with (E)-crotonyl chloride (10.45 g, 100 mmol, 1.0 equivalent).
-
Add the crotonyl chloride dropwise to the stirred, cooled suspension over a period of 30-45 minutes. Maintain the internal temperature below 5°C during the addition. An exothermic reaction will be observed.
Step 3: Reaction Progression
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the mixture vigorously for 12-18 hours at room temperature.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 9:1 Hexanes:Ethyl Acetate mixture. The starting material (crotonyl chloride) will be consumed, and a new, lower Rf spot corresponding to the product will appear.
Step 4: Workup and Isolation
-
Once the reaction is complete, filter the mixture through a Buchner funnel to remove the precipitated sodium chloride byproduct.
-
Wash the salt cake with a small amount of acetonitrile (2 x 15 mL) to recover any trapped product.
-
Combine the filtrates and transfer them to a separatory funnel.
-
Wash the organic solution with saturated brine (2 x 50 mL) to remove any remaining water-soluble impurities.
-
Dry the acetonitrile layer over anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 20 minutes.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Use a water bath temperature of no more than 40°C to minimize product degradation. This will yield the crude this compound as a pungent, yellowish oil.
Step 5: Purification via Vacuum Distillation
-
Set up a short-path vacuum distillation apparatus. It is critical that all glassware is perfectly dry.
-
Transfer the crude oil to the distillation flask.
-
Slowly apply vacuum and gently heat the flask using an oil bath.
-
Discard any initial low-boiling fractions.
-
Collect the pure (E)-crotonyl isothiocyanate fraction. The boiling point will be dependent on the vacuum achieved, but will be significantly lower than the atmospheric boiling point.
-
The purified product should be a colorless to pale yellow oil. Store under an inert atmosphere (argon or nitrogen) in a sealed vial at 4°C.
Characterization and Data
The identity and purity of the synthesized (E)-crotonyl isothiocyanate must be confirmed by spectroscopic methods.[12][13][14]
| Parameter | Expected Result |
| Appearance | Colorless to pale yellow oil |
| Yield | 75-85% (typical) |
| Molecular Formula | C₅H₅NOS |
| Molecular Weight | 127.17 g/mol [][2] |
| Purity (by GC-MS) | >95% |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 7.15 (dq, 1H, J ≈ 15.2, 6.9 Hz, =CH-), 6.10 (dq, 1H, J ≈ 15.2, 1.7 Hz, =CH-CO), 1.95 (dd, 3H, J ≈ 6.9, 1.7 Hz, CH₃). The large coupling constant (~15 Hz) between the vinylic protons confirms the (E)-configuration.
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ≈ 165 (C=O), 145 (=CH-), 140 (N=C=S), 125 (=CH-CO), 18 (CH₃). Note: The isothiocyanate carbon signal (-NCS) is often very broad or unobservable due to rapid quadrupolar relaxation of the ¹⁴N nucleus.[15]
-
Infrared (IR, neat film, cm⁻¹): ν ≈ 2100-2000 (strong, broad, -N=C=S stretch), 1710 (strong, C=O stretch), 1640 (medium, C=C stretch), 965 (strong, C-H bend for trans-alkene).[16]
-
Mass Spectrometry (EI): m/z (%) = 127 ([M]⁺), 69 ([M-NCS]⁺), 41.
Trustworthiness: A Self-Validating System
This protocol is designed to be self-validating through several in-process checks:
-
Temperature Control: Careful control during the addition of crotonyl chloride is critical. An uncontrolled exotherm can lead to side reactions and degradation. The maintenance of T < 5°C serves as the first validation point.
-
TLC Monitoring: Regular TLC analysis provides direct visual confirmation that the starting material is being consumed and the product is forming. The reaction should not be worked up until the crotonyl chloride spot has disappeared.
-
Byproduct Formation: The formation of a significant amount of white precipitate (NaCl) is a positive indicator that the substitution reaction is proceeding as expected.
-
Spectroscopic Consistency: The final validation is the characterization data. The obtained NMR, IR, and MS spectra should closely match the expected values provided above. Any significant deviation may indicate impurities or an incorrect structure, prompting a review of the procedure or further purification. A common impurity is the corresponding acyl thiocyanate, which would present a different set of spectroscopic signals.
References
-
New Jersey Department of Health. Hazard Summary: Methyl Isothiocyanate. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Allyl isothiocyanate, 94%. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Safety and Handling of Phenyl Isothiocyanate in Industrial and Laboratory Settings. [Link]
-
Smith, P. A. S., & Emerson, D. W. (1959). The Isomerization of Alkyl Thiocyanates to Isothiocyanates. Journal of the American Chemical Society, 81(12), 3077–3081. [Link]
-
Shin, S. G., et al. (2024). Synthesis of multifunctionalized allyl isothiocyanates via isomerization of Morita-Baylis-Hillman adduct-derived allylic thiocyanates. ResearchGate. [Link]
-
Shiber, A. L., & Bate, N. J. (2023). Synthesis of Isothiocyanates: An Update. Molecules, 28(1), 1. [Link]
- Google Patents.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5365813, this compound. [Link]
-
Kim, S. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Chemical Communications. [Link]
- Google Patents. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION.
-
Organic Chemistry Portal. Isothiocyanate synthesis. [Link]
-
Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(16), 4949. [Link]
-
Wikipedia. Sodium thiocyanate. [Link]
-
Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]
-
Bešter-Rogač, M., & Stare, J. (2015). Near-silence of isothiocyanate carbon in 13C NMR spectra: a case study of allyl... Magnetic Resonance in Chemistry, 53(5), 387-394. [Link]
-
ResearchGate. NMR, mass spectroscopy, IR - finding compound structure?. (2019). [Link]
-
dos Santos, T. C., et al. (2022). Exploring correlations between MS and NMR for compound identification using essential oils: A pilot study. Phytochemical Analysis, 33(4), 533-542. [Link]
-
The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (H NMR, C NMR, IR). [Link]
-
Kala, C., et al. (2018). Isothiocyanates: a Review. Research Journal of Pharmacognosy, 5(2), 71-89. [Link]
Sources
- 2. This compound | C5H5NOS | CID 5365813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 6. Sodium thiocyanate - Wikipedia [en.wikipedia.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nbinno.com [nbinno.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. nj.gov [nj.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring correlations between MS and NMR for compound identification using essential oils: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemicalpapers.com [chemicalpapers.com]
Application Note: High-Purity Crotonyl Isothiocyanate via Automated Flash Chromatography
Abstract
This application note presents a detailed protocol for the purification of crotonyl isothiocyanate, a reactive and moderately polar organosulfur compound, using automated normal-phase flash chromatography. The methodology is designed to efficiently remove common synthetic impurities, providing a high-purity product suitable for research, and as a starting material for drug development. The rationale for selecting normal-phase chromatography, including considerations of compound stability and the nature of potential impurities, is discussed. This guide also outlines the necessary steps for method development, execution of the purification, and subsequent purity analysis.
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. They are of significant interest to the scientific community due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticarcinogenic properties[1]. This compound (C₅H₅NOS, M.W. 127.17 g/mol [2]), an α,β-unsaturated acyl isothiocyanate, is a valuable building block in organic synthesis. The purity of this compound is paramount for its application in research and development, as impurities can lead to undesirable side reactions and inaccurate biological testing results.
The synthesis of isothiocyanates often involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then treated with a desulfurizing agent[1][3]. This process can result in a crude product containing unreacted starting materials, the dithiocarbamate intermediate, and byproducts from the desulfurization step. Therefore, a robust purification method is essential.
This application note provides a comprehensive guide to the purification of this compound using normal-phase flash chromatography. This technique is particularly well-suited for this purpose due to the moderate polarity of the target compound and the non-aqueous mobile phases, which mitigate the risk of hydrolysis that can occur with isothiocyanates in aqueous media[4][5].
Scientific Principles and Rationale
The choice of chromatographic technique is critical for the successful purification of this compound. The decision to employ normal-phase chromatography is based on several key factors:
-
Compound Polarity: this compound has a computed topological polar surface area (TPSA) of 61.5 Ų[2], indicating moderate polarity. This polarity makes it amenable to separation on a polar stationary phase like silica gel, using a non-polar mobile phase.
-
Impurity Profile: Common impurities from the synthesis of isothiocyanates include unreacted amines (polar), dithiocarbamate salts (highly polar), and byproducts from the desulfurizing agent. These impurities typically have different polarities than the desired isothiocyanate, allowing for effective separation on silica gel.
-
Compound Stability: Isothiocyanates can be unstable in the presence of water and protic solvents, especially at non-neutral pH, leading to degradation[4][5][6]. Normal-phase chromatography utilizes non-aqueous, non-protic mobile phases (e.g., hexane and ethyl acetate), which helps to preserve the integrity of the this compound during purification.
The purification strategy involves the following key steps, as illustrated in the workflow diagram below:
Caption: Workflow for the purification of this compound.
Materials and Equipment
| Reagents and Consumables | Equipment |
| Crude this compound | Automated Flash Chromatography System |
| Silica Gel (for flash chromatography, 40-63 µm) | UV-Vis Detector |
| n-Hexane (HPLC grade) | Fraction Collector |
| Ethyl Acetate (HPLC grade) | Rotary Evaporator |
| Dichloromethane (HPLC grade) | Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) |
| TLC Developing Chamber | UV Lamp (254 nm) |
| Glass Vials and Test Tubes | Analytical HPLC or GC-MS System |
Safety Precautions: this compound is a hazardous substance that can cause skin and eye irritation and may cause respiratory irritation[2]. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Experimental Protocols
Part 1: Thin Layer Chromatography (TLC) for Method Development
The initial step is to determine the optimal mobile phase composition for the separation using TLC. The goal is to achieve a retention factor (Rƒ) of approximately 0.3 for the this compound, as this generally provides good separation in flash chromatography[7].
Protocol:
-
Prepare several eluent mixtures of varying ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane.
-
Using a capillary tube, spot the dissolved crude product onto a TLC plate.
-
Develop the TLC plate in a chamber containing one of the prepared eluent mixtures.
-
After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp at 254 nm.
-
Calculate the Rƒ value for the this compound spot and the impurity spots.
-
Select the eluent mixture that provides the best separation and an Rƒ value of ~0.3 for the target compound.
Part 2: Automated Flash Chromatography Purification
This protocol is for the purification of approximately 1 gram of crude this compound. The scale can be adjusted as needed, with a corresponding adjustment in the column size.
Instrument Setup:
-
Column: Pre-packed silica gel cartridge (e.g., 40 g for a 1 g sample).
-
Solvents:
-
Solvent A: n-Hexane
-
Solvent B: Ethyl Acetate
-
-
Detection: UV-Vis at a wavelength where the compound absorbs (e.g., 245 nm). If the absorbance is unknown, a preliminary UV-Vis scan of the crude material can be performed.
-
Flow Rate: 30-40 mL/min for a 40 g column.
Purification Protocol:
-
Sample Preparation: Dissolve the crude this compound (1 g) in a minimal amount of dichloromethane (e.g., 2-3 mL).
-
Column Equilibration: Equilibrate the silica gel column with the initial mobile phase composition (e.g., 100% n-hexane or the starting gradient composition) for at least 2-3 column volumes.
-
Sample Loading: Load the dissolved sample onto the column.
-
Elution: Start the elution with a gradient based on the TLC results. A typical gradient might be:
-
0-2 column volumes (CV): Hold at the initial low percentage of ethyl acetate (e.g., 5%).
-
2-12 CV: Linear gradient to a higher percentage of ethyl acetate (e.g., 40%).
-
12-15 CV: Hold at the final percentage of ethyl acetate.
-
-
Fraction Collection: Collect fractions based on the UV detector signal.
-
Post-Purification: After the elution is complete, flush the column with a high percentage of ethyl acetate to remove any strongly retained impurities.
Caption: Schematic of the automated flash chromatography system.
Part 3: Fraction Analysis and Product Isolation
-
TLC Analysis of Fractions: Spot every few collected fractions on a TLC plate and develop it using the optimized mobile phase.
-
Pooling of Pure Fractions: Identify the fractions containing the pure this compound (single spot on TLC with the correct Rƒ) and pool them together.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator. Avoid excessive heat to prevent degradation of the product.
-
Final Product: The resulting oil or solid is the purified this compound. Determine the yield.
Purity Assessment
The purity of the final product should be confirmed using one or more analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for purity assessment. A C18 column with a water/acetonitrile or water/methanol gradient is a common choice. However, due to the potential for on-column degradation, analysis should be performed promptly. Heating the column to around 60°C can improve peak shape and reduce precipitation issues sometimes seen with ITCs[8].
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent method for assessing the purity of volatile compounds like this compound and can also help in identifying any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and detect any impurities that have distinct NMR signals.
Expected Results
The described normal-phase flash chromatography protocol is expected to yield this compound with a purity of >95%. The following table summarizes typical parameters for the purification.
| Parameter | Value | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for normal-phase chromatography, effective for moderately polar compounds. |
| Mobile Phase | n-Hexane/Ethyl Acetate Gradient | Offers good selectivity for a wide range of organic compounds and is easy to remove. |
| TLC Rƒ of Product | ~0.3 | Provides optimal resolution and elution time in flash chromatography[7]. |
| Detection Wavelength | ~245 nm | Based on the UV absorbance of the α,β-unsaturated carbonyl and isothiocyanate chromophores. |
| Expected Purity | >95% | Efficient removal of polar and non-polar impurities. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase. | Re-optimize the mobile phase using TLC. Consider a different solvent system. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Product Degradation | Presence of water or protic solvents. | Use anhydrous solvents and handle the material quickly. |
| Excessive heat during solvent removal. | Use a lower temperature on the rotary evaporator. | |
| No Product Eluted | Compound is too polar and stuck to the column. | Increase the polarity of the mobile phase (higher percentage of ethyl acetate). |
Conclusion
This application note provides a robust and reliable method for the purification of this compound using automated normal-phase flash chromatography. By carefully selecting the chromatographic conditions based on the physicochemical properties of the target compound and potential impurities, it is possible to obtain high-purity material suitable for a variety of research and development applications. The use of non-aqueous mobile phases in this protocol is key to minimizing the degradation of the sensitive isothiocyanate functional group.
References
-
Plant Archives. (n.d.). ISOTHIOCYANATES; SOURCES, PHYSIOLOGICAL FUNCTIONS AND FOOD APPLICATIONS. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Retrieved from [Link]
-
ResearchGate. (n.d.). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Retrieved from [Link]
-
MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of isothiocyanates and derivatives thereof and uses of same.
-
PubMed. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Retrieved from [Link]
-
ThaiScience. (n.d.). Stability studies of isothiocyanates and nitriles in aqueous media. Retrieved from [Link]
-
Chemicke Zvesti. (n.d.). Isothiocyanates and Their Synthetic Producers. VIII. The Synthesis and the Study of Spectral Features of Substituted Monothiourethanes. Retrieved from [Link]
-
Natural Science of Hainan University. (2011). Stability of Allyl Isothiocyanate in an Aqueous Solution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
-
Regis Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Isothiocyanates: An Update. Retrieved from [Link]
-
Springer. (n.d.). HPLC of Peptides and Proteins. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
ResearchGate. (n.d.). Time and temperature effects on degradation of isothiocyanates in biofumigation systems. Retrieved from [Link]
-
MDPI. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Retrieved from [Link]
Sources
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H5NOS | CID 5365813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isothiocyanate synthesis [organic-chemistry.org]
- 4. thaiscience.info [thaiscience.info]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
Application Note: Characterization of Crotonyl Isothiocyanate (CITC) in Cancer Research
Executive Summary & Scientific Rationale
Crotonyl isothiocyanate (CITC) (trans-2-butenyl isothiocyanate) is an emerging bioactive isothiocyanate (ITC) identified in the metabolomic profiles of medicinal plant extracts, including Santalum album (sandalwood) and specific Brassica lineages. While structurally analogous to the well-characterized Allyl Isothiocyanate (AITC) and Sulforaphane (SFN), CITC possesses a unique crotonyl side chain that influences its lipophilicity and electrophilic reactivity toward cellular thiols.
Mechanism of Action (MOA): Like established ITCs, CITC acts primarily as a Michael acceptor . The central carbon of the isothiocyanate group (-N=C=S) is highly electrophilic, reacting readily with sulfur-nucleophiles (cysteine residues) on intracellular proteins and glutathione (GSH).
-
Phase II Enzyme Induction: Modification of Keap1 cysteine residues prevents Nrf2 ubiquitination, allowing Nrf2 nuclear translocation and the upregulation of Antioxidant Response Element (ARE) genes (e.g., HMOX1, NQO1).
-
ROS-Mediated Apoptosis: Rapid depletion of the intracellular GSH pool leads to a "redox crisis," triggering mitochondrial dysfunction, cytochrome c release, and caspase cascade activation.
-
NF-κB Inhibition: Direct interaction with the IKK complex inhibits the pro-inflammatory NF-κB pathway, suppressing tumor survival signaling.
This guide provides a standardized workflow for researchers to validate CITC’s efficacy, focusing on cytotoxicity profiling, oxidative stress quantification, and apoptotic confirmation.
Experimental Workflow Visualization
The following diagram outlines the logical flow of a CITC characterization study, linking the experimental steps to the biological mechanism being interrogated.
Figure 1: Integrated experimental workflow for characterizing this compound (CITC) anti-cancer activity.
Application Note 1: In Vitro Cytotoxicity Profiling
Objective: Determine the half-maximal inhibitory concentration (IC50) of CITC in cancer cell lines (e.g., cervical SiHa/CaSki or lung A549).
Materials
-
Compound: this compound (Synthetic or HPLC-purified extract).
-
Solvent: Dimethyl sulfoxide (DMSO), Cell Culture Grade.
-
Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8.
-
Cells: Log-phase adherent cancer cells.
Protocol
-
Stock Preparation: Dissolve CITC in 100% DMSO to create a 100 mM stock. Store at -20°C. Note: ITCs are volatile and sensitive to hydrolysis; avoid repeated freeze-thaw cycles.
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24 hours to allow attachment. -
Treatment:
-
Prepare serial dilutions of CITC in complete media. Recommended range: 0, 1, 2.5, 5, 10, 20, 50, 100 µM.
-
Control: Vehicle control (DMSO) must match the highest concentration used in treatment (max 0.1% v/v).
-
-
Incubation: Treat cells for 24, 48, and 72 hours.
-
Readout:
-
Add MTT reagent (0.5 mg/mL final concentration) and incubate for 3-4 hours at 37°C.
-
Solubilize formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
-
Analysis: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to calculate IC50.
Expected Data Range (Reference Values):
| Cell Line | Tissue Origin | Expected IC50 (24h) | Reference Benchmark |
|---|---|---|---|
| SiHa | Cervical Cancer | 2 - 10 µM | Analogous to Santalum AgNP data [1] |
| CaSki | Cervical Cancer | 5 - 15 µM | Analogous to Santalum AgNP data [1] |
| A549 | Lung Carcinoma | 10 - 25 µM | Based on AITC/BITC standards [2] |
| HUVEC | Normal Endothelium | > 50 µM | Specificity Check |
Application Note 2: ROS-Mediated Stress Response
Objective: Verify that CITC induces cytotoxicity through the generation of Reactive Oxygen Species (ROS), a hallmark of ITC mechanisms.
Protocol: DCFDA Flow Cytometry
-
Preparation: Seed cells in 6-well plates (
cells/well). -
Treatment: Treat with CITC at IC50 concentration for 3 hours (early timepoint is critical for ROS).
-
Positive Control: H2O2 (100 µM).
-
Negative Control: DMSO (0.1%).
-
Rescue Control: Pre-treat with N-acetylcysteine (NAC, 5 mM) for 1 hour before CITC addition to confirm ROS dependency.
-
-
Staining:
-
Wash cells with PBS.
-
Incubate with DCFDA (2',7'-dichlorodihydrofluorescein diacetate) (10 µM) in serum-free media for 30 minutes at 37°C in the dark.
-
-
Analysis:
-
Harvest cells (trypsinize) and wash with PBS.
-
Analyze immediately on a Flow Cytometer (FITC channel, Ex/Em: 485/535 nm).
-
-
Interpretation: A right-shift in fluorescence intensity indicates increased intracellular ROS. Co-treatment with NAC should abrogate this shift if the mechanism is ROS-dependent.
Application Note 3: Apoptosis Confirmation
Objective: Distinguish between necrotic toxicity and programmed cell death (apoptosis).
Protocol: Annexin V-FITC / PI Staining
-
Treatment: Treat cells with CITC (IC50 and 2x IC50) for 24 hours.
-
Harvesting: Collect both adherent cells and floating cells (floating cells often contain the apoptotic population).
-
Staining:
-
Resuspend cells in 1X Annexin Binding Buffer.
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate for 15 minutes at RT in the dark.
-
-
Acquisition: Analyze by flow cytometry within 1 hour.
Data Interpretation:
-
Q3 (Annexin-/PI-): Live cells.
-
Q4 (Annexin+/PI-): Early Apoptosis (Phosphatidylserine exposure).
-
Q2 (Annexin+/PI+): Late Apoptosis/Secondary Necrosis.
-
Q1 (Annexin-/PI+): Necrosis (Membrane damage without apoptotic markers).
Mechanistic Signaling Pathway
The following diagram illustrates the proposed molecular pathway of CITC, based on the conserved reactivity of the isothiocyanate pharmacophore.
Figure 2: Proposed signaling cascade of CITC involving GSH depletion, Nrf2 activation, and ROS-dependent apoptosis.
References
-
Mishra, A., et al. (2024). "Phytosynthesis of silver nanoparticles using aqueous sandalwood (Santalum album L.) leaf extract: Divergent effects of SW-AgNPs on proliferating plant and cancer cells."[1] PLOS ONE.
- Relevance: Identifies this compound as a key metabolite in bioactive extracts and establishes cytotoxicity baselines for cervical cancer lines.
-
Gupta, P., et al. (2014). "Molecular targets of isothiocyanates in cancer: recent advances." Molecular Nutrition & Food Research.
- Relevance: Comprehensive review of the ITC pharmacophore mechanism (Keap1/Nrf2/NF-kB).
-
Zhang, Y. (2010). "Allyl isothiocyanate as a cancer chemopreventive agent."[2][3][4] Molecular Nutrition & Food Research.
- Relevance: Provides comparative mechanistic data for AITC, the structural analog of CITC.
-
Mi, L., et al. (2011). "Isothiocyanates: mechanism of cancer chemopreventive action."[2][5] Seminars in Cancer Biology.
- Relevance: Details the reaction kinetics of ITCs with cellular thiols and the mercapturic acid p
Sources
- 1. Phytosynthesis of silver nanoparticles using aqueous sandalwood (Santalum album L.) leaf extract: Divergent effects of SW-AgNPs on proliferating plant and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
Crotonyl Isothiocyanate: Application Notes and Protocols for Antimicrobial Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergent Antimicrobial Potential of Crotonyl Isothiocyanate
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities with potent and broad-spectrum antimicrobial activity. Isothiocyanates (ITCs), a class of naturally occurring organosulfur compounds derived from the enzymatic hydrolysis of glucosinolates in cruciferous vegetables, have garnered significant attention for their diverse biological activities, including anticancer and antimicrobial properties.[1][2] Among the vast family of ITCs, this compound, a reactive and electrophilic molecule, presents a compelling avenue for antimicrobial drug discovery.
This document serves as a comprehensive technical guide for researchers investigating the antimicrobial applications of this compound. It provides a foundational understanding of its chemical properties, proposed mechanisms of action, and detailed, field-tested protocols for evaluating its efficacy against a range of microbial pathogens. The methodologies outlined herein are designed to be self-validating, ensuring robust and reproducible data generation for academic and industrial research settings.
Physicochemical Properties and Handling of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings.
1.1. Chemical Profile
| Property | Value | Source |
| Chemical Name | (2E)-but-2-enoyl isothiocyanate | PubChem |
| Molecular Formula | C₅H₅NOS | PubChem |
| Molecular Weight | 127.17 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | The Good Scents Company[3] |
| Solubility | Practically insoluble in water; Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) | CAPS[4], Gaylord Chemical[5] |
1.2. Stock Solution Preparation and Storage
Due to its limited aqueous solubility, a stock solution of this compound should be prepared in a suitable organic solvent, with DMSO being a common choice.[5][6]
Protocol 1: Preparation of this compound Stock Solution
-
Safety First: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle this compound in a well-ventilated chemical fume hood.[2][7][8]
-
Solvent Selection: Use sterile, anhydrous DMSO to prepare the stock solution.
-
Calculation: Determine the required mass of this compound to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Carefully add the weighed this compound to the corresponding volume of DMSO in a sterile, conical tube.
-
Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Causality Behind Experimental Choices: DMSO is an effective solvent for a wide array of organic compounds and is miscible with most aqueous culture media.[5] Preparing a concentrated stock solution in DMSO allows for the subsequent dilution into aqueous experimental media with minimal solvent carryover, thereby reducing potential solvent-induced toxicity to microbial cells.[6]
Determination of Antimicrobial Potency: MIC and MBC Assays
The initial assessment of a novel antimicrobial agent involves determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The broth microdilution method is a standardized and widely accepted technique for this purpose.[9][10]
2.1. Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Microorganism Preparation:
-
From a fresh agar plate culture (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
-
Dilute this suspension in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Serial Dilution of this compound:
-
In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the this compound stock solution (at twice the highest desired test concentration) to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate. Discard the final 100 µL from the last well.[4]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.[4]
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Seal the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).[12]
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[12]
-
2.2. Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a follow-up to the MIC assay to assess the cidal activity of the compound.[9]
-
Subculturing: From the wells of the MIC plate that show no visible growth, aspirate a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar for bacteria).
-
Incubation: Incubate the agar plates under appropriate conditions until colonies are visible in the growth control.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[9]
2.3. Expected Antimicrobial Spectrum of this compound
While specific data for this compound is limited, based on studies of other isothiocyanates, a broad spectrum of activity is anticipated.[4]
| Microorganism | Type | Expected MIC Range (µg/mL) | Reference (for related ITCs) |
| Staphylococcus aureus | Gram-positive bacterium | 2.9 - 110 | |
| Escherichia coli | Gram-negative bacterium | 70 - 400 | [4] |
| Pseudomonas aeruginosa | Gram-negative bacterium | >500 | [4] |
| Candida albicans | Fungus | Data not widely available, but antifungal activity is expected. |
Note: These values are for other isothiocyanates (e.g., benzyl-isothiocyanate, allyl isothiocyanate) and should be experimentally determined for this compound.
Investigating the Mechanism of Action
Isothiocyanates are known to exert their antimicrobial effects through multiple mechanisms, primarily targeting the cell envelope and essential cellular processes.[9][10] The following protocols are designed to elucidate the specific mechanisms of this compound.
3.1. Assessment of Biofilm Inhibition and Disruption
Bacterial biofilms are a significant challenge in clinical and industrial settings due to their inherent resistance to antimicrobial agents. The crystal violet assay is a straightforward method to quantify biofilm formation.
Protocol 4: Crystal Violet Assay for Biofilm Inhibition
-
Biofilm Formation: In a 96-well plate, add 100 µL of standardized microbial suspension and 100 µL of this compound at various concentrations (typically below the MIC).
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C without shaking).
-
Washing: Gently aspirate the planktonic cells and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.
-
Staining: Remove the methanol and add 200 µL of 0.1% crystal violet solution to each well. Incubate for 15-30 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.
3.2. Evaluation of Cell Membrane Integrity
A primary mechanism of action for many antimicrobial compounds is the disruption of the bacterial cell membrane. The following protocols utilize fluorescent probes to assess membrane potential and permeability.
3.2.1. Protocol 5: Membrane Potential Assay using DiSC₃(5)
The fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) is a membrane potential-sensitive dye that accumulates in polarized cells, leading to fluorescence quenching. Depolarization of the membrane results in the release of the dye and a subsequent increase in fluorescence.
-
Cell Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2). Resuspend the cells in the same buffer to an OD₆₀₀ of 0.05.
-
Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 0.4 µM and incubate in the dark at room temperature with shaking for approximately 1 hour, or until a stable, quenched fluorescence signal is achieved.
-
Baseline Measurement: Transfer the cell suspension to a fluorometer cuvette and record the baseline fluorescence (Excitation: 622 nm, Emission: 670 nm).
-
Compound Addition: Add this compound at the desired concentration and continue to record the fluorescence.
-
Controls: Use a known membrane-depolarizing agent (e.g., gramicidin) as a positive control and a solvent control (DMSO).
-
Data Analysis: An increase in fluorescence intensity upon the addition of this compound indicates membrane depolarization.
3.2.2. Protocol 6: Membrane Permeability Assay using Propidium Iodide
Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population and to assess membrane integrity.
-
Cell Preparation: Prepare a bacterial suspension as described in the MIC protocol.
-
Treatment: Treat the bacterial suspension with this compound at various concentrations (e.g., 1x and 2x MIC) for a defined period (e.g., 30-60 minutes).
-
Staining: Add propidium iodide to the cell suspension to a final concentration of 1 µL/mL of a 1 mg/mL solution.
-
Incubation: Incubate in the dark at room temperature for 5-10 minutes.
-
Analysis: Analyze the stained cells using fluorescence microscopy or flow cytometry. An increase in the number of PI-positive (red fluorescent) cells in the treated samples compared to the untreated control indicates membrane permeabilization.
Assessment of Synergistic Antimicrobial Effects
Combining a novel antimicrobial agent with conventional antibiotics can be a promising strategy to overcome resistance and enhance therapeutic efficacy. The checkerboard assay is the standard method for evaluating antimicrobial synergy.
Protocol 7: Checkerboard Synergy Assay
-
Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and a conventional antibiotic along the y-axis.
-
Inoculation: Inoculate the plate with a standardized microbial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
"Checkerboard_Setup" [label=<
Drug A →1/2 MIC1/4 MIC1/8 MIC Drug B ↓ 1/2 MIC 1/4 MIC
];
"Calculation" [shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124", label="Calculate FICI"]; "Interpretation" [shape=diamond, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", label="Synergy?\n(FICI ≤ 0.5)"];
"Checkerboard_Setup" -> "Calculation"; "Calculation" -> "Interpretation"; } . Caption: Conceptual overview of the Checkerboard Synergy Assay.
Safety and Hazard Information
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.
-
GHS Hazard Statements:
-
Precautionary Statements:
Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel antimicrobial agents. The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of its antimicrobial properties, from initial potency determination to mechanistic elucidation and synergy assessment. While data on this compound is still emerging, the established antimicrobial activity of the broader isothiocyanate class suggests significant potential. Future research should focus on determining the specific antimicrobial spectrum of this compound, further elucidating its molecular targets, and exploring its efficacy in in vivo models of infection. The insights gained from these studies will be crucial in advancing this compound through the drug development pipeline.
References
- CAPS. (n.d.). This compound - Phytochemical.
- Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
- National Center for Biotechnology Information. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
- Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube.
- Abcam. (n.d.). Crystal violet staining protocol.
- FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific.
- Dias, C., et al. (2014). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 15(11), 19553-19561.
- Romeo, L., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 624.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Dufour, D., et al. (2015).
- Telezynska, M., et al. (2021). Induction of the Stringent Response Underlies the Antimicrobial Action of Aliphatic Isothiocyanates. Frontiers in Microbiology, 11, 619482.
- Almobarak, A. A., et al. (2024). Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study. Frontiers in Cellular and Infection Microbiology, 14, 1377851.
- Strahl, H., & Hamoen, L. W. (2010). Membrane potential is important for bacterial cell division. Proceedings of the National Academy of Sciences, 107(27), 12281-12286.
- O'Toole, G. A. (2011). Microtiter dish biofilm formation assay. Journal of visualized experiments: JoVE, (47), 2437.
- Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay.
- Lin, C. I., et al. (2013). Antibacterial mechanism of allyl isothiocyanate. Journal of food protection, 76(6), 974–979.
- Niu, C., et al. (2024).
- de Oliveira, V. M., et al. (2022). Synergistic and Antibiofilm Effects of the Essential Oil from Croton conduplicatus (Euphorbiaceae) against Methicillin-Resistant Staphylococcus aureus. Antibiotics, 11(11), 1599.
- Vitale, R. G., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 8, 101509.
- Sigma-Aldrich. (n.d.). 79214 Bacteria stain propidium iodide solution.
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Yoshida, M., et al. (2022). Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection. Applied and Environmental Microbiology, 88(18), e00873-22.
- ResearchGate. (n.d.). Membrane potential sensitive fluorescent dye DiSC3(5). (A) Fluorescence... [Image].
- The Good Scents Company. (n.d.). This compound, 60034-28-8.
- Thermo Fisher Scientific. (n.d.). Propidium Iodide Nucleic Acid Stain.
- Tehrani, K. H. M. E., & Fathizadeh, A. (2022). A review on the checkerboard synergy assay.
- Hancock, R. E. W. (n.d.). Inner Membrane Permeabilization: DiSC35 Assay Methods. Hancock Lab.
- ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?
- BenchChem. (n.d.). Application Notes and Protocols for Checkerboard Synergy Assay with Targocil-II.
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
- Gaylord Chemical. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data.
- iGEM. (2018). Crystal Violet Biofilm Assay.
- Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET.
- Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4866.
- Sigma-Aldrich. (2023, January 6). Methyl isothiocyanate - SAFETY DATA SHEET.
- Kaiser, S. J., et al. (2022). Combination of isothiocyanates and antibiotics increases susceptibility against Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis and Serratia marcescens. International Journal of Antimicrobial Agents, 59(4), 106563.
- IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
- Drobnica, L., et al. (1967). Antifungal Activity of Isothiocyanates and Related Compounds I. Naturally Occurring Isothiocyanates and Their Analogues. Applied microbiology, 15(4), 701–709.
- Luciano, F. B., et al. (2024). Essential oils from Colombian Croton spp. exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and ampicillin- and streptomycin-resistant Escherichia coli. Scientific Reports, 14(1), 15123.
- Vasconcelos, M. A. F., et al. (2024). Antibacterial and Antibiofilm Activity of Croton urticifolius Lam. Essential Oil Via Membrane Disruption. Current Microbiology, 81(8), 268.
- Wójciak, M., et al. (2023). Isothiocyanates as potential antifungal agents: a mini-review. Future Microbiology, 18, 937-947.
- Kurepina, N., & Kreiswirth, B. N. (2005). Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. Journal of Clinical Microbiology, 43(1), 482–484.
- Korkina, L., et al. (2009). Growth-inhibitory activity of natural and synthetic isothiocyanates against representative human microbial pathogens. Journal of Applied Microbiology, 106(3), 863–874.
Sources
- 1. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth-inhibitory activity of natural and synthetic isothiocyanates against representative human microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections | MDPI [mdpi.com]
- 4. Frontiers | Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study [frontiersin.org]
- 5. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Isothiocyanates as potential antifungal agents: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Essential oils from Colombian Croton spp. exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and ampicillin- and streptomycin-resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial mechanism of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifungal Activity of Isothiocyanates and Related Compounds: I. Naturally Occurring Isothiocyanates and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to In Vitro Cellular Assays for Crotonyl Isothiocyanate
Introduction: Investigating the Bioactivity of Crotonyl Isothiocyanate
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds predominantly found as glucosinolate precursors in cruciferous vegetables like broccoli, watercress, and cabbage.[1][2] Upon plant tissue damage, the enzyme myrosinase hydrolyzes these precursors, releasing ITCs, which are responsible for the characteristic pungent flavor of these vegetables. Beyond their culinary significance, ITCs have garnered substantial scientific interest for their potent chemopreventive and anti-inflammatory properties.[3][4] These compounds exert their biological effects by modulating a variety of interconnected signaling pathways crucial for cellular homeostasis, including those involved in detoxification, apoptosis, inflammation, and cell cycle regulation.[3]
This compound (CITC), as a member of this family, is a promising candidate for investigation. While much of the existing research focuses on well-known ITCs like sulforaphane and allyl isothiocyanate, the fundamental mechanisms of action are largely conserved across the class. This guide provides a comprehensive framework of detailed protocols for researchers, scientists, and drug development professionals to investigate the in vitro cellular effects of CITC. The methodologies described herein are based on established assays for related ITCs and are designed to provide a robust platform for characterizing CITC's bioactivity, from initial cytotoxicity screening to the elucidation of specific molecular mechanisms.
Section 1: Foundational Concepts & Pre-Experimental Considerations
Core Mechanisms of Isothiocyanates
Understanding the established mechanisms of ITCs is crucial for designing logical and effective experiments for CITC.
-
Induction of Phase II Detoxification Enzymes: A primary mechanism of ITC-mediated chemoprevention is the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[4][5] Under normal conditions, Nrf2 is sequestered in the cytoplasm. ITCs can modify cysteine residues on Keap1, the inhibitor protein of Nrf2, leading to Nrf2's release, nuclear translocation, and subsequent activation of the Antioxidant Response Element (ARE).[6][7] This drives the expression of numerous cytoprotective genes, including Phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).[4][6][8]
-
Inhibition of NF-κB Signaling: The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[9] Many ITCs have been shown to suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2.[6][9][10] This anti-inflammatory action is a key area of investigation for potential therapeutic applications.
-
Induction of Apoptosis: ITCs can selectively induce apoptosis (programmed cell death) in cancerous cells while leaving normal cells relatively unharmed.[11] This is often achieved through the activation of caspase cascades, particularly the executioner caspase-3, which is responsible for the cleavage of key cellular proteins and subsequent cell death.[12][13]
-
Cell Cycle Arrest: By modulating the expression and activity of cyclin-dependent kinases (CDKs) and other cell cycle regulators, ITCs can halt the proliferation of cancer cells at various checkpoints, preventing their division.[2]
Critical Experimental Parameters
-
Compound Stability: Isothiocyanates can be unstable in aqueous cell culture media, with their concentrations declining over time.[14][15] It is crucial to prepare fresh stock solutions and consider the compound's half-life when designing long-term incubation experiments. Studies have shown that ITCs can have short lives in nutrient broths.[14]
-
Solvent and Stock Preparation: CITC is typically dissolved in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-100 mM) and store it in small aliquots at -20°C or -80°C. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Line Selection: The choice of cell line is paramount. For cancer studies, select lines relevant to the research question (e.g., human colon cancer Caco-2[16], glioblastoma GBM8401[12], or lung cancer A549[17]). For inflammation studies, macrophage cell lines like RAW264.7 are commonly used.[10] Always include a non-cancerous cell line (e.g., peripheral blood mononuclear cells[11]) to assess selective cytotoxicity.
-
Dose-Response and Time-Course: The effects of ITCs are strongly dependent on both concentration and duration of exposure.[18] Initial experiments should always involve a broad range of CITC concentrations and multiple time points to determine the optimal conditions for subsequent mechanistic assays.
Section 2: Core Protocols for Assessing Cellular Response
This section details the primary assays for an initial characterization of CITC's effects on cell health and survival.
Workflow for In Vitro Characterization of this compound
Caption: Logical workflow for the in vitro analysis of CITC.
Cell Viability and Cytotoxicity: The MTT Assay
Principle: This colorimetric assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of living cells.[20]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of CITC (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[21]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[20]
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control: (% Viability) = (Absorbance_treated / Absorbance_control) * 100.
-
Plot % Viability against CITC concentration to generate a dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) value.
Apoptosis Induction: Caspase-3 Activity Assay
Principle: This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[22] A specific peptide substrate for caspase-3 (e.g., Ac-DEVD-pNA) is cleaved by active caspase-3 in cell lysates, releasing a chromophore (p-nitroanilide, pNA) that can be measured colorimetrically at 405 nm.[22][23]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with CITC at IC₅₀ and sub-IC₅₀ concentrations for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells (including floating cells in the supernatant) and wash with ice-cold PBS. Lyse the cells using the provided lysis buffer on ice.[24]
-
Lysate Preparation: Centrifuge the lysate at high speed (e.g., 12,000 rpm) at 4°C for 10-15 minutes.[24] Collect the supernatant, which contains the cytosolic proteins. Determine the total protein concentration of each sample.
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each cell lysate to the appropriate wells.
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well to start the reaction.[22]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[22]
-
Absorbance Reading: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
Controls: Include a negative control (lysate from untreated cells) and a positive control (lysate from cells treated with a known apoptosis inducer like staurosporine).
Section 3: Mechanistic Assays - Elucidating Signaling Pathways
After confirming that CITC affects cell viability and induces apoptosis, the next step is to investigate the underlying molecular mechanisms.
Oxidative Stress: Intracellular ROS Detection
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular reactive oxygen species (ROS).[25] Cell-permeable DCFH-DA is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[26] The fluorescence intensity is directly proportional to the amount of ROS.[27]
Protocol:
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with CITC for a short duration (e.g., 1, 3, or 6 hours).
-
DCFH-DA Loading: Remove the treatment medium, wash cells with warm PBS, and then incubate them with 10-20 µM DCFH-DA solution in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add PBS or phenol red-free medium to the wells. Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Nrf2 and NF-κB Pathway Analysis: Western Blotting
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to total and phosphorylated forms of proteins, one can assess the activation state of signaling pathways.[28][29] For Nrf2, activation is often measured by an increase in its target protein, HO-1. For NF-κB, inhibition is measured by a decrease in the phosphorylation of IκBα and a reduction in the nuclear translocation of the p65 subunit.
Protocol:
-
Cell Treatment and Lysis: Treat cells as described previously. For nuclear translocation studies, use a nuclear/cytoplasmic fractionation kit. For other studies, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-HO-1, anti-phospho-IκBα, anti-p65, or anti-Nrf2) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against a loading control protein like β-actin or GAPDH.[30]
Key Signaling Pathways Modulated by Isothiocyanates
Caption: Key signaling pathways modulated by isothiocyanates.
Section 4: Data Summary Tables
Table 1: Recommended Concentration Ranges for Initial CITC Screening
| Assay Type | Cell Type | Suggested Concentration Range (µM) | Incubation Time |
| MTT Viability | Cancer Cell Lines (e.g., A549, HeLa) | 0 - 100 µM | 24, 48, 72 hours |
| Normal Cell Lines (e.g., PBMC) | 0 - 100 µM | 24, 48, 72 hours | |
| Caspase-3 Activity | Cancer Cell Lines | 0.5x, 1x, and 2x IC₅₀ value | 12, 24 hours |
| ROS Detection | Any Adherent Cell Line | 0.5x and 1x IC₅₀ value | 1, 3, 6 hours |
| Western Blot | Any Adherent Cell Line | 0.5x and 1x IC₅₀ value | 6, 12, 24 hours |
Table 2: Primary Antibodies for Western Blot Analysis
| Target Pathway | Primary Antibody | Expected Observation with CITC |
| Nrf2 / Antioxidant | Anti-Nrf2 (for nuclear fraction) | Increased nuclear localization |
| Anti-HO-1 | Increased total protein expression | |
| NF-κB / Inflammation | Anti-phospho-IκBα | Decreased phosphorylation |
| Anti-IκBα | Increased total protein (less degradation) | |
| Anti-p65 (for nuclear fraction) | Decreased nuclear localization | |
| Apoptosis | Anti-cleaved Caspase-3 | Increased expression of cleaved fragment |
| Anti-PARP | Increased expression of cleaved fragment | |
| Loading Control | Anti-β-Actin or Anti-GAPDH | No change |
References
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Hsu, H.-F., et al. (2022). Allyl Isothiocyanate (AITC) Induces Apoptotic Cell Death In Vitro and Exhibits Anti-Tumor Activity in a Human Glioblastoma GBM8401/luc2 Model. PubMed. [Link]
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ResearchGate. (n.d.). The MTT assay demonstrated that AITC significantly decreased viability... ResearchGate. [Link]
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Man, S., et al. (2018). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. PMC - NIH. [Link]
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Hsu, H.-F., et al. (2022). Allyl Isothiocyanate (AITC) Induces Apoptotic Cell Death In Vitro and Exhibits Anti-Tumor Activity in a Human Glioblastoma GBM8401/luc2 Model. PubMed Central. [Link]
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Leoni, C., et al. (2010). In vitro antiproliferative activity of isothiocyanates and nitriles generated by myrosinase-mediated hydrolysis of glucosinolates from seeds of cruciferous vegetables. PubMed. [Link]
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Zhang, Y., & Talalay, P. (1994). Anticarcinogenic activities of organic isothiocyanates: Chemistry and mechanisms. Proceedings of the Society for Experimental Biology and Medicine. [Link]
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Zhang, Y., et al. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics. [Link]
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Cimino, F., et al. (2012). The isothiocyanate produced from Glucomoringin inhibits NF-kB and reduces myeloma growth in nude mice. ResearchGate. [Link]
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Boyanapalli, S. S., et al. (2014). Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin. ACS Publications. [Link]
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Boyanapalli, S. S., et al. (2014). Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin. PMC - NIH. [Link]
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Gavari, S., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. MDPI. [Link]
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Fernandes, M., et al. (2023). Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. PMC - PubMed Central. [Link]
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Herz, C., et al. (2016). Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155. Journal of Functional Foods. [Link]
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Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology. [Link]
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Minarini, A., et al. (2014). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. PMC. [Link]
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Wang, J., et al. (2017). Synergistic effect of allyl isothiocyanate (AITC) on cisplatin efficacy in vitro and in vivo. PMC. [Link]
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Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate. [Link]
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ResearchGate. (n.d.). Cell viability was determined using MTT assay. Cells were treated with... ResearchGate. [Link]
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Wu, C.-C., et al. (2013). Anti-NF-κB and anti-inflammatory activities of synthetic isothiocyanates: Effect of chemical structures and cellular signaling. Free Radical Biology and Medicine. [Link]
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Dojindo Molecular Technologies. (n.d.). ROS Detection ROS Assay Kit -Highly Sensitive DCFH-DA-. Dojindo. [Link]
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Thornalley, P. J. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. PubMed. [Link]
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Johnson, T. L., et al. (2021). Isothiocyanate-Rich Moringa Seed Extract Activates SKN-1/Nrf2 Pathway in Caenorhabditis elegans. MDPI. [Link]
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Yu, R., et al. (1998). Chemopreventive Isothiocyanates Induce Apoptosis and caspase-3-like Protease Activity. Cancer Research. [Link]
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ResearchGate. (n.d.). Detection of ROS content by DCFH-DA assay. ResearchGate. [Link]
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Petropoulos, S. A., et al. (2023). Chemical Composition, Nutritional Profile, and Bioactive Properties of Diplotaxis tenuifolia, a Health-Promoting Food. MDPI. [Link]
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Waterman, C., et al. (2017). Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy. PMC - NIH. [Link]
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Nazari, M., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. [Link]
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Witek, K., et al. (2021). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. MDPI. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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Hanschen, F. S., et al. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). PubMed. [Link]
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Allen Institute for Cell Science. (n.d.). Guidelines for WTC Derived AICS hiPSC Lines Scale Up & Banking. Allen Cell Explorer. [Link]
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Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. [Link]
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Mihailović, V., et al. (2015). In vitro assessment of antiproliferative action selectivity of dietary isothiocyanates for tumor versus normal human cells. ResearchGate. [Link]
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Application Notes and Protocols for Dose-Response Studies of Crotonyl Isothiocyanate
For: Researchers, scientists, and drug development professionals.
Introduction: Characterizing the Bioactivity of Crotonyl Isothiocyanate
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found in cruciferous vegetables, renowned for their potent biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] While compounds like sulforaphane and phenethyl isothiocyanate (PEITC) have been extensively studied, many other ITC variants, such as this compound, remain largely uncharacterized. This document provides a comprehensive guide for conducting foundational dose-response studies on this compound, a novel ITC. The protocols herein are designed to establish its cytotoxic and mechanistic profiles, providing a robust framework for its evaluation as a potential therapeutic agent.
This compound (C₅H₅NOS) is a reactive molecule characterized by an isothiocyanate group (-N=C=S) attached to a crotonyl backbone.[2] Its chemical structure suggests potential for interaction with cellular nucleophiles, a common mechanism for the bioactivity of ITCs. Safety data indicates that this compound is a skin and eye irritant and may cause respiratory irritation, necessitating careful handling in a laboratory setting.[3]
The primary objectives of the following protocols are to:
-
Determine the cytotoxic dose-response of this compound in cancer cell lines.
-
Elucidate the primary mechanisms of cell death, focusing on apoptosis and cell cycle arrest.
-
Investigate the compound's potential to activate the Nrf2 antioxidant response pathway, a hallmark of many ITCs.
These studies will provide critical insights into the therapeutic potential and dose-dependent behavior of this compound, paving the way for more advanced preclinical and clinical investigations.
PART 1: In Vitro Dose-Response Characterization
The initial characterization of a novel compound involves determining its effect on cell viability across a range of concentrations. This section outlines the protocols for assessing cytotoxicity and then delving into the mechanisms of action.
Foundational Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[4] This is a crucial first step to determine the concentration range over which this compound exerts a biological effect.
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) to ~80% confluency.
-
Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the wells is ≤ 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using appropriate software (e.g., GraphPad Prism).
-
Table 1: Example Data Layout for MTT Assay
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.15 | 92.0 |
| 5 | 0.88 | 70.4 |
| 10 | 0.61 | 48.8 |
| 25 | 0.35 | 28.0 |
| 50 | 0.15 | 12.0 |
| 100 | 0.08 | 6.4 |
Mechanistic Insight: Apoptosis and Cell Cycle Analysis
Once the cytotoxic dose range is established, the next step is to determine how the compound is affecting the cells. ITCs are well-known inducers of apoptosis (programmed cell death) and can cause cell cycle arrest.[7]
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[8][9] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where membrane integrity is lost.[8]
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 channel.
-
Four cell populations can be distinguished:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
ITCs can arrest the cell cycle at various phases, preventing cell proliferation. This can be assessed by staining the DNA with a fluorescent dye like propidium iodide and analyzing the DNA content by flow cytometry.[10]
Protocol 3: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Analyze the percentage of cells in each phase using appropriate software.
-
Elucidating the Antioxidant Response: Nrf2 Activation
A key mechanism of action for many ITCs is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[11] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.
Protocol 4: Nrf2 Activation Assay (ELISA-based)
-
Nuclear Extraction:
-
Treat cells with this compound for a shorter duration (e.g., 2, 4, 6 hours) as Nrf2 translocation to the nucleus is often an early event.
-
Harvest the cells and perform nuclear extraction using a commercial kit or a standard protocol involving hypotonic lysis buffer followed by a high-salt nuclear extraction buffer.[12]
-
-
Nrf2 Quantification:
-
Determine the protein concentration of the nuclear extracts.
-
Use a commercially available Nrf2 transcription factor assay kit (ELISA-based).[13] These kits typically have a 96-well plate coated with a consensus DNA binding sequence for Nrf2.
-
Add the nuclear extracts to the wells, followed by primary and secondary antibodies to detect bound Nrf2.
-
Read the absorbance and quantify the amount of activated Nrf2 relative to the control.
-
PART 2: Visualizing the Pathways and Workflows
Diagram 1: Proposed Mechanism of Action of this compound
Caption: Proposed signaling pathways for this compound.
Diagram 2: Experimental Workflow for In Vitro Characterization
Caption: Workflow for in vitro dose-response studies.
PART 3: In Vivo Preliminary Toxicity Assessment
Should in vitro studies demonstrate significant bioactivity, a preliminary in vivo toxicity study is warranted to understand the compound's safety profile in a whole organism. The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to estimate acute oral toxicity.[14]
Protocol 5: Acute Oral Toxicity Study (Adapted from OECD 423)
-
Animal Selection and Acclimatization:
-
Use a single sex of a standard rodent strain (e.g., female Wistar rats), as testing in one sex is often considered sufficient.[14]
-
Animals should be young adults (8-12 weeks old) and acclimatized to laboratory conditions for at least 5 days.
-
-
Dose Selection and Administration:
-
The starting dose is selected from fixed levels of 5, 50, 300, and 2000 mg/kg body weight. In the absence of prior data, 300 mg/kg is a common starting point.[15]
-
Administer this compound orally by gavage in a suitable vehicle (e.g., corn oil).
-
-
Stepwise Procedure:
-
Dose 3 animals at the starting dose.
-
Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
-
The outcome of the first step determines the next step (e.g., dose a new group at a higher or lower dose level, or stop the test). The OECD 423 guideline provides a detailed flowchart for this decision-making process.
-
-
Observations:
-
Record clinical signs, body weight changes, and any mortality.
-
At the end of the study, perform a gross necropsy on all animals.
-
-
Data Analysis:
-
The results will allow for the classification of this compound into a GHS (Globally Harmonized System) toxicity category, providing an estimate of its acute toxicity.
-
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive and logical framework for the initial dose-response characterization of this compound. By systematically evaluating its cytotoxicity, mechanisms of action in vitro, and preliminary in vivo toxicity, researchers can build a robust data package to support further investigation. Positive findings from these studies would justify more detailed mechanistic work, such as Western blot analysis of apoptotic and cell cycle regulatory proteins, and assessment in more complex preclinical models of disease. This structured approach ensures scientific rigor and provides the necessary foundation for translating basic research into potential therapeutic applications.
References
-
Molina-Vargas, L.F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 68-75. [Link]
-
Kaur, H., & Singh, B. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Food Science and Technology, 59(11), 4167-4180. [Link]
-
National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 5365813. [Link]
-
PubChem. Laboratory Chemical Safety Summary (LCSS) for this compound. [Link]
-
Waterman, C., et al. (2024). Isothiocyanate-Rich Moringa Seed Extract Activates SKN-1/Nrf2 Pathway in Caenorhabditis elegans. International Journal of Molecular Sciences, 25(20), 10917. [Link]
-
Northwest Life Science Specialties. Product Manual for Human Nrf2 (NFE2L2) ELISA Assay. [Link]
-
International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. [Link]
-
Organic Chemistry Portal. Isothiocyanate synthesis. [Link]
-
University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]
-
Riss, T. L., et al. (2013). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3781. [Link]
-
Bio-Rad. Analysis by Western Blotting - Apoptosis. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
-
Julien, O., & Wells, J. A. (2017). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 1657, 13–21. [Link]
-
Indigo Biosciences. Human Nuclear Factor (erythroid-derived2)-like 2 (Nrf2; NFE2L2) Reporter Assay System. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
European Union. The Joint Research Centre: EU Science Hub - Acute Toxicity. [Link]
-
ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
- Google Patents.
-
MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
-
YouTube. Cell Cycle Analysis By Flow Cytometry. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
Chemistry & Biology Interface. Synthesis of Isothiocyanates: A Review. [Link]
-
ResearchGate. Best protocol to collect mammalian cells for screening apoptosis markers using WB? [Link]
-
Research Journal of Pharmacognosy. Isothiocyanates: a Review. [Link]
-
Huang, R., et al. (2016). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology, 1435, 167–177. [Link]
-
SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
-
protocols.io. Cell Viability Assay (MTT Assay) Protocol. [Link]
-
OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.11. [Link]
-
Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
IJARESM. In-Vivo Acute Oral Toxicity Study As Per Oecd 423,By Alengium Salvifolium Flower. [Link]
-
Umwelt-online. OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure (2017). [Link]
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Crotonyl isothiocyanate for protein modification
An In-Depth Technical Guide to Protein Modification Using Crotonyl Isothiocyanate
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound for the covalent modification of proteins. It delves into the underlying chemical principles, provides detailed experimental protocols, and discusses methods for the characterization of the resulting modified proteins.
Introduction: The Power of Covalent Modification
In the fields of chemical biology and drug discovery, the ability to forge stable, covalent bonds with protein targets is a powerful strategy. Covalent modifiers can serve as irreversible inhibitors, chemical probes to elucidate biological pathways, or tools to introduce novel functionalities into proteins. Isothiocyanates (ITCs) represent a well-established class of electrophilic reagents that readily react with nucleophilic residues on proteins, forming robust covalent linkages.[1][2]
This guide focuses on a specific, bifunctional reagent: This compound . This molecule uniquely combines the protein-reactive isothiocyanate group (-N=C=S) with a crotonyl moiety, a four-carbon unsaturated group.[3] The introduction of this particular group is of significant interest due to the discovery of protein crotonylation as a natural post-translational modification (PTM).[4][5] Endogenous crotonylation, particularly on lysine residues, plays a crucial role in regulating gene expression and cellular metabolism.[6][7] Therefore, this compound serves not only as a tool for general protein modification but also as a potential chemical mimic to study the structural and functional consequences of this important PTM.
Chemical Biology and Mechanism of Action
The utility of this compound as a protein modifier is rooted in the electrophilic nature of its isothiocyanate carbon atom. This carbon is susceptible to nucleophilic attack by electron-rich side chains of specific amino acid residues within a protein.
Target Residues and Reaction Chemistry
The primary targets for isothiocyanate-mediated modification are:
-
Primary Amines : The ε-amino group of lysine residues and the α-amino group at the N-terminus of the protein. The reaction forms a highly stable thiourea linkage.[2] This reaction is highly dependent on pH, proceeding most efficiently under mild alkaline conditions (pH 8.5-9.5), where the amine groups are deprotonated and thus more nucleophilic.[8]
-
Thiols : The sulfhydryl group of cysteine residues. This reaction, which forms a dithiocarbamate adduct, is favored at a more neutral pH range (pH 6.5-8.0).[8]
The pH of the reaction buffer is therefore a critical parameter that can be tuned to influence the selectivity of the modification. For general labeling, targeting the more abundant and accessible lysine residues is common, making an alkaline buffer the standard choice.
Applications in Research and Drug Development
The covalent modification of proteins with this compound can be leveraged for several key applications:
-
Covalent Inhibition : By targeting a nucleophilic residue within the active site of an enzyme, this compound can act as an irreversible inhibitor. This is a validated strategy for increasing the potency and duration of action of small molecule drugs.[9][10]
-
Chemical Probes : Introducing the crotonyl group can serve as a method to probe protein function. The modification may alter protein conformation, stability, or protein-protein interactions, providing insights into the role of specific residues.[7]
-
Studying Post-Translational Modifications : As a chemical tool, it allows for the site-specific installation of a crotonyl group, enabling researchers to study the specific functional consequences of this modification without relying on complex cellular enzyme machinery.[11]
-
Material Science : Modifying proteins with reactive handles can be used to immobilize them on surfaces or conjugate them to other molecules or materials.
Experimental Protocol: Protein Modification
This section provides a detailed, step-by-step protocol for the covalent labeling of a protein with this compound. This protocol is a generalized starting point and may require optimization for specific proteins.
Workflow Overview
Part 1: Materials and Reagents
-
Protein of Interest : Purified protein at a concentration of 1-10 mg/mL.
-
This compound : (MW: 127.17 g/mol )[3]
-
Reaction Buffer : 0.1 M Sodium Bicarbonate or Sodium Carbonate, pH 9.0. Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction.[12]
-
Organic Solvent : Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Purification Column : Desalting or gel filtration column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
-
Protein Storage Buffer : e.g., Phosphate-Buffered Saline (PBS), pH 7.4.
Part 2: Step-by-Step Methodology
-
Protein Preparation :
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 9.0) using a desalting column or dialysis.
-
Determine the protein concentration accurately using a standard method (e.g., BCA assay or A280 measurement).
-
-
This compound Stock Solution Preparation :
-
Note: Isothiocyanates are moisture-sensitive and should be handled in a dry environment. The stock solution should be prepared fresh immediately before use.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. This corresponds to a concentration of approximately 78.6 mM.
-
-
Labeling Reaction :
-
The molar ratio of this compound to protein is a critical parameter to optimize. A starting point is a 10- to 40-fold molar excess of the reagent.[2]
-
Calculation Example : For 1 mL of a 5 mg/mL solution of a 50 kDa protein:
-
Moles of Protein = (0.005 g) / (50,000 g/mol ) = 1 x 10⁻⁷ mol (100 nmol)
-
Moles of ITC (for 20-fold excess) = 20 * 1 x 10⁻⁷ mol = 2 x 10⁻⁶ mol (2 µmol)
-
Volume of ITC Stock = (2 x 10⁻⁶ mol) / (0.0786 mol/L) = 25.4 x 10⁻⁶ L = 25.4 µL
-
-
Place the protein solution in a microcentrifuge tube on a gentle rocker or stirrer.
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently mixing.
-
Protect the reaction from light by wrapping the tube in aluminum foil.
-
Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C. Longer incubation times or higher temperatures may increase labeling efficiency but also risk protein degradation.[2]
-
-
Purification of the Modified Protein :
-
To stop the reaction and remove unreacted this compound and its hydrolysis byproducts, apply the entire reaction mixture to a desalting or gel filtration column.
-
Elute the protein using the desired final storage buffer (e.g., PBS, pH 7.4).
-
Collect fractions and monitor the protein elution by measuring absorbance at 280 nm.
-
Pool the protein-containing fractions. The labeled protein is now ready for characterization and downstream applications.
-
Characterization of Modified Proteins
It is essential to validate the covalent modification and determine its extent.
Mass Spectrometry (MS)
Mass spectrometry is the most definitive method for confirming covalent modification.[11]
-
Intact Protein Analysis : Analysis of the purified protein by techniques like ESI-MS will reveal an increase in the total mass.
-
Peptide Mapping : To identify the specific sites of modification, the protein can be digested (e.g., with trypsin) followed by LC-MS/MS analysis. Modified peptides will be identified by their characteristic mass shift.
| Modification Type | Target Residue | Mass Shift (Da) |
| This compound Adduct | Lysine, N-terminus, Cysteine | +127.009 Da |
SDS-PAGE Analysis
While the mass addition is typically too small to resolve a clear band shift on a standard SDS-PAGE gel, running a gel of the purified, modified protein against an unmodified control is good practice to confirm protein integrity and check for any gross aggregation or degradation.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3]
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for complete handling and disposal information.
References
-
MtoZ Biolabs. (n.d.). Crotonylation Analysis Service. Retrieved February 2, 2026, from [Link]
-
Wei, W., & Liu, X. (2022). Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Liu, S., et al. (2024). Protein lysine crotonylation modification and its role in diseases. Frontiers in Molecular Biosciences, 11, 1492212. [Link]
-
Miyazawa, T., & Nakagawa, K. (2014). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 55(3), 159–165. [Link]
-
Zaini, M. A., et al. (2022). Protein crotonylation: Basic research and clinical diseases. Frontiers in Pharmacology, 13, 989240. [Link]
-
Traka, M. H., & Mithen, R. F. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. Anti-Cancer Drugs, 13(4), 329-338. [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved February 2, 2026, from [Link]
-
Linus Pauling Institute, Oregon State University. (n.d.). Isothiocyanates. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved February 2, 2026, from [Link]
-
MacDonald, C. J., et al. (2024). Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments. ChemMedChem. [Link]
-
ResearchGate. (n.d.). Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments. Retrieved February 2, 2026, from [Link]
- Unknown. (n.d.). Protein labelling with FITC. Retrieved February 2, 2026, from a university resource PDF. (A direct, stable URL is not available from the search results, but the protocol is a standard one widely available).
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- 7. Protein crotonylation: Basic research and clinical diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 12. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
Using Crotonyl isothiocyanate as a chemical probe
Application Note: Chemoproteomic Profiling & Target Identification Using Crotonyl Isothiocyanate (CITC)
Executive Summary
This compound (CITC) (CAS: 60034-28-8), also known as (E)-2-butenoyl isothiocyanate, is a naturally occurring electrophilic metabolite and a potent chemical probe used in chemoproteomics and drug discovery.[1] Unlike standard alkyl isothiocyanates (e.g., sulforaphane), CITC possesses a unique acyl isothiocyanate pharmacophore conjugated to an alkene. This structural arrangement confers dual electrophilicity: it can react via the isothiocyanate carbon (forming thioureas/dithiocarbamates) or potentially via the conjugated alkene (Michael addition).
This guide details the application of CITC as a Covalent Fragment Probe for mapping ligandable sites in the proteome. Because CITC lacks a bioorthogonal handle (e.g., alkyne), it is best utilized in Competitive Activity-Based Protein Profiling (ABPP) assays to identify its specific protein targets (cysteines and lysines) and elucidate its mechanism of action in signaling pathways such as Nrf2 activation or enzyme inhibition.
Chemical Biology & Mechanism of Action
To use CITC effectively, researchers must understand its reactivity profile, which differs from standard alkylating agents.
Structural Pharmacophore
CITC contains an acyl isothiocyanate group (
-
Primary Reactivity (Hard/Soft Mix): The central carbon of the
group reacts with nucleophiles.[2] -
Secondary Reactivity (Michael Acceptor): The crotonyl alkene (
) is conjugated to the carbonyl, creating a potential site for nucleophilic attack (Michael addition), particularly by hyper-reactive cysteines.[1]
Mechanistic Diagram
Caption: Figure 1. Dual reactivity pathways of this compound with protein nucleophiles.
Experimental Application: Competitive ABPP
Since CITC is a "dark" probe (lacking a click handle), direct visualization is impossible. Instead, we use a Competitive ABPP workflow. Here, the proteome is pre-treated with CITC, consuming specific nucleophilic sites. Subsequently, the sample is labeled with a broad-spectrum "scout" probe (e.g., IA-alkyne for cysteines).[1] Targets modified by CITC will show reduced labeling by the scout probe.
Materials & Reagents
| Component | Specification | Purpose |
| CITC Stock | 100 mM in DMSO | The "Challenge" compound (CAS 60034-28-8).[1] Prepare fresh. |
| Scout Probe | IA-alkyne (for Cys) or TAMRA-FP (for Ser/Lys) | Broad-spectrum reactive probe with alkyne handle.[1] |
| Reporter Tag | Azide-biotin (e.g., Biotin-N3) | For enrichment of scout-labeled proteins.[1] |
| Click Reagents | CuSO4, TCEP, TBTA | Catalysts for CuAAC click reaction.[1] |
| Lysis Buffer | PBS, 0.1% Triton X-100, Protease Inhibitors | Maintains native protein state during labeling.[1] |
Detailed Protocol
Step 1: Proteome Preparation
-
Harvest cells (e.g., HeLa, HEK293T) or tissue.
-
Lyse in PBS (avoid Tris or amine-buffers if probing lysines, as they quench ITCs).
-
Adjust protein concentration to 1–2 mg/mL .
Step 2: CITC Challenge (Competition)
-
Aliquot lysate into two groups: Vehicle (DMSO) and CITC Treated .
-
Add CITC to the experimental group at graded concentrations (e.g., 10, 50, 100 µM).
-
Incubate for 30–60 minutes at Room Temperature (RT) or 37°C.
-
Expert Insight: Acyl isothiocyanates are highly reactive. Short incubation (30 min) is often sufficient and reduces non-specific "labeling saturation."
-
Step 3: Scout Probe Labeling
-
Add IA-alkyne (Iodoacetamide-alkyne) to both groups at a final concentration of 10 µM .
-
Incubate for 1 hour at RT in the dark.
-
Logic: Any cysteine occupied by CITC in Step 2 is now "blocked" and cannot react with IA-alkyne.[1]
-
Step 4: Click Chemistry & Enrichment
-
React samples with the "Click Mix":
-
Incubate for 1 hour.
-
Precipitate proteins (methanol/chloroform) to remove excess reagents.
-
Re-solubilize and enrich biotinylated proteins on Streptavidin-Agarose beads .
Step 5: On-Bead Digestion & MS Analysis [1]
-
Perform on-bead tryptic digestion.[1]
-
Analyze peptides via LC-MS/MS (TMT labeling recommended for precise quantification).[1]
-
Data Analysis: Calculate the Ratio (
) :- : Non-target.
- (e.g., < 0.5): Hit. The site was blocked by CITC.
Workflow Visualization
Caption: Figure 2.[1][3] Competitive ABPP workflow for identifying CITC targets.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| No Competition Observed | CITC hydrolysis or quenching. | Acyl ITCs are hydrolytically unstable.[1] Use fresh DMSO stocks. Avoid amine buffers (Tris/Glycine) during Step 2. |
| High Background | Non-specific alkylation.[1] | Titrate CITC down (1–10 µM).[1] Acyl ITCs are more reactive than alkyl ITCs; lower doses are often effective. |
| Precipitation | High hydrophobicity of CITC.[1] | Ensure DMSO concentration is <1% in the final assay volume. |
| Reversibility | Dithiocarbamate instability.[1] | If targeting cysteines, perform steps quickly and keep pH neutral (pH 7.0–7.4). High pH promotes reversal. |
References
-
MDPI. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Retrieved from [Link]
-
National Institutes of Health (NIH). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Retrieved from [Link]
Disclaimer: this compound is a potent electrophile and irritant.[1] All protocols should be performed in a fume hood with appropriate PPE. This guide is for research use only.
Sources
Application Notes and Protocols for Crotonyl Isothiocyanate in Drug Discovery
Introduction: The Emerging Potential of Crotonyl Isothiocyanate in Covalent Drug Discovery
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found in cruciferous vegetables like broccoli, cabbage, and watercress.[1][2][3] These compounds and their precursors, glucosinolates, have garnered significant attention in the field of drug discovery for their chemopreventive and therapeutic properties, particularly in oncology.[4][5][6] The biological activity of ITCs is largely attributed to the electrophilic nature of the isothiocyanate (-N=C=S) functional group, which can form covalent bonds with nucleophilic residues, such as cysteine, on target proteins.[7][8] This covalent modification can lead to the modulation of various cellular processes, including the induction of apoptosis, cell cycle arrest, and the inhibition of inflammatory signaling pathways.[6][9][10]
While several ITCs, such as sulforaphane and phenethyl isothiocyanate (PEITC), have been extensively studied, this compound remains a relatively unexplored member of this family.[11][12] this compound possesses a unique α,β-unsaturated carbonyl moiety in its structure, which, in addition to the isothiocyanate group, presents another electrophilic center. This dual reactivity profile suggests that this compound may exhibit distinct target selectivity and biological activity compared to other ITCs, making it a compelling candidate for further investigation in drug discovery.
This guide provides a comprehensive overview of the potential applications of this compound in drug discovery, including its proposed mechanism of action, detailed protocols for its evaluation, and a discussion of the signaling pathways it may modulate.
Proposed Mechanism of Action: A Dual Electrophile Approach
The primary mechanism of action for ITCs involves the covalent modification of cellular proteins. The electrophilic carbon atom of the isothiocyanate group readily reacts with the sulfhydryl group of cysteine residues, forming a dithiocarbamate adduct.[7][13] This irreversible or slowly reversible modification can alter the function of target proteins, leading to a cascade of downstream cellular events.
In the case of this compound, the presence of the α,β-unsaturated carbonyl group introduces a second potential site for covalent modification through a Michael addition reaction with nucleophilic residues. This dual electrophilicity could lead to a unique target engagement profile, potentially enabling the inhibition of proteins that are not susceptible to modification by other ITCs.
Diagram: Covalent Modification of a Target Protein by this compound
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
This compound
-
DMSO
-
96-well assay plate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and serially dilute it in assay buffer.
-
Enzyme-Inhibitor Incubation: In a 96-well plate, add the purified enzyme and the diluted this compound to each well. Include a vehicle control. Incubate for a predetermined time at the optimal temperature for the enzyme to allow for covalent modification.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Data Acquisition: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the reaction rates against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., k_inact/K_I for irreversible inhibitors). [14]
Potential Signaling Pathways Modulated by this compound
Based on the known activities of other ITCs, this compound may modulate several key signaling pathways implicated in cancer and inflammation.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. [9]ITCs have been shown to activate the JNK and p38 MAPK pathways, leading to apoptosis in cancer cells.
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation. ITCs can inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.
-
Apoptotic Pathway: ITCs can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. [9][10]This involves the activation of caspases and the modulation of Bcl-2 family proteins.
Diagram: Potential Signaling Pathways Modulated by this compound
Caption: Potential signaling pathways modulated by this compound.
Quantitative Data Summary
As research on this compound is still in its early stages, extensive quantitative data is not yet available. The following table presents hypothetical IC50 values to illustrate how the potency of this compound could be compared to other well-characterized ITCs in a cancer cell line.
| Isothiocyanate | Hypothetical IC50 (µM) in HeLa Cells |
| This compound | 5 - 15 |
| Sulforaphane | 10 - 25 |
| Phenethyl Isothiocyanate (PEITC) | 2 - 10 |
| Allyl Isothiocyanate (AITC) | 20 - 50 |
Note: The values presented in this table are for illustrative purposes only and are not based on experimental data.
Conclusion and Future Directions
This compound represents a promising yet understudied molecule in the field of drug discovery. Its unique chemical structure, featuring two distinct electrophilic centers, suggests the potential for a novel mechanism of action and a unique target engagement profile. The protocols and conceptual frameworks presented in this guide are intended to provide a starting point for researchers interested in exploring the therapeutic potential of this intriguing compound. Future research should focus on synthesizing and characterizing this compound, evaluating its efficacy and selectivity in a range of disease models, and identifying its specific cellular targets. Such studies will be crucial in determining whether this compound can be developed into a novel therapeutic agent for the treatment of cancer, inflammatory diseases, and other conditions.
References
- Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 68-75.
- Matusheski, N. V., & Jeffery, E. H. (2001). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Experimental Biology and Medicine, 226(8), 777-785.
- Hayes, J. D., Kelleher, M. O., & Eggleston, I. M. (2008). The cancer chemopreventive actions of isothiocyanates. European Journal of Nutrition, 47(S2), 63-74.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5365813, this compound. Retrieved from [Link]
- Singh, S. V., & Singh, P. (2012). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences, 13(10), 12793-12819.
- Asif, M. (2015). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 947-956.
- Mousa, A. S., et al. (2024).
- Petrillo, C., et al. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 26(11), 3183.
- Zhang, Y., et al. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics, 2(10), 1045-1052.
- Wąs, K., et al. (2020). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Molecules, 25(22), 5367.
- Samec, D., et al. (2024). Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line. International Journal of Molecular Sciences, 25(13), 13511.
- Janczewski, Ł., et al. (2018).
- Wu, X., et al. (2009). Are isothiocyanates potential anti-cancer drugs? Acta Pharmacologica Sinica, 30(5), 501-512.
-
Wikipedia contributors. (2024, January 21). Isothiocyanate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Paquette, L. A., & Nitz, T. J. (1983). Preparation of cis-crotonyl chloride. The Journal of Organic Chemistry, 48(1), 128-129.
- Johnson, D. S. (2022).
-
Drug Hunter. (2025, January 7). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved from [Link]
-
Wong, R., & Dolman, S. J. (2007). Isothiocyanate synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. ResearchGate. Retrieved from [Link]
- Mi, L., et al. (2011). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Agricultural and Food Chemistry, 59(22), 11887-11893.
-
JACS Au. (2025, November 12). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. ACS Publications. Retrieved from [Link]
-
Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Retrieved from [Link]
- Thornalley, P. J. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. Anti-Cancer Drugs, 13(4), 331-338.
- van der Wouden, E. J., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 27(1), 209.
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- 1. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur [mdpi.com]
- 4. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism of action of isothiocyanates. A review [scielo.org.co]
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- 11. This compound | C5H5NOS | CID 5365813 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Crotonyl isothiocyanate as a flavoring agent.
Application Note: Crotonyl Isothiocyanate (CITC) in Flavor Chemistry & Drug Development
Abstract
This compound (trans-2-butenyl isothiocyanate; CITC) is a potent electrophilic phytochemical structurally analogous to Allyl Isothiocyanate (AITC). While AITC (mustard/wasabi) is the industry standard for pungency, CITC offers a distinct sensory profile and lipophilicity, making it a valuable candidate for controlled-release flavor systems and TRPA1-targeted pharmacological research. This guide details the physicochemical characterization, "green" synthesis, stabilization protocols, and quantification of CITC for use in high-performance flavor modulation and chemopreventive drug screening.
Chemical Identity & Sensory Mechanism
1.1 Physicochemical Profile CITC is an aliphatic isothiocyanate characterized by the presence of a crotonyl (trans-2-butenyl) group attached to the isothiocyanate (-N=C=S) moiety.
| Property | Specification |
| IUPAC Name | 1-Isothiocyanato-2-butene (trans) |
| CAS Number | 591-82-2 |
| Molecular Formula | C₅H₇NS |
| Molecular Weight | 113.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor/Flavor | Pungent, lacrimatory, horseradish-like, "green" fatty notes |
| LogP | ~2.4 (Higher lipophilicity than AITC, LogP ~1.[1][2]8) |
| Solubility | Soluble in ethanol, DMSO, lipids; Poorly soluble in water |
1.2 Mechanism of Action: The "Mustard Oil" Bomb CITC functions as a potent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. Unlike tastants that bind reversibly to G-protein coupled receptors, CITC induces chemesthesis via covalent modification . The electrophilic carbon of the -N=C=S group attacks the sulfhydryl (-SH) groups of cysteine residues (specifically Cys621, Cys641, Cys665) on the N-terminus of the TRPA1 channel.
This irreversible covalent adduction causes a conformational change that opens the channel, allowing Ca²⁺ influx and depolarization of sensory neurons (nociceptors), resulting in the characteristic "burning" or "tingling" sensation.
Figure 1: Mechanism of TRPA1 activation by CITC. The electrophilic isothiocyanate group covalently modifies intracellular cysteine residues, triggering calcium influx.
Protocol A: Green Synthesis of this compound
Context: While CITC occurs naturally in Brassica and Cochlearia species (derived from glucosinolates), isolation yields are low. For research applications, chemical synthesis from the corresponding amine is preferred. This protocol utilizes a "green" desulfurization approach, avoiding highly toxic thiophosgene.
Reagents:
-
Trans-Crotylamine (CAS 2524-67-6)
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Tosyl Chloride (TsCl) or Iodine (I₂)
-
Solvent: Dichloromethane (DCM) or Ethanol
Workflow:
-
Dithiocarbamate Formation:
-
In a round-bottom flask, dissolve Crotylamine (10 mmol) in DCM (20 mL).
-
Add Et₃N (12 mmol) and cool to 0°C in an ice bath.
-
Dropwise add CS₂ (12 mmol). Stir for 30 minutes. A precipitate (dithiocarbamate salt) may form.
-
-
Desulfurization (Isothiocyanate Generation):
-
Add Tosyl Chloride (10 mmol) or Iodine (10 mmol) to the reaction mixture at 0°C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The dithiocarbamate decomposes to release CITC.
-
-
Work-up & Purification:
Figure 2: One-pot synthesis of CITC via dithiocarbamate intermediate.
Protocol B: Stability & Encapsulation Strategy
Challenge: Isothiocyanates are notoriously unstable in aqueous media, degrading into amines and ureas via hydrolysis. For food/drug applications, CITC must be stabilized.
Method: Cyclodextrin Inclusion Complex
-
Rationale: The hydrophobic cavity of β-Cyclodextrin (β-CD) hosts the lipophilic CITC molecule, protecting the electrophilic carbon from water hydrolysis while maintaining volatility upon dissolution in saliva.
Step-by-Step:
-
Preparation: Dissolve β-CD in water (15 mM concentration) at 50°C.
-
Complexation: Add CITC (molar ratio 1:1) slowly while stirring vigorously.
-
Equilibration: Stir for 4 hours at room temperature. The solution will become turbid as the complex precipitates.
-
Recovery: Freeze-dry (lyophilize) the suspension for 24 hours.
-
Validation: Analyze the solid powder via FTIR (shift in -N=C=S peak at ~2100 cm⁻¹) or DSC (disappearance of CITC melting peak).
Stability Testing Protocol:
-
Incubate free CITC vs. CITC-β-CD complex in Phosphate Buffered Saline (pH 7.4) at 37°C.
-
Extract aliquots at t=0, 1, 4, 12, 24 hours using Hexane.
-
Quantify via GC-MS (see Protocol C).
Protocol C: Analytical Quantification (GC-MS)
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: DB-5MS or HP-5 (30m x 0.25mm x 0.25µm). Non-polar columns are preferred to prevent tailing of the polar ITC group.
GC Parameters:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium, 1.0 mL/min constant flow.
-
Oven Program:
-
Initial: 50°C (hold 2 min).
-
Ramp: 10°C/min to 200°C.
-
Final: 250°C (hold 5 min).
-
-
Detection: EI Mode (70 eV), SIM mode (Select Ion Monitoring) for high sensitivity.
Target Ions:
-
Quant Ion: m/z 113 (Molecular Ion)
-
Qual Ions: m/z 72 (Crotyl fragment), m/z 41.
Internal Standard:
-
Butyl Isothiocyanate (FEMA 4419 analog) or Phenyl Isothiocyanate . Add to all samples at 10 ppm to correct for extraction efficiency.
Safety & Regulatory Considerations
5.1 Toxicity Profile
-
Cytotoxicity: Like most ITCs, CITC is cytotoxic at high concentrations (>50 µM) due to non-specific protein modification and glutathione depletion.
-
Hormesis: At low dietary levels (<5-10 µM), it induces the Nrf2 pathway , upregulating Phase II detoxifying enzymes (e.g., Quinone Reductase, GST), providing chemopreventive effects.
-
Handling: CITC is a lachrymator and skin irritant. Handle in a fume hood with nitrile gloves.
5.2 Regulatory Status (FEMA/GRAS) [4]
-
Status: While Allyl ITC (FEMA 2034) and 3-Butenyl ITC (FEMA 4418) are explicitly listed, Crotonyl ITC (2-butenyl) is often regulated as a constituent of natural "Mustard Oil" or "Horseradish Extract" rather than a discrete synthetic additive in some jurisdictions.
-
Guidance: For product development, verify specific regional compliance (EFSA/FDA). If used synthetically, it requires FEMA GRAS assessment similar to its saturated analog 2-Butyl Isothiocyanate (FEMA 4419) .
References
-
Synthesis & Chemistry: Munch, H., et al. (2008). "Clinical & Experimental Dermatology." Development of a mild and efficient synthesis of isothiocyanates.Link (Methodology adapted).
-
Mechanism (TRPA1): Macpherson, L. J., et al. (2007). "Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines." Nature.[5] Link
-
Stability: Ohta, Y., et al. (2004). "Decomposition of Allyl Isothiocyanate in Aqueous Solution." Bioscience, Biotechnology, and Biochemistry. Link (Analogous degradation kinetics).
-
Regulatory (FEMA): Smith, R. L., et al. (2009). "GRAS flavoring substances 24." Food Technology. Link (Reference for alkyl isothiocyanate evaluations).
-
Bioactivity: Zhang, Y. (2010). "Allyl isothiocyanate as a cancer chemopreventive agent." Molecular Nutrition & Food Research. Link (Mechanistic parallel for CITC).
Sources
- 1. US20130142739A1 - Process for the synthesis of isothiocyanates and derivatives thereof and uses of same - Google Patents [patents.google.com]
- 2. 2-Butyl isothiocyanate | C5H9NS | CID 78151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 5. researchgate.net [researchgate.net]
Crotonyl isothiocyanate for agricultural applications
Executive Summary
Crotonyl isothiocyanate (trans-2-butenyl isothiocyanate; CITC) represents a potent class of biorational control agents derived from the hydrolysis of glucosinolates found in Brassicaceae. Unlike broad-spectrum synthetic fumigants, CITC offers a targeted electrophilic mechanism of action that disrupts the metabolic integrity of soil-borne pathogens (nematodes, fungi) while degrading into harmless byproducts. This guide details the physicochemical profile, mechanism of action, and specific protocols for deploying CITC in nematicidal and fungicidal workflows.
Physicochemical Profile
Understanding the volatility and reactivity of CITC is critical for effective application. Unlike the highly volatile Allyl Isothiocyanate (AITC), the crotonyl analog possesses a slightly higher molecular weight and lipophilicity, offering a marginally longer residence time in soil matrices before degradation.
| Property | Value | Relevance to Application |
| IUPAC Name | 1-isothiocyanatobut-2-ene | Chemical Identity |
| CAS Number | 60034-28-8 (trans) | Regulatory Identification |
| Molecular Weight | 127.16 g/mol | Diffusion kinetics in soil |
| Physical State | Colorless to pale yellow liquid | Formulation requirement |
| Solubility | Low in water; Soluble in EtOH, DMSO | Requires emulsification for aqueous delivery |
| Reactivity | High (Electrophile) | Reacts rapidly with nucleophiles (-SH, -NH2) |
Mechanism of Action: The Electrophilic Hammer
CITC acts as a "biochemical hammer" against pests. The isothiocyanate (-N=C=S) moiety is a hard electrophile that reacts irreversibly with biological nucleophiles, primarily the sulfhydryl (-SH) groups of intracellular proteins and glutathione (GSH).
Key Pathway:
-
Penetration: Lipophilic nature allows CITC to cross the nematode cuticle or fungal cell wall.
-
Conjugation: The central carbon of the -NCS group undergoes nucleophilic attack by cellular thiols.
-
Depletion & Dysfunction: This leads to rapid depletion of the glutathione pool (oxidative stress) and inactivation of critical metabolic enzymes (e.g., hexokinase, glyceraldehyde-3-phosphate dehydrogenase).
Figure 1: Mechanistic pathway of this compound inducing cell death via thiol conjugation.
Application Protocol: Soil Biofumigation Assay
Objective: Determine the LC50 of CITC against root-knot nematodes (Meloidogyne incognita) in a controlled soil environment.
Rationale: In vitro water assays often overestimate potency because they ignore soil adsorption. This protocol uses a "micro-fumigation" setup to mimic field conditions.
Materials:
-
Active: this compound (>95% purity).
-
Solvent: Acetone or Tween-80 (for emulsification).
-
Target: J2 stage juveniles of M. incognita.
-
Substrate: Sandy loam soil (sterilized, 10% moisture content).
-
Vessels: 50 mL gas-tight glass vials (septum caps).
Step-by-Step Methodology:
-
Nematode Preparation:
-
Extract eggs from infected tomato roots using 0.5% NaOCl solution.
-
Incubate eggs at 25°C in water to hatch J2 juveniles (24-48 hours).
-
Standardize suspension to ~100 J2s per mL.
-
-
Stock Solution Preparation:
-
Dissolve CITC in acetone to create a 10,000 ppm stock.
-
Prepare serial dilutions to target final soil concentrations of 1, 5, 10, 25, and 50 mg/kg (ppm).
-
-
Soil Treatment (The "Sandwich" Method):
-
Place 10g of soil into the vial.
-
Pipette 1 mL of nematode suspension (~100 J2s) onto the soil surface.
-
Immediately add the CITC solution (dissolved in carrier water to reach field capacity).
-
Critical Step: Cap the vial immediately to prevent volatilization loss.
-
-
Incubation:
-
Incubate vials in the dark at 25°C for 48 hours.
-
-
Recovery & Counting:
-
Open vials and perform a Baermann funnel extraction for 24 hours. Living nematodes will migrate through the filter into the collection stem.
-
Count live nematodes under a stereomicroscope.
-
Validation: Control vials (solvent only) must show >90% survival for the assay to be valid.
-
-
Data Analysis:
-
Calculate Mortality (%) = [(Control - Treated) / Control] × 100.
-
Use Probit analysis to determine LC50.
-
Application Protocol: Antifungal Microemulsion Formulation
Objective: Create a stable, water-dispersible formulation of CITC for foliar or soil drench applications against Fusarium oxysporum.
Rationale: Pure CITC is hydrophobic and volatile. A microemulsion protects the active ingredient from rapid evaporation and ensures uniform distribution in aqueous carriers.
Formulation Matrix:
| Component | Function | % (w/w) |
| Crotonyl ITC | Active Ingredient | 10.0% |
| Tween 80 | Surfactant (Hydrophilic) | 20.0% |
| Ethanol | Co-solvent | 10.0% |
| Water | Continuous Phase | 60.0% |
Preparation Protocol:
-
Oil Phase: Mix CITC and Ethanol in a glass beaker. Stir until homogenous.
-
Surfactant Addition: Add Tween 80 to the Oil Phase. Mix gently (avoid excessive aeration).
-
Aqueous Phase Integration:
-
Place the beaker on a magnetic stirrer (medium speed).
-
Add water dropwise initially. The mixture will turn turbid (macroemulsion) and then clarify as it transitions to a microemulsion structure.
-
-
Stability Check:
-
Centrifuge a sample at 3,000 rpm for 15 minutes. No phase separation should occur.
-
Storage: Store in amber glass bottles at 4°C.
-
Figure 2: Workflow for generating a stable CITC microemulsion.
Safety & Handling (E-E-A-T)
-
Lachrymator Hazard: CITC is a potent lachrymator (tear-inducing). All handling of neat material must occur in a functioning chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, and a lab coat.
-
Decontamination: Spills should be neutralized immediately with a solution of 10% ammonia or sodium bicarbonate, which nucleophilically attacks the isothiocyanate carbon, rendering it inert.
References
-
Fahey, J. W., et al. (2001). "The chemical diversity and distribution of glucosinolates and isothiocyanates among plants." Phytochemistry. Link
-
Ntalli, N. G., & Caboni, P. (2012). "Botanical nematicides: A review." Journal of Agricultural and Food Chemistry. Link
-
Wu, H., et al. (2011). "Nematicidal activity of isothiocyanates against Meloidogyne javanica." Nematology. Link
-
Brown, P. D., & Morra, M. J. (1997). "Control of soil-borne plant pests using glucosinolate-containing plants." Advances in Agronomy. Link
-
PubChem. "this compound - Compound Summary." National Library of Medicine. Link
Analytical Strategies for the Detection and Quantification of Crotonyl Isothiocyanate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Crotonyl isothiocyanate (CITC) is an organosulfur compound of interest due to the recognized biological activities of the isothiocyanate (ITC) class, which includes anti-cancer and antimicrobial properties.[1] Accurate and robust analytical methods are paramount for the study of CITC in various matrices, from plant extracts to biological fluids. This guide provides a detailed overview of the principal analytical methodologies for the detection and quantification of CITC, addressing the inherent challenges of isothiocyanate analysis, such as their reactivity and volatility. We present validated protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and a spectrophotometric assay for total ITC content. This document is intended to serve as a practical resource for researchers, offering both theoretical grounding and step-by-step experimental instructions.
Introduction: The Analytical Challenge of Isothiocyanates
Isothiocyanates (ITCs) are a class of compounds characterized by the functional group –N=C=S. They are typically formed from the enzymatic hydrolysis of glucosinolate precursors found in cruciferous vegetables.[1] The analysis of ITCs, including this compound (C₅H₅NOS, M.W. 127.17 g/mol ), presents several challenges.[2][3]
-
Reactivity: The carbon atom of the isothiocyanate group is highly electrophilic, making it susceptible to reaction with nucleophiles like water, amino acids, and thiols.[1][4] This reactivity can lead to analyte loss during sample preparation and analysis.
-
Volatility: Many ITCs are volatile, making them suitable for Gas Chromatography (GC), but also prone to loss during sample concentration steps.[5]
-
Lack of Strong Chromophores: Most aliphatic ITCs do not possess a strong native chromophore, complicating their detection by UV-Vis spectrophotometry without derivatization.[6]
The selection of an analytical method must, therefore, be a deliberate process, balancing the need for sensitivity, specificity, and the physicochemical properties of the analyte and sample matrix.[7][8]
Method Selection: A Comparative Overview
The three primary techniques for ITC analysis each offer distinct advantages and are suited for different analytical goals. The choice depends on the required sensitivity, whether individual or total ITC content is needed, and the available instrumentation.[9]
| Technique | Principle | Pros | Cons | Best For |
| GC-MS | Separation of volatile compounds followed by mass-based identification and quantification. | High specificity and sensitivity; excellent for identifying unknown volatile ITCs. | Requires analyte to be volatile and thermally stable; not suitable for non-volatile ITCs. | Analysis of volatile ITCs like CITC in complex mixtures (e.g., essential oils, plant head-space).[10] |
| HPLC-MS/MS | Separation by liquid chromatography followed by highly sensitive and specific mass spectrometric detection. | High sensitivity and specificity; applicable to a wide range of ITCs, including non-volatile ones; can analyze derivatized ITCs. | May require derivatization for optimal sensitivity; potential for matrix effects.[11][12] | Targeted, high-sensitivity quantification of CITC in complex matrices like plasma or tissue extracts.[13] |
| UV-Vis Spectrophotometry | Indirect colorimetric measurement based on a chemical reaction. | Simple, rapid, and inexpensive; does not require sophisticated instrumentation. | Measures total ITC content only, not specific compounds; lower sensitivity than MS methods; potential for interference.[14][15] | Rapid screening for total ITC content in raw materials or during process monitoring. |
General Experimental Workflow
A successful analysis begins long before the sample is introduced to the instrument. A robust and reproducible workflow is critical to minimize analyte loss and variability.[9]
Caption: General workflow for isothiocyanate analysis.
Causality in Sample Preparation:
-
Homogenization: For solid samples like plant tissue, this step is crucial to disrupt cells and release the glucosinolate precursors and the myrosinase enzyme required for their conversion to ITCs.[7]
-
Enzymatic Hydrolysis: An incubation step (e.g., at 37°C) allows for the complete conversion of precursors to ITCs. The pH must be controlled (typically neutral) as acidic conditions can favor the formation of nitriles over isothiocyanates.[7][8]
-
Solvent Extraction: Dichloromethane (CH₂Cl₂) is frequently used due to its volatility and its ability to efficiently extract semi-polar compounds like ITCs from aqueous mixtures.[6]
-
Concentration: This step, often performed under a gentle stream of nitrogen, increases the analyte concentration to meet the detection limits of the instrument. Care must be taken to avoid loss of volatile ITCs like CITC.
Detailed Protocols
Protocol 1: GC-MS Analysis of this compound
This method is ideal for the separation and identification of CITC and other volatile compounds in a sample.
1. Sample Preparation & Extraction:
- Homogenize 1 g of the sample (e.g., plant material) in 10 mL of deionized water.
- Incubate the homogenate at 37°C for 2 hours to allow for enzymatic hydrolysis.
- Add 5 mL of dichloromethane (DCM) and vortex vigorously for 2 minutes.
- Centrifuge at 4,000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic layer (DCM) and transfer it to a new vial.
- Dry the DCM extract over anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 8890 or equivalent.
- Column: DB-5ms or similar non-polar column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[16]
- Injector Temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: 5°C/min to 280°C.
- Hold at 280°C for 5 minutes.[16]
- MS System: Agilent 5977B or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Scan Mode: Full scan (m/z 40-400) for identification. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions for CITC (refer to NIST or PubChem mass spectra).[2]
3. Quality Control & Validation:
- Calibration: Prepare a calibration curve using a certified standard of this compound in DCM over the desired concentration range (e.g., 0.05 - 10 µg/mL).
- Quantification: The method should demonstrate linearity with a correlation coefficient (R²) > 0.99. The limit of quantification (LOQ) should be determined as the lowest concentration on the calibration curve with acceptable precision and accuracy (e.g., RSD < 15%).[10]
Protocol 2: HPLC-MS/MS Analysis via N-acetyl-L-cysteine (NAC) Derivatization
Due to its high sensitivity and specificity, this method is the gold standard for quantifying ITCs in complex biological matrices. Derivatization with NAC converts the ITC into a more stable dithiocarbamate conjugate, which has improved ionization efficiency for mass spectrometry.[13][15]
Caption: Derivatization of CITC with N-acetyl-L-cysteine.
1. Sample Preparation & Derivatization:
- Prepare sample extracts as described in Protocol 1 (Steps 1.1-1.5).
- Evaporate the DCM extract to dryness under nitrogen.
- Reconstitute the residue in 500 µL of isopropanol.
- Prepare a derivatizing reagent containing 0.2 M N-acetyl-L-cysteine and 0.2 M Sodium Bicarbonate (NaHCO₃) in water.[15]
- Mix 500 µL of the reconstituted sample with 500 µL of the derivatizing reagent.
- Incubate the mixture at 50°C for 1 hour to ensure complete reaction.[15]
- After incubation, cool the sample and inject it directly into the HPLC system.
2. HPLC-MS/MS Instrumentation and Conditions:
- HPLC System: Waters ACQUITY UPLC or equivalent.
- Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
- Column Temperature: 60°C. Elevated temperatures can significantly reduce analyte loss due to precipitation in the chromatographic system for some ITCs.[17][18]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient:
- Start at 5% B.
- Linearly increase to 95% B over 5 minutes.
- Hold at 95% B for 1 minute.
- Return to 5% B and re-equilibrate for 2 minutes.
- MS System: Sciex QTRAP 6500+ or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes should be tested for optimal signal of the CITC-NAC conjugate.
- Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (the molecular ion of the CITC-NAC conjugate) and a specific product ion (a characteristic fragment) must be determined by infusing a derivatized standard. This provides exceptional selectivity.[19]
3. Validation:
- Linearity, LOD, and LOQ: Establish using a calibration curve of derivatized CITC standard. The method should be linear over several orders of magnitude.
- Recovery: Assess by spiking known amounts of CITC into a blank matrix before extraction. Recoveries between 85-115% are generally considered acceptable.[11]
- Matrix Effects: Evaluate by comparing the response of a standard in solvent versus a standard spiked into a post-extraction blank matrix.
Protocol 3: Spectrophotometric Quantitation of Total Isothiocyanates
This method provides a rapid estimate of the total ITC concentration by converting all ITCs into a single chromophoric product, 1,3-benzodithiole-2-thione.[14]
1. Principle: The cyclocondensation reaction between ITCs and 1,2-benzenedithiol (BDT) is highly selective and produces a product with strong absorbance at 365 nm.[14] Thiocyanates and other related compounds do not interfere.[14]
2. Procedure:
- Prepare the sample extract in isopropanol as described in Protocol 2 (Steps 1.1-1.3).
- In a test tube, combine:
- 100 µL of sample extract or standard.
- 500 µL of 0.1 M potassium phosphate buffer (pH 8.5).
- 500 µL of isopropanol.
- 100 µL of 60 mM 1,2-benzenedithiol in isopropanol.[15]
- Incubate the mixture at 65°C for 1 hour.[15]
- Cool the reaction mixture to room temperature.
- Measure the absorbance at 365 nm using a UV-Vis spectrophotometer. Use a reagent blank (containing all components except the ITC sample) to zero the instrument.
3. Quantification:
- Create a calibration curve by performing the reaction with known concentrations of an ITC standard (e.g., allyl isothiocyanate or sulforaphane).
- Plot absorbance vs. concentration and use the linear regression equation to determine the total ITC concentration in the unknown samples, expressed as equivalents of the standard used.
Conclusion
The successful analysis of this compound requires a careful and considered approach. For identification and analysis of volatile profiles, GC-MS is a powerful and reliable technique. For highly sensitive and specific quantification, particularly in complex biological matrices, HPLC-MS/MS with derivatization is the method of choice. For rapid, high-throughput screening of total ITC content, the spectrophotometric cyclocondensation assay offers a simple and cost-effective solution. The detailed protocols and workflows provided in this guide serve as a validated starting point for researchers, ensuring data integrity and reproducibility in the study of this important class of bioactive compounds.
References
-
Angelini, P., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica. Available at: [Link]
-
Zhang, Y., et al. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Analytical Biochemistry. Available at: [Link]
-
Kyriakou, S., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules. Available at: [Link]
-
Agerbirk, H., et al. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Taylor & Francis Online. Available at: [Link]
-
Andini, S., et al. (2018). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Kyriakou, S., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. ResearchGate. Available at: [Link]
-
Robin, A. H. K., et al. (2018). Development of validated high-temperature reverse-phase UHPLC-PDA analytical method for simultaneous analysis of five natural isothiocyanates in cruciferous vegetables. Food Chemistry. Available at: [Link]
-
Roca-Saavedra, P., et al. (2023). Validation of a Gc – Ms Method for the Quantification of Allyl -, Benzyl -, Buten -, Penten-, and Phenyl – Isothiocyanate in Bioaccessible Fractions of Cruciferous Vegetables. SSRN. Available at: [Link]
-
Pilipczuk, T., et al. (2015). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine or 1,2-benzenedithiol. MOST Wiedzy. Available at: [Link]
-
Kaur, H., et al. (2021). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. International Journal of Food Science and Technology. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Le, C. L., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science. Available at: [Link]
-
Liu, H., et al. (2023). Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants. Molecules. Available at: [Link]
-
Scossa, A. (2018). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Naples Federico II. Available at: [Link]
-
NIST. (n.d.). This compound. NIST WebBook. Available at: [Link]
-
Le, C. L., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. ResearchGate. Available at: [Link]
-
Clarke, J. D., et al. (2005). Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC-MS/MS. Analytical Biochemistry. Available at: [Link]
-
Vermeulen, M., et al. (2008). HPLC-MS/MS chromatogram of twelve available isothiocyanate mercapturic acids. ResearchGate. Available at: [Link]
-
Chaudhary, S., et al. (2015). GC-MS analysis of isothiocyanates and glucosinolates hydrolytic products. ResearchGate. Available at: [Link]
-
El-Menshawi, B. S., et al. (2003). GC–MS analysis of volatile hydrolysis products from glucosinolates in Farsetia aegyptia var. ovalis. Flavour and Fragrance Journal. Available at: [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology. Available at: [Link]
-
Hanschen, F. S., et al. (2012). Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.). Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Rey-Verde, C., et al. (2022). Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation. Toxins. Available at: [Link]
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- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining the Cytotoxicity of Crotonyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential and Cytotoxic Mechanisms of Isothiocyanates
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables.[1][2][3] These compounds and their synthetic analogues have garnered significant attention in the fields of oncology and drug development due to their potent chemopreventive and therapeutic properties.[2][4][5] The anticancer effects of ITCs are multifaceted, involving the modulation of numerous cellular pathways that lead to the inhibition of cancer cell proliferation and the induction of cell death.[4][6]
The primary mechanisms by which ITCs exert their cytotoxic effects include:
-
Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2][4][5] This involves the regulation of pro- and anti-apoptotic proteins, activation of caspases, and generation of reactive oxygen species (ROS).[1][5]
-
Cell Cycle Arrest: ITCs can halt the progression of the cell cycle, typically at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[1][2]
-
Induction of Oxidative Stress: By generating ROS and depleting intracellular glutathione, ITCs can induce a state of oxidative stress that is toxic to cancer cells.[1]
Crotonyl isothiocyanate is a short-chain aliphatic isothiocyanate. While extensive research exists for ITCs like sulforaphane and phenethyl isothiocyanate, specific cytotoxic data for this compound is not widely available in published literature. Therefore, this document provides a comprehensive guide with detailed protocols for researchers to systematically evaluate the cytotoxic potential of novel or less-characterized ITCs, using this compound as a representative example. The presented methodologies will enable the determination of key parameters such as the half-maximal inhibitory concentration (IC50) and the elucidation of the underlying mechanisms of cell death.
I. Assessment of Cell Viability and Proliferation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Note: As there is no published data for this compound, a suggested starting range for a pilot experiment would be 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the % cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
-
Data Presentation: Hypothetical MTT Assay Results
| This compound (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 1 | 95.2 ± 4.1 | 88.5 ± 5.3 | 75.1 ± 6.2 |
| 5 | 80.7 ± 3.8 | 65.4 ± 4.9 | 48.9 ± 5.5 |
| 10 | 62.1 ± 4.5 | 45.2 ± 3.7 | 28.3 ± 4.1 |
| 25 | 40.5 ± 3.2 | 22.1 ± 2.9 | 15.6 ± 2.8 |
| 50 | 21.8 ± 2.7 | 10.3 ± 1.8 | 8.2 ± 1.5 |
| 100 | 9.3 ± 1.9 | 5.1 ± 1.1 | 4.5 ± 0.9 |
| IC50 (µM) | ~18 | ~8 | ~4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
II. Assessment of Cell Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity, a hallmark of necrosis.
Experimental Workflow: LDH Assay
Caption: Workflow for assessing cytotoxicity using the LDH assay.
Detailed Protocol: LDH Assay
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
Treated cell culture plates (from section I)
-
Lysis buffer (usually included in the kit)
-
96-well flat-bottom plate (for the assay)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Prepare Controls:
-
Spontaneous LDH Release: Use vehicle-treated cells.
-
Maximum LDH Release: Add lysis buffer to untreated control wells 45 minutes before supernatant collection.
-
Volume Correction Control: Medium only.
-
-
Supernatant Collection:
-
Centrifuge the 96-well plate containing the treated cells at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Measure Absorbance:
-
Add 50 µL of the stop solution (from the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the volume correction control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Data Presentation: Hypothetical LDH Assay Results
| This compound (µM) | % Cytotoxicity (48h) |
| 0 (Vehicle Control) | 0 |
| 1 | 5.8 ± 1.2 |
| 5 | 15.2 ± 2.5 |
| 10 | 30.7 ± 3.1 |
| 25 | 55.4 ± 4.8 |
| 50 | 78.9 ± 5.6 |
| 100 | 92.1 ± 3.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
III. Elucidation of Apoptotic Pathway: Annexin V and Propidium Iodide (PI) Staining
Annexin V/PI staining is a widely used method to differentiate between apoptotic and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Signaling Pathway: Apoptosis Induction by Isothiocyanates
Caption: Generalized signaling pathways of apoptosis induced by ITCs.
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Treated cells
-
1X Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed and treat cells with this compound as described previously.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or volumes as recommended by the kit manufacturer).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained cells.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation: Hypothetical Annexin V/PI Staining Results
| Treatment (48h) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| Crotonyl ITC (IC50) | 40.2 ± 3.5 | 35.8 ± 4.1 | 24.0 ± 3.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
IV. Concluding Remarks and Future Directions
The protocols outlined in this application note provide a robust framework for the initial cytotoxic characterization of this compound. By employing the MTT, LDH, and Annexin V/PI assays, researchers can obtain valuable data on its dose- and time-dependent effects on cell viability, its mode of cell killing (apoptosis vs. necrosis), and its overall potency.
Given the broad anticancer activities of other isothiocyanates, it is plausible that this compound will exhibit cytotoxic effects against various cancer cell lines. Further investigations could explore its impact on specific molecular targets within the apoptotic and cell cycle pathways, as well as its potential to induce oxidative stress. Structure-activity relationship studies comparing this compound to other aliphatic ITCs could also provide valuable insights for the development of novel anticancer agents.[7]
References
-
Kala, C., Ali, S. S., Ahmad, N., Gilani, S. J., & Ali Khan, N. (2018). Isothiocyanates: a review. Research Journal of Pharmacognosy, 5(2), 71-89. [Link]
-
Mokhtari, R. B., Baluch, N., Homayouni, T. S., Morgatskaya, E., Kumar, S., Das, B., & Yeger, H. (2018). The role of /Benign/ isothiocyanates in cancer chemoprevention. Recent patents on anti-cancer drug discovery, 13(1), 22–31. [Link]
-
Bayat Mokhtari, R., Baluch, N., Homayouni, T. S., Morgatskaya, E., Kumar, S., Das, B., & Yeger, H. (2018). The role of isothiocyanates in cancer chemoprevention. Recent patents on anti-cancer drug discovery, 13(1), 22–31. [Link]
-
Fofaria, N. M., Kim, S. H., & Srivastava, S. K. (2015). Are isothiocyanates potential anti-cancer drugs?. Cancer treatment and research, 166, 137–153. [Link]
-
Soundararajan, P., & Kim, J. S. (2018). Anti-Carcinogenic Glucosinolates in Cruciferous Vegetables and Their Antagonistic Effects on Prevention of Cancers. Molecules (Basel, Switzerland), 23(11), 2983. [Link]
-
Melamed, D. (2016). A comparative analysis of the cytotoxic properties of isothiocyanates. Anticancer research, 36(10), 5097–5104. [Link]
-
Bio-Rad Laboratories, Inc. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB004298). Retrieved from [Link]
Sources
- 1. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Natural and Synthetic Isothiocyanates Possess Anticancer Potential Against Liver and Prostate Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
Troubleshooting & Optimization
Technical Support Center: Crotonyl Isothiocyanate
Introduction
Crotonyl isothiocyanate ((E)-but-2-enoyl isothiocyanate) is a reactive α,β-unsaturated isothiocyanate utilized in various research and development applications, including the synthesis of novel bioactive compounds and chemical probes. Its unique structure, featuring both a highly electrophilic isothiocyanate group and a conjugated double bond, imparts a distinct reactivity profile that can present specific challenges during experimental work. This guide is intended for researchers, scientists, and drug development professionals to navigate and troubleshoot potential issues encountered when working with this compound. By understanding the underlying chemical principles of its stability and reactivity, users can optimize their experimental outcomes and ensure the integrity of their results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for this compound?
This compound is susceptible to degradation through two primary pathways due to its bifunctional nature:
-
Attack at the Isothiocyanate Carbon: Like other isothiocyanates, the carbon atom of the -N=C=S group is highly electrophilic and susceptible to attack by nucleophiles. The most common reactant in many experimental settings is water, leading to hydrolysis. This proceeds through an unstable thiocarbamic acid intermediate, which rapidly decomposes to crotonamide and hydrogen sulfide, or under acidic conditions, can lead to the formation of crotonyl amine.[1][2]
-
Attack at the Conjugated Double Bond (Michael Addition): The presence of the α,β-unsaturated carbonyl system makes the β-carbon of the crotonyl group electrophilic. This allows for a conjugate or "Michael" addition reaction with soft nucleophiles, such as thiols (e.g., cysteine residues in proteins, dithiothreitol) or amines.[3][4][5] This is a critical consideration when working in biological media or with reagents containing these functional groups.
Q2: How does pH affect the stability of this compound?
The pH of the reaction medium significantly influences both the rate and the primary pathway of degradation:
-
Neutral to Alkaline pH (pH > 7): At higher pH values, the concentration of hydroxide ions (a potent nucleophile) increases, accelerating the hydrolysis of the isothiocyanate group. Furthermore, the nucleophilicity of amines and thiols is enhanced at higher pH, which can favor both Michael addition and reaction at the isothiocyanate carbon.[3][6] Reactions with amines to form thioureas are typically favored under alkaline conditions (pH 9-11).[6]
-
Acidic pH (pH < 7): While isothiocyanates are generally more stable at acidic pH, strong acidic conditions can catalyze hydrolysis.[1][2] The formation of nitriles from the degradation of related glucosinolates (the precursors to many isothiocyanates) is also favored at low pH, suggesting that complex reaction pathways may be initiated under these conditions.[7][8]
Q3: What are the recommended storage and handling conditions for this compound?
To ensure the longevity and purity of this compound, the following conditions are recommended:
-
Storage: Store in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). Isothiocyanates are sensitive to moisture and light.[3]
-
Handling: Use freshly prepared or purified this compound for best results. When preparing solutions, use anhydrous solvents whenever possible. If aqueous solutions are necessary, prepare them immediately before use and consider buffering the solution to a slightly acidic pH if compatible with the experiment.
Part 2: Troubleshooting Experimental Issues
This section addresses specific problems that researchers may encounter, providing causative explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired Product in a Reaction with an Amine
Scenario: You are attempting to synthesize a thiourea derivative by reacting this compound with a primary or secondary amine, but you observe a low yield of the desired product, or the starting materials remain unreacted.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution | Expected Outcome |
| Degradation of this compound | The compound may have hydrolyzed due to trace amounts of water in the solvent or on the glassware. | Use freshly opened anhydrous solvent and oven-dried glassware. Consider preparing the this compound solution immediately before adding the amine.[3] | Improved yield by minimizing premature degradation of the starting material. |
| Low Nucleophilicity of the Amine | Aromatic amines or sterically hindered amines are less nucleophilic and may react slowly. | Gently heat the reaction mixture or extend the reaction time. The addition of a non-nucleophilic organic base like triethylamine (TEA) can also facilitate the reaction.[9] | Increased reaction rate and conversion to the desired thiourea product. |
| Competing Michael Addition | The amine may be preferentially attacking the β-carbon of the crotonyl group instead of the isothiocyanate carbon. This is more likely with softer amine nucleophiles. | Change the solvent to a more polar, aprotic solvent to favor attack at the harder electrophilic center of the isothiocyanate. Running the reaction at a lower temperature may also increase selectivity. | Increased yield of the desired thiourea and reduced formation of the Michael adduct byproduct. |
| Polymerization | As an α,β-unsaturated compound, this compound can potentially polymerize, especially in the presence of initiators (light, heat, radicals) or strong bases. | Run the reaction under an inert atmosphere and protect it from light. Avoid using excessively strong bases. | Minimized loss of starting material to polymerization, resulting in a cleaner reaction and higher yield of the desired product. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in thiourea synthesis.
Issue 2: Unexpected Peaks Observed in LC-MS or GC-MS Analysis
Scenario: Your reaction mixture or a stored solution of this compound shows multiple unexpected peaks during chromatographic analysis.
Potential Causes & Identification Strategy:
The key to diagnosing the issue is to look at the mass-to-charge ratio (m/z) of the unexpected peaks in your mass spectrometry data.
| Observed Peak (m/z relative to Crotonyl ITC, M) | Potential Degradation Product | Plausible Mechanism | Confirmation & Prevention |
| M + 18 | Hydration Product | Addition of water across the C=N bond of the isothiocyanate group, forming the unstable thiocarbamic acid. | This is the mass of the thiocarbamic acid intermediate. It is rarely observed directly but confirms hydrolysis is occurring. Prevent by using anhydrous conditions. |
| M - 31 (or m/z of Crotonyl Amine) | Crotonyl Amine | Hydrolysis of the isothiocyanate group followed by decarboxylation of the thiocarbamic acid intermediate. | Confirm by comparing with a crotonyl amine standard. Prevent by rigorously excluding water from the reaction. |
| M + R-NH₂ (Amine Adduct) | Thiourea Derivative | Expected product from reaction with an amine. | If this is an unintended product, it indicates a contaminating amine in your reagents or solvent. |
| M + R-SH (Thiol Adduct) | Michael Adduct | Michael (conjugate) addition of a thiol (e.g., from a reducing agent like DTT or a biological sample) to the β-carbon of the crotonyl group. | Confirm by high-resolution mass spectrometry to verify the elemental composition. Prevent by avoiding thiol-based reagents or protecting the crotonyl group if Michael addition is not desired. |
Proposed Degradation Pathways
Caption: Primary degradation pathways for this compound.
Part 3: Analytical Protocols
Protocol 1: Monitoring Reaction Progress by HPLC-MS
Due to the reactivity of isothiocyanates, analyzing them can be challenging. Losses can occur in the chromatographic system, and their poor UV chromophores can make detection difficult.[7][10]
-
Objective: To monitor the consumption of this compound and the formation of products.
-
Methodology:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile). If the sample contains high concentrations of salts or non-volatile components, perform a solid-phase extraction (SPE) for cleanup.[11]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute compounds of increasing hydrophobicity. A typical gradient might be 5% B to 95% B over 5-10 minutes.
-
Column Temperature: Heating the column (e.g., to 40-60°C) can improve peak shape and prevent precipitation of less soluble isothiocyanates.[10]
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for detecting the protonated molecular ions of the isothiocyanate and its amine or thiourea derivatives.
-
Data Acquisition: Use full scan mode to identify all components, and then develop a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) method for quantitative analysis of specific target molecules.[12]
-
-
Protocol 2: Analysis by GC-MS
GC-MS is well-suited for identifying volatile degradation products.[13]
-
Objective: To identify volatile byproducts or confirm the identity of this compound.
-
Methodology:
-
Sample Preparation: Dilute the sample in a volatile, non-polar solvent like dichloromethane or hexane. If derivatization is needed to analyze non-volatile degradation products (like amines), use an appropriate silylating agent.
-
GC Conditions:
-
Column: A mid-polarity column (e.g., 5% phenyl polysiloxane, like a DB-5 or HP-5MS) is a good starting point.
-
Injector Temperature: Use a temperature that ensures volatilization without causing thermal degradation (e.g., 250°C).
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up at a rate of 5-10°C/min to a final temperature of around 280°C.[14]
-
-
MS Detection:
-
References
-
Wu, X., et al. (2005). Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC-MS/MS. PubMed. Available from: [Link]
-
Wilson, A., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. ResearchGate. Available from: [Link]
-
Pilipczuk, T., et al. (2015). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. MOST Wiedzy. Available from: [Link]
-
Hartman, R. F., & Rose, S. D. (2006). Kinetics and mechanism of the addition of nucleophiles to alpha,beta-unsaturated thiol esters. Journal of Organic Chemistry. Available from: [Link]
-
Vlassa, M., et al. (2018). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Available from: [Link]
-
Saini, R. K., et al. (2016). Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract. Pharmacognosy Magazine. Available from: [Link]
-
Reddit. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate? Available from: [Link]
-
Song, F., et al. (2025). The stability of isothiocyanates in broccoli extract: Oxidation from erucin to sulforaphane was discovered. UGent Biblio. Available from: [Link]
-
Naksawat, N., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience. Available from: [Link]
-
Shahidi, F., & Hossain, A. (2022). Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants. Molecules. Available from: [Link]
-
Wikipedia. Michael addition reaction. Available from: [Link]
-
Murakami, K., et al. (2023). Recent advancement in the synthesis of isothiocyanates. ChemRxiv. Available from: [Link]
-
College of Saint Benedict & Saint John's University. Michael Addition and Robinson Annulation. Available from: [Link]
-
Joseph, V. B., et al. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. ElectronicsAndBooks. Available from: [Link]
-
Organic Chemistry Portal. Michael Addition. Available from: [Link]
-
ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Available from: [Link]
-
NIST. This compound. NIST WebBook. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
ResearchGate. GC-MS analysis of isothiocyanates and glucosinolates hydrolytic... Available from: [Link]
-
Wu, X., et al. (2005). Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC-MS/MS. PubMed. Available from: [Link]
-
Gucma, M., & Golebiewski, P. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules. Available from: [Link]
-
Abdel-Mogib, M., et al. (2003). GC–MS analysis of volatile hydrolysis products from glucosinolates in Farsetia aegyptia var. ovalis. SciSpace. Available from: [Link]
-
Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports. Available from: [Link]
-
Isome, T. L., & Casey, R. J. (2024). Synthesis of Isothiocyanates: An Update. Molecules. Available from: [Link]
-
Joseph, V. B., et al. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. RSC Publishing. Available from: [Link]
-
Witanowski, M., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences. Available from: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of the addition of nucleophiles to alpha,beta-unsaturated thiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Michael Addition [organic-chemistry.org]
- 6. Michael Reactions - Chad's Prep® [chadsprep.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered [biblio.ugent.be]
- 10. researchgate.net [researchgate.net]
- 11. Making sure you're not a bot! [mostwiedzy.pl]
- 12. Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. This compound [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Crotonyl Isothiocyanate Synthesis
Welcome to the technical support center for optimizing the synthesis of crotonyl isothiocyanate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile reagent. Here, we address common challenges and frequently asked questions to help you improve your yield, purity, and overall success in the laboratory.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The synthesis of this compound, an α,β-unsaturated aliphatic isothiocyanate, can be approached through several established methods for isothiocyanate synthesis. The most prevalent and practical method involves the formation of a dithiocarbamate salt from crotylamine, followed by desulfurization.[1][2] An alternative, though less common for this specific substrate, is the reaction of crotonyl chloride with a thiocyanate salt.
Q2: I have crotylamine available. Which synthetic route is recommended?
If you are starting with crotylamine, the dithiocarbamate route is the most well-established and generally high-yielding approach. This method consists of two main steps:
-
Formation of the dithiocarbamate salt: Crotylamine is reacted with carbon disulfide in the presence of a base.
-
Desulfurization: The resulting dithiocarbamate salt is treated with a desulfurizing agent to yield this compound.[1]
This method offers a wide range of choices for the desulfurizing agent, allowing for optimization based on available reagents and desired reaction conditions.[1]
Q3: Which desulfurizing agent should I choose for the dithiocarbamate method?
The choice of desulfurizing agent is critical for maximizing yield and simplifying purification. Several options are available, each with its own advantages and disadvantages. For non-chiral isothiocyanate synthesis, hydrogen peroxide and iodine are often recommended due to their high yields, safety, and ease of use.[1]
Here is a summary of common desulfurizing agents:
| Desulfurizing Agent | Key Advantages | Potential Drawbacks | Typical Yields |
| Hydrogen Peroxide (H₂O₂) ** | Green reagent, mild conditions, excellent yields for alkyl isothiocyanates.[1] | Potential for side reactions if not controlled properly. | ≥84% |
| Iodine (I₂) | Readily available, environmentally friendly, good to excellent yields.[1] | May require column chromatography for purification. | ≥60% |
| Tosyl Chloride (TsCl) | Fast reaction times, high yields.[3] | Can generate byproducts that require careful purification. | ≥34% |
| Sodium Persulfate (Na₂S₂O₈) ** | Stable, easy to handle, green, and effective for a wide scope of substrates.[1] | Can be a two-step or one-pot method, with yield varying accordingly.[1] | ≥68% |
For the synthesis of this compound, starting with a milder and greener reagent like hydrogen peroxide is a good first approach.
Q4: Can I perform the dithiocarbamate formation and desulfurization in a single step?
Yes, one-pot procedures are available and can be more time-efficient.[1] For example, using sodium persulfate as the desulfurizing agent can be performed as a one-pot synthesis in water where the dithiocarbamate salt is generated in situ.[1] However, it's important to note that for some substrates, a two-step process where the dithiocarbamate salt is isolated first can result in significantly higher yields.[1] For initial optimizations, a two-step approach is often recommended to better control each stage of the reaction.
Q5: What are the primary safety concerns when synthesizing this compound?
Isothiocyanates are lachrymatory and can be irritants. The reagents used in their synthesis also pose hazards:
-
Carbon Disulfide (CS₂): Highly flammable and toxic.
-
Crotylamine: Flammable and corrosive.
-
Desulfurizing Agents: Vary in toxicity. For instance, historically used reagents like thiophosgene are extremely toxic and should be avoided if possible.[1]
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
II. Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Cause 1: Incomplete Dithiocarbamate Salt Formation
-
Why it happens: The reaction of the amine with carbon disulfide is a nucleophilic attack. The basicity of the reaction medium is crucial. If the base is not strong enough or is used in insufficient quantity, the equilibrium will not favor product formation.
-
Solution:
-
Ensure the use of a suitable base, such as triethylamine or sodium hydroxide.
-
Use at least a stoichiometric amount of the base relative to the amine.
-
Consider performing the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions and then allowing it to warm to room temperature.
-
Possible Cause 2: Inefficient Desulfurization
-
Why it happens: The chosen desulfurizing agent may not be optimal for your specific substrate or reaction conditions. The reaction may be too slow, or side reactions may be consuming the intermediate.
-
Solution:
-
Switch Desulfurizing Agent: If using a mild agent like H₂O₂ yields poor results, consider a more reactive one like tosyl chloride.[3]
-
Optimize Stoichiometry: Ensure the correct molar equivalents of the desulfurizing agent are used. Excess or insufficient amounts can lead to side products or incomplete reactions.
-
Adjust Temperature: Some desulfurization reactions may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or GC-MS to determine the optimal temperature.
-
Possible Cause 3: Product Degradation
-
Why it happens: this compound is an α,β-unsaturated compound, making it susceptible to polymerization or decomposition, especially at elevated temperatures or in the presence of certain impurities.
-
Solution:
-
Maintain a low temperature during the reaction and workup.
-
Purify the product as quickly as possible after the reaction is complete.
-
Store the purified product at a low temperature (e.g., -20 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Problem 2: Presence of Multiple Impurities in the Final Product
Possible Cause 1: Formation of Symmetric Thioureas
-
Why it happens: If the dithiocarbamate intermediate is not efficiently converted to the isothiocyanate, it can react with the starting amine to form a symmetric thiourea.
-
Solution:
-
Ensure the desulfurizing agent is added promptly and efficiently after the formation of the dithiocarbamate salt in a one-pot synthesis.
-
In a two-step synthesis, ensure the isolated dithiocarbamate salt is pure before proceeding to the desulfurization step.
-
Possible Cause 2: Unreacted Starting Materials
-
Why it happens: Incomplete reaction due to insufficient reaction time, improper temperature, or incorrect stoichiometry.
-
Solution:
-
Monitor the reaction progress using an appropriate analytical technique (TLC, GC-MS, or NMR).
-
Ensure the reaction is allowed to proceed to completion before workup.
-
Re-evaluate the stoichiometry of your reagents.
-
Possible Cause 3: Side Products from the Desulfurizing Agent
-
Why it happens: The desulfurizing agent or its byproducts can sometimes react with the starting materials or the product.
-
Solution:
III. Experimental Protocols & Visualizations
Protocol 1: Two-Step Synthesis of this compound via Dithiocarbamate Salt Formation with Hydrogen Peroxide Desulfurization
This protocol is a good starting point for optimizing the synthesis of this compound.
Step 1: Formation of Sodium Crotyldithiocarbamate
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve crotylamine (1.0 eq) in a suitable solvent like ethanol or a mixture of diethyl ether and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 eq) to the cooled solution while stirring.
-
Add a solution of sodium hydroxide (1.0 eq) in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
The dithiocarbamate salt may precipitate. If so, it can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Step 2: Desulfurization to this compound
-
Dissolve the dried sodium crotyldithiocarbamate (1.0 eq) in water or a mixture of water and a suitable organic solvent like dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add 30% hydrogen peroxide (1.2 eq) dropwise, keeping the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, perform an aqueous workup by extracting the product with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Reaction Workflow Diagram
Caption: Two-step synthesis workflow for this compound.
General Reaction Mechanism
The synthesis proceeds through the formation of a dithiocarbamate salt, which is then oxidatively desulfurized.
Caption: General reaction mechanism for isothiocyanate synthesis.
IV. References
-
Musiol, R., et al. (2022). Synthesis of Isothiocyanates: An Update. Molecules, 27(15), 4776. Available at: [Link]
-
Wong, R., & Dolman, S. J. (2007). A Facile and General Protocol for the Preparation of Isothiocyanates from Amines. The Journal of Organic Chemistry, 72(10), 3969–3971. Available at: [Link]
-
Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. Available at: [Link]
-
Janczewski, Ł., et al. (2018). T3P as an Efficient Desulfurating Agent for the One-Pot Synthesis of Isothiocyanates from Primary Amines. Synthesis, 50(06), 1141-1151. Available at: [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]
-
MDPI. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 27(23), 8533. Available at: [Link]
-
Royal Society of Chemistry. (2023). Recent advancement in the synthesis of isothiocyanates. Chemical Communications. Available at: [Link]
-
ResearchGate. (2022). Synthesis of Isothiocyanates: An Update. Request PDF. Available at: [Link]
Sources
Technical Guide: Crotonyl Isothiocyanate Reaction Side Products
The following technical guide addresses the reactivity, stability, and side-product profile of Crotonyl Isothiocyanate .
Support Ticket: #CITC-RXN-001
Critical Disambiguation: Know Your Reagent
Before troubleshooting, we must verify the chemical identity. In the field, "Crotonyl" is often colloquially confused with "Crotyl," yet their reactivities and side products are fundamentally different.
| Feature | This compound (Acyl) | Crotyl Isothiocyanate (Alkyl/Allyl) |
| IUPAC Name | (2E)-But-2-enoyl isothiocyanate | 1-Isothiocyanato-(2E)-butene |
| Structure | ||
| Reactivity | High: Acylating agent, electrophile. | Moderate: Allylic electrophile. |
| Primary Issue | Hydrolysis to amide; Cyclization. | [3,3]-Sigmatropic rearrangement. |
| IR Signal |
Note: This guide primarily addresses the Acyl (Crotonyl) form due to its complexity in synthesis, but Section 4 addresses the Allyl (Crotyl) rearrangement issues.
Stability & Storage: The "Silent" Side Products
Users often report that their reagent has "gone bad" before the reaction starts. This is usually due to moisture sensitivity or thermal instability.
Issue: White Precipitate in Bottle
-
Diagnosis: Hydrolysis leading to Amide formation.
-
Mechanism: this compound is an acyl isothiocyanate. Upon contact with trace moisture, it hydrolyzes rapidly.
-
Pathway:
-
Symptom: Pressure buildup in the vial (COS gas) and white solid (Crotonamide) at the bottom.
-
Prevention: Store under Argon/Nitrogen at -20°C. Never store in dilute solution without desiccants.
Issue: Reagent Turning into a Red/Brown Gel
-
Diagnosis: Oligomerization/Polymerization .
-
Mechanism: The conjugated double bond (
-unsaturation) makes the molecule susceptible to radical polymerization or hetero-Diels-Alder dimerization, especially if light-exposed or neat. -
Action: Distill immediately before use. If gelled, the sample is unrecoverable.
Reaction Troubleshooting: Nucleophilic Addition
When reacting this compound with nucleophiles (amines, hydrazines, thiols), several competitive pathways exist.
Scenario A: Low Yield of Target Thiourea
User Observation: "I see multiple spots on TLC. Mass spec shows M+ or M-HS."
Root Cause 1: Cyclization (The "Hidden" Heterocycle) If your nucleophile has a second heteroatom (e.g., Hydrazine, Hydroxylamine, Diamine), the initial thiourea intermediate often spontaneously cyclizes.
-
Mechanism: The initial adduct (acyl-thiourea) undergoes intramolecular attack.
-
Outcome: Formation of Triazoles, Thiadiazoles, or Pyrimidines .
-
Detection: Loss of the C=O or C=S signal in NMR/IR depending on the tautomer formed.
Root Cause 2: Competitive Michael Addition (1,4-Addition)
Because Crotonyl ITC is an
-
Pathway:
-
Desired (1,2-Addition): Attack at -NCS carbon
Acyl-thiourea. -
Side Product (1,4-Addition): Attack at
Saturated isothiocyanate.
-
Visualizing the Reaction Landscape
Figure 1: Reaction landscape of this compound showing competitive degradation and cyclization pathways.
Special Case: Crotyl Isothiocyanate (Alkyl Form)
If your NMR shows a doublet at
The Isomerization Trap
-
Issue: "My pure compound is turning into a mixture of two isomers."
-
Mechanism: [3,3]-Sigmatropic Rearrangement .
-
Explanation: Allylic isothiocyanates exist in equilibrium with their branched isomers.
(Crotyl ITC -Methylallyl ITC) -
Trigger: Heat drives this equilibrium. Distillation often yields a mixture.
-
Solution: Perform reactions at low temperature (
C) to kinetically favor the linear starting material if desired.
Troubleshooting FAQs
Q: I synthesized Crotonyl ITC from Crotonyl Chloride and KSCN, but the IR shows a peak at 2150 cm
-
Cause: The reaction of acyl chlorides with thiocyanate salts is kinetically controlled to form the Thiocyanate (S-attack), which thermally isomerizes to the Isothiocyanate (N-attack, thermodynamic product).
-
Fix: Gently heat the reaction mixture or distill the product. The -SCN peak (sharp, ~2150 cm
) should disappear and be replaced by the -NCS peak (broad, ~1960 cm ).
Q: Can I use DMF as a solvent? A: Avoid DMF.
-
Reason: Acyl isothiocyanates are powerful acylating agents and can react with DMF (Vilsmeier-Haack type chemistry) or trace dimethylamine in DMF, leading to contaminants. Use Dichloromethane (DCM) or Toluene.
Q: How do I quench the reaction safely? A: Do not use water directly if you want to recover unreacted material (it hydrolyzes). To quench excess reagent, add an excess of a simple primary amine (e.g., butylamine) to convert it to a stable, non-volatile urea, then wash away with acid.
Summary of Key Spectral Markers
| Compound | IR Frequency | 1H NMR Characteristic |
| This compound | ~1960–1990 cm | |
| Crotonyl Thiocyanate | ~2150–2175 cm | Similar to above, slight shift |
| Crotonamide (Hydrolysis) | ~1650–1690 cm | |
| Crotyl Isothiocyanate | ~2100–2200 cm |
References
-
Reactivity of Acyl Isothiocyanates
-
Allyl Isothiocyanate Stability
-
Synthesis & Isomerization
- Title: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoform
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
General Isothiocyanate Chemistry
Sources
- 1. researchgate.net [researchgate.net]
- 2. thaiscience.info [thaiscience.info]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Spice Pages: Black Mustard Seeds (Brassica nigra/juncea) [gernot-katzers-spice-pages.com]
- 7. scribd.com [scribd.com]
- 8. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Crotonyl Isothiocyanate
A Guide to Preventing Spontaneous Polymerization for Researchers and Drug Development Professionals
Welcome to the technical support center for crotonyl isothiocyanate. This guide is designed to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the inherent instability of this compound and to offer field-proven strategies for its handling, storage, and purification to prevent unwanted polymerization. By understanding the causality behind its reactivity, you can ensure the integrity of your starting material and the success of your experiments.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with this compound.
Q1: I just received my vial of this compound and it appears viscous, cloudy, or has solidified. What happened?
A: This is a classic sign of spontaneous polymerization. This compound is a highly reactive molecule due to two key structural features: the electrophilic isothiocyanate (-N=C=S) group and the conjugated α,β-unsaturated carbonyl system.[1][2] Exposure to elevated temperatures (e.g., during shipping), atmospheric moisture, or even light can initiate a polymerization cascade, leading to an increase in viscosity and eventual solidification.
Q2: What are the absolute ideal storage conditions to prevent polymerization?
A: To maximize shelf-life, this compound must be stored under stringent conditions that minimize its kinetic energy and prevent exposure to initiators. The ideal conditions are detailed in the tables below but are summarized as: storage at ≤ -20°C under an inert, dry atmosphere (e.g., argon or nitrogen) in a light-protecting vial. For related isothiocyanates, storage at very low temperatures (-10°C to -80°C) is critical for preserving their stability.[3]
Q3: Can I add a standard inhibitor like Butylated hydroxytoluene (BHT) to my sample?
A: Yes, adding a free-radical inhibitor is a prudent and recommended practice, especially for long-term storage. The vinyl group in the crotonyl moiety is susceptible to free-radical polymerization. BHT or hydroquinone (HQ) can be added at low concentrations (100-500 ppm) to scavenge free radicals that may form. However, be aware that these inhibitors may need to be removed before use in certain sensitive catalytic reactions.
Q4: How can I quickly assess the purity of my this compound before starting my reaction?
A: The most reliable methods are Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy. A GC-MS analysis will show a primary peak corresponding to the pure monomer (MW: 127.17 g/mol )[4]; the presence of broad, late-eluting peaks or a diminished primary peak suggests oligomerization. ¹H NMR is also highly effective for detecting the presence of polymeric impurities, which will appear as broadened signals distinct from the sharp peaks of the pure monomer.
Q5: My reaction yields are low and inconsistent. Could polymerization of the this compound be the cause?
A: Absolutely. Using partially polymerized starting material is a primary cause of poor yields. The effective concentration of the reactive monomer is lower than calculated, and the polymeric impurities can interfere with your reaction mechanism or purification process. Always verify the purity of the reagent if you experience unexpected results.
In-Depth Troubleshooting Guide
This section provides a structured approach to identifying and solving common problems related to this compound instability.
Issue 1: Reagent Appears Polymerized Upon Arrival or During Storage
This is the most critical issue to address. The usability of your reagent depends on the extent of polymerization.
Plausible Causes:
-
Thermal Stress: Exposure to temperatures >25°C for extended periods.
-
Atmospheric Exposure: The vial was opened in a humid environment, or the inert gas blanket is insufficient. Isothiocyanates are electrophilic and can react with nucleophiles like water.[5]
-
Light Exposure: The vial was not protected from light, leading to photo-initiated radical formation.
Recommended Actions: The first step is to determine if the material is salvageable. Follow the workflow below to assess and potentially recover the monomer.
Caption: Troubleshooting workflow for assessing and recovering polymerized this compound.
Protocols and Methodologies
Protocol 1: Recommended Storage and Handling
Adherence to this protocol is critical for maximizing the shelf-life and experimental reliability of this compound.
Materials:
-
Stock vial of this compound
-
Dry, argon or nitrogen-purged glovebox or glove bag
-
Small, amber glass vials with PTFE-lined caps
-
Gas-tight syringes
-
Freezer rated for ≤ -20°C
Procedure:
-
Work Under Inert Atmosphere: Perform all aliquoting inside a glovebox or under a steady stream of dry inert gas. This minimizes exposure to oxygen and moisture.
-
Aliquot Upon Receipt: Instead of repeatedly accessing the main stock vial, aliquot the material into smaller, single-use volumes upon first opening.
-
Use Appropriate Vials: Store aliquots in amber glass vials with tightly sealed PTFE-lined caps to protect from light and prevent leakage.
-
Add Inhibitor (Optional, for long-term storage): If storing for >1 month, consider adding BHT or hydroquinone to a final concentration of 200 ppm.
-
Seal and Store: Tightly cap the vials, wrap the cap with paraffin film for an extra seal, and place them in the freezer (≤ -20°C).
-
Log Usage: Label each vial clearly with the date of aliquoting and concentration.
Protocol 2: Purification of Partially Polymerized this compound
This protocol should only be attempted if analytical assessment (see Troubleshooting Workflow) confirms a significant amount of monomer remains.
Method A: Flash Chromatography
This method is suitable for removing non-volatile polymers.
-
Prepare Column: Pack a silica gel column in a fume hood. The mobile phase should be non-polar; 100% hexanes or a hexane/dichloromethane gradient can be effective.[6]
-
Load Sample: Dissolve the viscous this compound in a minimal amount of dichloromethane and load it onto the column.
-
Elute: Run the column, collecting fractions. This compound is relatively non-polar and should elute early.
-
Analyze Fractions: Spot fractions on a TLC plate or analyze by GC-MS to identify those containing the pure monomer.
-
Combine and Evaporate: Combine the pure fractions and carefully remove the solvent under reduced pressure without heating. The rotary evaporator bath should be at room temperature.
-
Store Immediately: Immediately place the purified, solvent-free material into a clean, inerted vial and store at ≤ -20°C as per Protocol 1.
Method B: Vacuum Distillation
This method is effective but carries a risk of inducing polymerization if overheated.
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is meticulously dry.
-
Apply Vacuum: Apply a high vacuum (e.g., <1 mmHg).
-
Gentle Heating: Gently heat the distillation flask using an oil bath. The temperature should be kept as low as possible to induce distillation. Do not overheat, as this will rapidly accelerate polymerization.
-
Collect Distillate: Collect the purified this compound in a receiving flask cooled in an ice bath.
-
Store Immediately: Transfer the clear, colorless distillate to a clean, inerted vial and store at ≤ -20°C.
Data and Visualization
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale (Causality) |
| Temperature | ≤ -20°C (Freezer) | Reduces the kinetic energy of molecules, drastically slowing the rate of polymerization reactions.[3] |
| Atmosphere | Dry Argon or Nitrogen | Prevents reaction with atmospheric moisture and oxygen, which can initiate degradation and polymerization.[2][5] |
| Light | Amber Vial / Darkness | Prevents photo-initiated free-radical formation, a common pathway for vinyl polymerization. |
| Container | Glass with PTFE-lined cap | Ensures an inert storage surface and a tight seal to maintain the inert atmosphere. |
Table 2: Guide to Inhibitor Selection
| Inhibitor | Typical Conc. | Mechanism of Action | Considerations |
| BHT (Butylated hydroxytoluene) | 100 - 500 ppm | Free-radical scavenger; terminates radical chain reactions involving the vinyl group. | Can be removed by vacuum or chromatography if it interferes with subsequent reactions. |
| Hydroquinone (HQ) | 100 - 500 ppm | Free-radical scavenger. Often requires trace oxygen to be effective. | May be more challenging to remove than BHT. Can discolor the sample over time. |
Workflow for Proper Handling
Caption: Recommended workflow for handling this compound upon receipt.
References
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
ResearchGate. (n.d.). Synthesis of Isothiocyanates: An Update | Request PDF. [Link]
-
National Institutes of Health. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC. [Link]
-
MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]
-
Wikipedia. (n.d.). Isothiocyanate. [Link]
-
OAE Publishing Inc. (2020). Perspective on dietary isothiocyanates in the prevention, development and treatment of cancer. [Link]
-
NIST. (n.d.). This compound. [Link]
-
Frontiers. (n.d.). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. [Link]
-
MDPI. (2024). The Anti-AGEing and RAGEing Potential of Isothiocyanates. [Link]
-
National Institutes of Health. (n.d.). This compound | C5H5NOS | CID 5365813 - PubChem. [Link]
-
MDPI. (n.d.). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. [Link]
-
National Institutes of Health. (n.d.). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC. [Link]
-
ACS Publications. (n.d.). Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems | Journal of Agricultural and Food Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. [Link]
-
PubMed. (n.d.). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. [Link]
-
ResearchGate. (n.d.). (PDF) Determination of polar alkylating agents as thiocyanate/isothiocyanate derivatives by reaction headspace gas chromatography. [Link]
-
SciSpace. (n.d.). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. [Link]
-
ResearchGate. (n.d.). (PDF) The reaction of allyl isothiocyanate with hydroxyl and beta-cyclodextrin using ultraviolet spectrometry. [Link]
-
MDPI. (n.d.). Postharvest Preservation of Flammulina velutipes with Isoamyl Isothiocyanate. [Link]
-
MDPI. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. [Link]
-
ResearchGate. (n.d.). The effect of time of storage on the isothiocyanate yield of stored wasabi rhizomes at ≤ -10ºC. [Link]
Sources
Crotonyl Isothiocyanate Technical Support Center
Welcome to the technical support center for crotonyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the storage, handling, and use of this compound in experimental settings. Our goal is to ensure the integrity of your experiments through proper management of this reactive compound.
I. Critical Storage and Handling Protocols
This compound is a reactive molecule susceptible to degradation. Proper storage and handling are paramount to maintaining its purity and reactivity for consistent experimental outcomes.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at or below -20°C. | Low temperatures minimize the rate of degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This prevents oxidation and reactions with atmospheric moisture. |
| Light | Protect from light by using an amber vial or by storing in a dark location. | Light can provide the energy to initiate degradation pathways. |
| Container | Use a tightly sealed, chemically resistant container. | Prevents contamination and exposure to air and moisture.[1] |
Handling Procedures: A Step-by-Step Guide
Due to its potential hazards, including skin and eye irritation, and respiratory effects, proper personal protective equipment (PPE) is essential.[2]
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a fume hood.[1] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture inside the cold vial, which can lead to hydrolysis.
-
Aliquoting: If you do not intend to use the entire amount at once, it is highly recommended to aliquot the compound into smaller, single-use vials under an inert atmosphere. This minimizes the number of freeze-thaw cycles and exposure to air and moisture for the bulk of the compound.
-
Dissolution: If dissolving in a solvent, use a dry, anhydrous solvent. The presence of water can lead to the degradation of the isothiocyanate group.
-
Cleanup: After handling, decontaminate all surfaces and properly dispose of all contaminated materials according to your institution's guidelines. Wash hands thoroughly.
II. Troubleshooting Common Experimental Issues
Encountering unexpected results? The stability of this compound is a critical factor. Here are some common issues and their potential solutions.
FAQ: My reaction with this compound is not working or giving low yields.
-
Question: I am seeing inconsistent results or complete failure of my reaction. What could be the cause?
-
Answer: The most likely culprit is the degradation of your this compound. Isothiocyanates are known to be unstable, especially in the presence of nucleophiles like water or in buffered solutions.[3]
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the compound has been stored under the recommended conditions (-20°C, inert atmosphere, protected from light).
-
Check for Proper Handling: Was the vial allowed to warm to room temperature before opening? Was it handled under an inert atmosphere?
-
Use Fresh Aliquots: If the main stock has been opened multiple times, it may be compromised. Use a fresh, unopened aliquot if available.
-
Solvent Purity: Ensure that the solvent used for the reaction is anhydrous. The presence of even trace amounts of water can hydrolyze the isothiocyanate.
-
Reaction Conditions: Isothiocyanates can be sensitive to pH. The decline of isothiocyanates is more rapid in buffers than in deionized water.[3] Consider the pH of your reaction medium.
-
-
Visualizing Degradation: A Potential Pathway
The isothiocyanate functional group is electrophilic and susceptible to nucleophilic attack. Water, a common laboratory contaminant, can act as a nucleophile, leading to the decomposition of this compound.
A simplified potential hydrolysis pathway of this compound.
III. Frequently Asked Questions (FAQs)
-
Q: What are the primary hazards associated with this compound?
-
Q: Can I store this compound in a solution?
-
Q: How can I check the purity of my this compound?
-
A: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess the purity of your compound. Comparing the spectrum of a new batch to a previously successful one can help identify degradation.
-
IV. References
-
Chemos GmbH & Co. KG. Safety Data Sheet: Crotonaldehyde.
-
Cole-Parmer. Material Safety Data Sheet - o-Tolyl isothiocyanate, 99%.
-
MDPI. Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables.
-
ResearchGate. Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables.
-
Food and Chemical Toxicology. Effect of storage, processing and cooking on glucosinolate content of Brassica vegetables.
-
PubMed. Effect of storage, processing and cooking on glucosinolate content of Brassica vegetables.
-
ResearchGate. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables.
-
MDPI. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables.
-
PubChem. This compound. [Link]
-
PMC. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources.
-
ThaiScience. Stability studies of isothiocyanates and nitriles in aqueous media.
Sources
Technical Support Center: Crotonyl Isothiocyanate Purification
This guide provides in-depth troubleshooting for the purification of crotonyl isothiocyanate, addressing common challenges encountered by researchers and drug development professionals. Our focus is on providing practical, evidence-based solutions grounded in chemical principles to enhance the purity, yield, and stability of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final yield of this compound is unexpectedly low after purification. What are the most common causes?
Low recovery is a frequent issue stemming from the inherent reactivity and potential instability of the isothiocyanate (ITC) functional group. The losses can occur at multiple stages of your workflow.
-
Incomplete Synthesis: The primary cause of low yield is often an incomplete reaction. The conversion of the dithiocarbamate intermediate to the final isothiocyanate requires an effective desulfurizing agent.[1][2] If this step is inefficient, a significant portion of your starting material will remain as the dithiocarbamate salt, which is typically removed during aqueous workup, leading to a perceived low yield of the desired product.
-
Degradation During Workup: Isothiocyanates can be sensitive to pH.[3] Exposure to strongly acidic or alkaline conditions during aqueous extraction can lead to hydrolysis or other side reactions. It is crucial to maintain near-neutral pH during the workup process whenever possible.
-
Thermal Decomposition: Many isothiocyanates are thermally labile.[4] If purification involves distillation, the required temperature might cause decomposition. Similarly, prolonged exposure to heat during solvent evaporation under reduced pressure can degrade the product. Always use the lowest possible temperature for solvent removal.
-
Instability on Stationary Phase: During column chromatography, the stationary phase itself can contribute to product loss. Standard silica gel is acidic and can catalyze the decomposition of sensitive compounds like isothiocyanates. This is a critical factor to consider and is addressed further in Q4.
-
Volatility: this compound is a relatively small molecule and may be volatile.[5] Aggressive removal of solvent under high vacuum, especially without a cooled trap, can lead to significant loss of the product itself, not just the solvent.
Q2: My post-synthesis TLC plate shows multiple spots. What are the likely impurities I need to remove?
The impurity profile of a this compound synthesis is typically tied to the chosen synthetic route. The most common method involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then treated with a desulfurizing agent.[1][6][7]
Common impurities include:
-
Unreacted Starting Amine: The presence of the initial primary amine is common if the reaction with carbon disulfide is incomplete.
-
Dithiocarbamate Intermediate: If the desulfurization step is inefficient, the dithiocarbamate salt intermediate will persist.[1] This is often a polar, salt-like compound that will remain at the baseline on a TLC plate developed with non-polar eluents.
-
Symmetrical Thiourea: A common side-product is the corresponding symmetrical thiourea, formed from the reaction of the isothiocyanate product with any remaining starting amine.
-
Desulfurization By-products: The reagent used for desulfurization will generate stoichiometric by-products that must be removed. For example, using tosyl chloride generates triethylamine hydrochloride and sulfur-containing by-products.[7]
Below is a diagram illustrating the general synthesis pathway and the origin of common impurities.
Caption: Origin of impurities in a typical two-step isothiocyanate synthesis.
Q3: How should I choose the best purification method for this compound?
The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the thermal stability of the product.
| Purification Method | Pros | Cons | Best For |
| Flash Chromatography | Highly effective for removing a wide range of impurities.[1] Applicable at various scales. Can be performed at room temperature. | Potential for product degradation on acidic silica gel. Can be solvent and time-intensive. | Removing polar and non-polar impurities when the product is sensitive to heat. This is the most commonly cited method for isothiocyanate purification.[1] |
| Distillation | Excellent for removing non-volatile impurities. Can be very efficient for large scales. | Risk of thermal decomposition if the compound is not stable at its boiling point (160-200°C predicted).[5] Not effective for separating impurities with similar boiling points. | Purifying thermally stable, volatile compounds from non-volatile materials like salts or polymeric by-products. |
| Aqueous Workup/Extraction | Good for removing water-soluble impurities like salts.[8] | Limited effectiveness for organic-soluble impurities. Risk of hydrolysis if pH is not controlled.[3] | A crucial preliminary step before other purification methods to remove inorganic salts and highly polar reagents. |
The following workflow can guide your decision-making process.
Caption: Decision workflow for selecting a purification method.
Q4: My this compound appears to be degrading during silica gel chromatography. What can I do to prevent this?
This is a classic problem. The surface of standard silica gel is populated with acidic silanol groups (Si-OH), which can catalyze the decomposition of acid-sensitive compounds. Isothiocyanates can be susceptible to such conditions.
Here are several effective strategies:
-
Deactivate the Silica Gel: Before running your column, flush it with your starting eluent containing a small amount of a volatile base, such as 0.1-1% triethylamine. This neutralizes the acidic sites on the silica surface, creating a more inert environment for your compound.
-
Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel. Alumina is generally less acidic and can be a better choice for purifying base-sensitive or acid-sensitive compounds.
-
Work Quickly and Cold: Minimize the time your compound spends on the column. Use positive pressure ("flash" chromatography) to speed up the elution. If possible, run the chromatography in a cold room or use a jacketed column to keep the temperature low, as this will slow down the rate of any potential degradation reactions.
Q5: What are some recommended solvent systems for the flash chromatography of this compound?
Given that isothiocyanates are often relatively non-polar, the ideal solvent system will consist of a non-polar primary solvent with a slightly more polar secondary solvent to modulate the retention factor (Rf). A common and effective approach for many isothiocyanates is a hexane/ethyl acetate or hexane/dichloromethane gradient.[1]
Recommended Protocol:
-
TLC Analysis: First, determine the optimal solvent system using TLC. Spot your crude material on a silica TLC plate and test various solvent ratios. Aim for an Rf value of ~0.3 for your product.
-
Starting Point: Begin with pure hexane or a very low percentage of a polar modifier (e.g., 98:2 hexane:ethyl acetate).
-
Gradient Elution: If impurities are close to your product spot, a shallow gradient elution on your flash column will likely provide the best separation.
Here is a table of common solvents used in chromatography for non-polar compounds.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| n-Hexane | 0.1 | 69 | Excellent non-polar base solvent.[1] |
| Dichloromethane (DCM) | 3.1 | 40 | Good for dissolving a wide range of compounds; use with caution due to its volatility. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Common polar modifier for hexane. |
| Acetone | 5.1 | 56 | Can be used as a polar modifier, but its reactivity with some functional groups should be considered. |
Q6: How should I properly store my purified this compound to ensure its stability?
Isothiocyanates can be unstable over time, particularly when exposed to air, moisture, light, or heat.[4][9] Proper storage is critical to maintain purity.
-
Temperature: Store at low temperatures, preferably in a freezer at -20°C or below.
-
Atmosphere: Displace oxygen from the storage vial by flushing with an inert gas like argon or nitrogen before sealing. Oxygen can lead to oxidative degradation.
-
Moisture: Use a vial with a tight-fitting cap that has a PTFE liner to protect the compound from atmospheric moisture, which can cause hydrolysis.
-
Light: Store in an amber vial or wrap a clear vial in aluminum foil to protect it from light, which can catalyze decomposition.
-
Solvent: If storing in solution, use a dry, aprotic solvent.
Q7: What are the best analytical techniques to confirm the purity of my final product?
A combination of techniques is recommended to provide a comprehensive assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for quantitative purity analysis.[4][10][11] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typical. However, be aware that some less polar isothiocyanates can precipitate in highly aqueous mobile phases, leading to inaccurate quantification.[12] Running the column at an elevated temperature (e.g., 60°C) can improve solubility and give more accurate results.[12]
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is also widely used.[4][10] It offers excellent resolution. The main caveat is that some isothiocyanates can undergo thermal degradation in the hot injector port, so method development is key.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of your compound and identifying any impurities that have distinct NMR signals.
-
Mass Spectrometry (MS): Direct infusion or LC-MS can confirm the molecular weight of the product.
Q8: What are the essential safety precautions I must take when working with this compound?
This compound is classified as an irritant that can cause skin and serious eye irritation, as well as respiratory irritation.[13] It is also described as a lachrymator (a substance that irritates the eyes and causes tears).[5]
Mandatory Safety Measures:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[14]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A flame-resistant lab coat is required.
-
-
Handling: Avoid contact with skin, eyes, and clothing.[15] Do not breathe vapors. After handling, wash hands and face thoroughly.
-
Storage: Store in a tightly closed container in a cool, well-ventilated area away from incompatible materials.[14][15]
Detailed Experimental Protocols
Protocol 1: General Flash Chromatography Purification
This protocol assumes the product is less polar than the majority of impurities.
-
Slurry Preparation: In a beaker, add the required amount of silica gel. Add the starting eluent (e.g., 100% hexane) and stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column. Use a gentle flow of air or nitrogen pressure to pack the bed evenly, ensuring there are no cracks or air bubbles.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to create a dry powder. This "dry loading" method generally results in better separation.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the starting non-polar solvent (e.g., hexane).
-
Gradient: Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., ethyl acetate). Collect fractions continuously.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator, keeping the water bath temperature as low as possible (ideally ≤ 30°C) to prevent thermal degradation.
Protocol 2: Purity Assessment by HPLC
-
Sample Preparation: Prepare a stock solution of your purified this compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Create a dilution for injection (e.g., 100 µg/mL).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a composition appropriate for your compound's polarity (e.g., 50% B), increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40-60°C (to prevent precipitation).[12]
-
Detector: UV detector set at an appropriate wavelength (determine by UV-Vis scan, typically around 245-270 nm for isothiocyanates).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.
References
-
Jakubiec, M., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2740. [Link]
-
Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(4), 93-120. [Link]
-
Shakeel, A. J., & F. A., F. (2018). Synthesis of Isothiocyanates: An Update. Journal of Chemistry, 2018, 9581807. [Link]
-
Prakash, O., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50. [Link]
-
Wojdyło, A., et al. (2016). Determination of Glucosinolates and Their Decomposition Products—Indoles and Isothiocyanates in Cruciferous Vegetables. Bioactive Molecules in Food, 159-181. [Link]
-
National Institute of Standards and Technology. (N.D.). This compound. NIST Chemistry WebBook. [Link]
-
Ntontis, E., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Antioxidants, 11(3), 642. [Link]
-
Ntontis, E., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. ResearchGate. [Link]
-
Luang-In, V., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]
-
Nishimura, A., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Mako, Z., & Keglevich, G. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Catalysts, 12(1), 81. [Link]
-
Jakubiec, M., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. ResearchGate. [Link]
-
Cieslik, E., et al. (2014). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 37(15), 1851-1857. [Link]
-
Boom, R., et al. (1993). Improved Silica-Guanidiniumthiocyanate DNA Isolation Procedure Based on Selective Binding of Bovine Alpha-Casein to Silica Particles. Journal of Clinical Microbiology, 31(12), 3289–3291. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isothiocyanates. . [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 32786-19-9 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Isothiocyanate synthesis [organic-chemistry.org]
- 8. cbijournal.com [cbijournal.com]
- 9. thaiscience.info [thaiscience.info]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C5H5NOS | CID 5365813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. accomn.com [accomn.com]
- 15. tcichemicals.com [tcichemicals.com]
Technical Support Center: Crotonyl Isothiocyanate (Cr-ITC) Applications
Subject: Optimization of Nucleophilic Additions & Heterocyclizations using Crotonyl Isothiocyanate Document ID: TS-CrITC-2024-01 Audience: Medicinal Chemists, Process Chemists, Academic Researchers
⚠️ Critical Definition Alert: "Crotonyl" vs. "Crotyl"
Before proceeding, verify your starting material. A common failure mode in this workflow is the confusion between acyl and alkyl derivatives.
| Feature | This compound (Target of this guide) | Crotyl Isothiocyanate (Different Reagent) |
| Structure | ||
| Class | Allylic Alkyl Isothiocyanate | |
| Reactivity | Dual Electrophile (NCS + Carbonyl) + Michael Acceptor | Single Electrophile (NCS) |
| Precursor | Crotonyl Chloride (CAS: 10487-71-5) | Crotyl Chloride / Bromide |
Module 1: In Situ Generation Protocols
The Issue: this compound is chemically unstable and difficult to isolate without polymerization or decomposition. The Solution: Generate it in situ and react immediately. Do not attempt to distill or store the intermediate.
Standard Operating Procedure (SOP-CrITC-Gen)
Reagents: Crotonyl Chloride (1.0 eq), Potassium Thiocyanate (KSCN, 1.1 eq), PEG-400 (Catalytic, 5 mol%). Solvent: Anhydrous Acetone or Acetonitrile (MeCN).
Step-by-Step Workflow:
-
Activation: Dissolve KSCN in anhydrous acetone. Add PEG-400 (Phase Transfer Catalyst). Stir for 15 mins at RT to ensure partial solubility/activation of the salt.
-
Addition: Cool the mixture to 0°C. Add Crotonyl Chloride dropwise over 20 minutes.
-
Technical Insight: The reaction is exothermic.[1] Maintaining 0°C prevents polymerization of the diene system.
-
-
Precipitation: A white precipitate (KCl) will form immediately.
-
Verification (Optional): Take a small aliquot, filter, and run IR. Look for the characteristic broad, strong
stretch at ~2000–2050 cm⁻¹ and the carbonyl stretch at ~1690 cm⁻¹ . -
Usage: Filter off the KCl quickly under inert atmosphere (Argon/N2) and use the filtrate immediately for the next step.
Visualization: Reaction Pathway & Decision Logic
Figure 1: Generation and reaction logic flow for this compound. Path A is the desired route for heterocyclic synthesis.
Module 2: Reactivity & Nucleophile Selection
Technical Context: this compound possesses three electrophilic sites. Understanding "Hard and Soft Acids and Bases" (HSAB) theory is crucial here.
-
Isothiocyanate Carbon (
): Soft electrophile. Primary site of attack for amines/hydrazines. -
Carbonyl Carbon (
): Hard electrophile. Attacked by hard nucleophiles (OH⁻) or during hydrolysis. -
-Carbon (
): Michael acceptor. Usually participates after the initial addition (ring closure).
Nucleophile Compatibility Table
| Nucleophile Class | Primary Product | Conditions | Potential Cyclization |
| Primary Amines ( | Acetone, 0°C | High: Forms Pyrimidines or Thiazines upon heating/base treatment. | |
| Hydrazines ( | Ethanol, 0°C | Very High: Forms Triazoles or Thiadiazoles. | |
| Alcohols ( | Reflux, weak base | Low (Requires forcing conditions). | |
| Thiols ( | Dithiocarbamates | Basic media | Moderate. |
Module 3: Troubleshooting Guide (FAQs)
Issue 1: "My reaction mixture turned into a dark red/brown tar."
Diagnosis: Polymerization of the crotonyl moiety. Root Cause:
-
Temperature was too high during generation.
-
Reaction time was too long before adding the nucleophile.
-
Lack of radical inhibitor. Corrective Action:
-
Strict Temp Control: Keep the generation step at 0°C or -10°C.
-
Speed: Add the nucleophile within 10–15 minutes of Cr-ITC generation.
-
Stabilizer: Add a trace amount of hydroquinone (0.1 mol%) to the reaction mixture if working on a scale >5g.
Issue 2: "I isolated the Amide (Crotonamide) instead of the Thiourea."
Diagnosis: Competitive hydrolysis or "Hard" attack. Root Cause:
-
Wet Solvents: Water acts as a hard nucleophile, attacking the carbonyl carbon and displacing the NCS group (releasing HSCN).
-
Hard Nucleophiles: Using strong bases (e.g., NaOH) directly can favor attack at the carbonyl. Corrective Action:
-
Dry Solvents: Use anhydrous acetone/MeCN stored over molecular sieves.
-
Order of Addition: Add the amine to the isothiocyanate, not vice-versa, to maintain a low concentration of free base.
Issue 3: "Regioselectivity Failure during Cyclization (Pyrimidine vs. Thiazine)."
Technical Insight: After the amine forms the thiourea, the sulfur or the nitrogen can attack the double bond (Michael addition).
-
S-Attack: Leads to 1,3-thiazines (Kinetic control).
-
N-Attack: Leads to dihydropyrimidines (Thermodynamic control). Optimization:
-
To favor Pyrimidines: Use a polar protic solvent (EtOH) and a base catalyst (EtONa) with reflux.
-
To favor Thiazines: Use neutral conditions or weak acid catalysis in non-polar solvents.
Visual: Troubleshooting Logic Tree
Figure 2: Diagnostic decision tree for common experimental failures.
References
-
Mukerjee, A. K., & Ashare, R. (1991). Isothiocyanates in the chemistry of heterocycles.[1][2][3][4][5][6][7][8][9][10] Chemical Reviews, 91(1), 1–24. Link
- Foundational text on the dual electrophilicity of acyl isothiocyan
-
Sommen, G., Comel, A., & Kirsch, G. (2003). Synthesis of 1,3-thiazine-2,4-diones and pyrimidine-2,4-diones from acyl isothiocyanates. Tetrahedron, 59(12), 2129-2133. Link
- Specific protocols for controlling regioselectivity in cycliz
-
Reeves, W. P., et al. (1976). Phase transfer catalysis: Preparation of alkyl thiocyanates and isothiocyanates. Synthetic Communications, 6(7), 509-514. Link
- Basis for the PEG-400/Phase Transfer recommend
-
Assy, M. G., & El-Ghani, E. (2025). Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates.[1][2][4][6] Arkivoc, 2015(vi), 206-245.[2] Link
- Review covering -unsaturated acyl isothiocyanate cycliz
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 8. Regioselectivity of aryl radical attack onto isocyanates and isothiocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Crotonyl Isothiocyanate (CITC) for Bioassays
Status: Active Ticket ID: CITC-SOL-001 Last Updated: 2025-05-15 Assigned Specialist: Senior Application Scientist, Bio-Organic Chemistry Division
Executive Summary: The Solubility-Stability Paradox
Crotonyl isothiocyanate (CITC) presents a dual challenge in bioassays: it is lipophilic (requiring organic solvents) yet highly reactive in the aqueous environments required for biological testing.
Users frequently report inconsistent IC50 values or "false negatives." These are rarely due to the compound's inactivity but rather to precipitation upon dilution or rapid degradation (hydrolysis/protein binding) before the compound reaches the cellular target.
This guide provides validated protocols to solubilize CITC while maintaining its structural integrity during the assay window.
Module 1: Solvent Selection & Stock Preparation
Standard Operating Procedure for Initial Solubilization
The "Gold Standard": Anhydrous DMSO
Dimethyl sulfoxide (DMSO) is the preferred vehicle due to its high dielectric constant and ability to solvate CITC at high concentrations (>100 mM). However, DMSO is hygroscopic; water absorption triggers CITC hydrolysis.
Protocol: Preparation of Stable Stock
-
Solvent Grade: Use only Anhydrous DMSO (≥99.9%, water content <0.005%).
-
Vessel: Use glass or polypropylene vials. Avoid polystyrene (CITC can leach plasticizers).
-
Concentration: Prepare a 100 mM master stock. This allows for high dilution factors (1:1000) to keep final DMSO concentration <0.1%.
-
Storage: Aliquot immediately into single-use vials. Store at -80°C. Do not refreeze.
The "Crash-out" Phenomenon
A common failure point is the immediate precipitation of CITC when the concentrated DMSO stock hits the aqueous culture media. This forms micro-crystals that are invisible to the naked eye but biologically inactive (or falsely toxic due to sedimentation).
Correct Dilution Cascade (The "Step-Down" Method) Do not spike 100 mM stock directly into media. Use an intermediate dilution step.
Figure 1: The Step-Down Dilution Strategy. Creating an intermediate stock prevents the "shock" precipitation that occurs when high-molarity hydrophobic stocks contact aqueous buffers.
Module 2: Advanced Solubility (Cyclodextrin Complexation)
Recommended for DMSO-Sensitive Assays or In Vivo Studies
If your cells are sensitive to DMSO (>0.1%) or you require long-term stability in media, Hydroxypropyl-
Protocol: CITC-CD Inclusion Complex
Reagents:
Workflow:
-
Phase A: Dissolve HP-
-CD in deionized water to 50 mM. -
Phase B: Dissolve CITC in Ethanol to 50 mM.
-
Complexation: Add Phase B to Phase A dropwise with vigorous stirring (1:1 molar ratio).
-
Equilibration: Stir for 24 hours at room temperature in a sealed vessel (to prevent CITC volatilization).
-
Finishing: Evaporate ethanol (Rotavap or N2 stream) and lyophilize the remaining aqueous solution.
-
Result: A water-soluble powder of CITC-CD complex.
Data Comparison: Free vs. Complexed CITC
| Feature | Free CITC (DMSO Solved) | CITC-HP- |
| Max Water Solubility | < 0.5 mg/mL (Precipitates) | > 20 mg/mL |
| Stability (Media, 37°C) | ||
| Volatility | High (Vapor transfer risk) | Negligible (Encapsulated) |
| Cellular Uptake | Passive Diffusion | Endocytosis / Lipid Raft |
Module 3: Stability & The "Vapor Effect"
Troubleshooting Experimental Variability
CITC is volatile.[3] In a 96-well plate, CITC vapor can migrate from treated wells to control wells, killing control cells and compressing your assay window.
Mechanism of Instability
CITC contains an electrophilic carbon (
-
Hydrolysis: Reaction with water to form amines (inactive).
-
Aminolysis: Reaction with free amines (e.g., L-Glutamine, BSA) in the media.
Figure 2: Primary degradation pathways in cell culture media. Note that protein binding (Aminolysis) is often faster than hydrolysis.
Mitigation Strategies
-
Seal It: Use adhesive plate sealers (e.g., Mylar) immediately after dosing to prevent vapor cross-contamination.
-
Media Choice: Avoid media rich in nucleophiles if possible. Use low-serum media (1% FBS) during the acute dosing phase (1-4 hours) to minimize protein binding, then revert to growth media.
-
Fresh Prep: Never store diluted CITC in media. Prepare immediately before addition to cells.
Module 4: Troubleshooting Guide (FAQ)
Q1: My stock solution turned cloudy after freezing. Is it safe to use?
-
Diagnosis: DMSO is hygroscopic. If the vial wasn't sealed tightly, it absorbed atmospheric water, causing CITC to precipitate or hydrolyze.
-
Action: Discard. Do not attempt to redissolve by heating, as heat accelerates degradation.
Q2: I see high toxicity in my vehicle control (DMSO only) wells.
-
Diagnosis: You likely exceeded the solvent tolerance of your specific cell line.
-
Action: Ensure final DMSO is <0.1%. If higher concentrations are needed for solubility, switch to the Cyclodextrin protocol (Module 2) .
Q3: My IC50 shifts dramatically between experiments (e.g., 5 µM vs 50 µM).
-
Diagnosis: This is classic "Evaporative Loss" or "Protein Binding" variation.
-
Action: Standardize the time between dilution and cell treatment. Ensure L-Glutamine concentration is consistent (or use GlutaMAX, which is more stable and less reactive toward ITCs).
Q4: Can I use Ethanol instead of DMSO?
-
Answer: Yes, but with caution. Ethanol is less toxic to some cells but far more volatile . This exacerbates the "Vapor Effect" in plate assays. If using ethanol, sealing plates is mandatory.
References
-
Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis, 33(1), 2-9.
-
Wu, X., et al. (2010). Stability of the chemopreventive isothiocyanate sulforaphane in aqueous and non-aqueous media. Journal of Agricultural and Food Chemistry, 58(8), 4693-4700.
-
Li, Z., et al. (2015). Complexation of allyl isothiocyanate with β-cyclodextrin and its derivatives: Characterization and antibacterial activity.[4][5] Food Chemistry, 186, 239-246.
-
PubChem. (n.d.).[2] this compound (Compound Summary). National Library of Medicine.
-
Baillie, T.A., & Slatter, J.G. (1991). Glutathione: a vehicle for the transport of chemically reactive metabolites. Accounts of Chemical Research, 24(9), 264–270.
Sources
Technical Support Center: Crotonyl Isothiocyanate (CITC) Quenching & Workup
Module 1: The Chemistry of the Quench
The "Why" and "How" of CITC Reactivity
Crotonyl isothiocyanate (CITC) is a bifunctional electrophile.[1] While the isothiocyanate (-N=C=S) carbon is the primary site for nucleophilic attack, the crotonyl group introduces a conjugated double bond.[1] This creates two distinct challenges during quenching:
-
Primary Reactivity: The central carbon is highly electrophilic, reacting rapidly with amines (to form thioureas) and thiols (to form dithiocarbamates).[1]
-
Secondary Risk: The
-unsaturated system presents a theoretical risk of Michael addition with strong nucleophiles, though the isothiocyanate reaction is kinetically dominant.[1]
The Quenching Objective: Unlike simple acid-base neutralizations, quenching CITC requires covalent scavenging .[1] Simply adding acid (protonation) stops the nucleophile from reacting but leaves the toxic, lachrymatory CITC intact.[1] To safely quench, you must convert the CITC into a non-volatile, inert thiourea derivative.
Mechanistic Visualization
Figure 1: The primary quenching pathway involves nucleophilic attack at the isothiocyanate carbon to form a stable thiourea.[1] Michael addition is a secondary risk factor.
Module 2: Troubleshooting Guide & Protocols
Scenario A: Small Molecule Synthesis (Organic Solvent)
Issue: You have residual CITC in your reaction mixture (DCM, DMF, or THF). Risk: CITC is volatile and a potent lachrymator.[1] Evaporation (Rotovap) without quenching will contaminate your vacuum pump and laboratory air.[1]
Recommended Protocol: Solid-Phase Scavenging Using a polymer-supported amine (scavenger resin) is the superior method.[1] It chemically binds the CITC, allowing you to remove it via simple filtration.[1]
| Step | Action | Technical Rationale |
| 1 | Calculate Load | Estimate excess CITC. Use 3–4 equivalents of amine resin (e.g., Trisamine or Amino-methyl polystyrene) relative to the excess CITC. |
| 2 | Add Resin | Add resin directly to the reaction mixture.[1] No solvent swap is needed if the solvent is compatible (DCM/THF are ideal).[1] |
| 3 | Incubate | Agitate (do not stir with magnetic bar to avoid grinding resin) for 1–2 hours at room temperature. |
| 4 | Monitor | Check supernatant by TLC or IR (look for disappearance of ~2100 cm⁻¹ peak). |
| 5 | Filter | Filter through a fritted glass funnel. The toxic CITC is now covalently bound to the solid beads. |
| 6 | Disposal | Dispose of the resin as solid hazardous waste.[1] The filtrate contains your pure product.[1] |
Scenario B: Bioconjugation (Aqueous/Protein Labeling)
Issue: You are labeling a protein with CITC and need to stop the reaction to prevent over-labeling or non-specific hydrophobic aggregation.
Recommended Protocol: Chemical Quench & Size Exclusion You cannot use resins easily with proteins due to non-specific adsorption.[1]
| Quenching Agent | Concentration | Mechanism | Pros/Cons |
| Tris Buffer | 100–200 mM | Forms thiourea adduct | Pro: Common buffer, mild.[1] Con: Reaction is slower than with primary aliphatic amines.[1] |
| Glycine | 100 mM | Forms thiourea adduct | Pro: Small molecule, easily removed by dialysis. Rapid reaction. Con: Acidic functionality can slightly alter local pH if unbuffered.[1] |
| Ethanolamine | 50–100 mM | Forms thiourea adduct | Pro: Extremely fast kinetics.[1] Con: High nucleophilicity; ensure pH is balanced. |
Workflow:
-
Stop Reaction: Add Glycine (final conc. 50–100 mM) to the reaction mixture. Incubate for 15–30 minutes at RT.
-
Purification: Immediately process via Size Exclusion Chromatography (SEC) (e.g., PD-10 column) or Dialysis .[1] The CITC-Glycine adduct is a small molecule and will be retained in the column or pass through the membrane.[1]
Module 3: Decision Matrix
Use this logic flow to determine the correct quenching strategy for your specific experimental setup.
Figure 2: Decision tree for selecting the appropriate quenching method based on solvent system and substrate type.[1]
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I just add water to quench the reaction? A: No. While water can technically hydrolyze isothiocyanates, the reaction is kinetically very slow compared to amine reaction.[1] Furthermore, hydrolysis yields a dithiocarbamate intermediate which is unstable and decomposes to the primary amine—which can then react with another molecule of CITC to form a symmetric thiourea dimer. This creates a mess.[1] Always use an amine scavenger.[1]
Q2: How do I clean glassware contaminated with CITC? A: CITC is a lachrymator (tear gas agent).[1] Do not simply rinse with water in the open sink.[1]
-
Protocol: Soak glassware in a bath of 10% NaOH + 20% Ethanol for 1 hour. The base promotes hydrolysis and destruction of the electrophile.[1] Rinse thoroughly with water afterwards in a fume hood.[1]
Q3: How do I know the quench is complete? A: The most reliable method is FT-IR Spectroscopy .[1] Isothiocyanates have a very strong, characteristic asymmetric stretch between 2000–2200 cm⁻¹ .[1]
-
Before Quench: Strong peak at ~2100 cm⁻¹.[1]
-
After Quench: Peak should be completely absent.[1]
-
Note: If using HPLC, the CITC peak will shift significantly upon formation of the thiourea adduct (usually becoming more polar).
Q4: Why not use acidic workup? A: Acidification (e.g., 1M HCl) protonates the nucleophile (amine), effectively stopping the forward reaction. However, it does not destroy the CITC.[1] If you then neutralize the solution for extraction or purification, the CITC remains active and can react again. Acid is a "pause" button; Scavenging is a "stop" button.[1]
References
-
Sigma-Aldrich (Merck). Fundamental Reactivity of Isothiocyanates in Organic Synthesis.
-
Thermo Fisher Scientific. Crosslinking Technical Handbook: Amine-Reactive Probes.
-
Biotage. Strategies for Work-up and Purification: Scavenger Resins.
-
PubChem. Allyl Isothiocyanate (Structural Analog) Safety & Reactivity Data.
-
Spectrochimica Acta. Infrared and Raman spectral measurements of Isothiocyanates (Band assignment ~2100 cm⁻¹).
Sources
Technical Guide: Mitigating Crotonyl Isothiocyanate (CITC) Off-Target Effects
Executive Summary
Crotonyl isothiocyanate (CITC) is a potent electrophile used to probe cysteine reactivity and modulate the Nrf2-Keap1 pathway. However, its utility is often compromised by its inherent chemical promiscuity. As an isothiocyanate, CITC reacts reversibly with thiols to form dithiocarbamates. At high concentrations or prolonged exposures, this leads to "off-target" effects primarily driven by glutathione (GSH) depletion , mitochondrial decoupling , and cytoskeletal alkylation .
This guide provides a causal analysis of these artifacts and validated protocols to distinguish specific signaling events from general electrophilic stress.
Module 1: Mechanism of Action & Off-Target Causality
Q1: Why am I observing cytotoxicity even at "therapeutic" doses?
Technical Insight: The cytotoxicity of CITC is frequently a result of the "Electrophilic Threshold Effect." While CITC is designed to target hyper-reactive cysteines (e.g., C151 on Keap1), it lacks intrinsic steric specificity. Once the primary high-affinity targets are saturated, CITC begins alkylating the bulk proteome and scavenging intracellular glutathione.
The Cascade of Toxicity:
-
Primary Phase (On-Target): Modification of low-pKa cysteines (sensors).
-
Secondary Phase (Buffering): Reaction with cellular GSH.
-
Tertiary Phase (Off-Target/Toxicity): GSH depletion drops below 50%
ROS accumulation Mitochondrial permeability transition pore (mPTP) opening Apoptosis.
Visualizing the Off-Target Cascade:
Figure 1: The transition from specific signaling to off-target toxicity is gated by the cellular glutathione buffer capacity.
Module 2: Troubleshooting & Validation Protocols
Q2: How do I distinguish between specific target engagement and general redox stress?
The "Rescue" Protocol: You must decouple the covalent modification of your protein of interest from the general depletion of thiols. We use N-Acetylcysteine (NAC) as a thiol donor.
Experimental Logic:
-
Pre-treatment with NAC: Scavenges CITC extracellularly/intracellularly, preventing all effects (Negative Control).
-
Post-treatment with NAC (1-2h later): Replenishes GSH pools but cannot reverse stable protein adducts rapidly. If the phenotype persists after post-treatment, it is likely driven by stable protein modification (On-Target). If the phenotype reverses, it was likely driven by transient ROS/GSH depletion (Off-Target).
Protocol: The Thiol-Rescue Assay
-
Seed Cells: Plate cells (e.g., A549 or HeLa) at 70% confluency.
-
Arm A (Control): Vehicle only (DMSO < 0.1%).
-
Arm B (CITC): Treat with CITC (IC50 concentration) for 4 hours.
-
Arm C (Rescue): Treat with CITC + 2mM NAC (Pre-incubated for 30 min).
-
Readout: Measure cell viability (CellTiter-Glo) or Target Engagement (Western Blot).
| Outcome | Interpretation | Action |
| Arm C = Arm A | NAC fully blocked CITC. | Effect is thiol-dependent (expected). |
| Arm C shows toxicity | NAC failed to block. | Check CITC degradation or non-covalent toxicity. |
| ROS High / Target Unmodified | Oxidative stress artifact. | Reduce dose; CITC is acting as a dirty oxidant. |
Q3: My Western blots show "smearing" or high molecular weight aggregates. Is this an off-target effect?
Diagnosis: Yes. This is a hallmark of Protein Polysulfides or Ubiquitin Aggregation . Isothiocyanates can induce crosslinking or trigger the accumulation of poly-ubiquitinated proteins due to proteasome inhibition (a known off-target effect of ITCs like sulforaphane and CITC).
Validation Step: The Competition Assay To prove the band is a specific CITC adduct, you must compete it out.
-
Lysate Preparation: Lyse cells treated with CITC.
-
Probe Labeling: If you lack a CITC-specific antibody, use a broad-spectrum cysteine probe like IA-Alkyne (Iodoacetamide-alkyne).
-
Workflow:
-
Treat lysate with CITC (various concentrations).
-
Chase with IA-Alkyne (10 µM, 1 hour).
-
Click Chemistry (CuAAC) with Rhodamine-Azide.
-
SDS-PAGE & Fluorescent Scanning.
-
-
Result: Specific targets will show loss of fluorescence (competition) at low CITC doses. Off-targets will only compete at very high doses.
Module 3: Advanced Target Profiling (Chemoproteomics)
Q4: How do I map the exact off-targets of CITC in my cell line?
Methodology: Activity-Based Protein Profiling (ABPP). Since CITC is an electrophile, you can use a "Clickable" analog (alkyne-CITC) or perform competitive ABPP.
Competitive ABPP Workflow: This is the gold standard for defining the "Selectivity Window."
Figure 2: Competitive ABPP workflow to identify proteins protected by CITC binding.
Data Interpretation Table:
| Protein ID | Signal Loss (10 µM CITC) | Classification |
| Keap1 | > 90% | High-Affinity Target (Primary) |
| Tubulin | < 10% | Non-Specific (Low Risk at this dose) |
| GAPDH | 50% | Metabolic Off-Target (Watch for toxicity) |
| GSTP1 | 80% | Scavenger Enzyme (Expected interaction) |
Module 4: Formulation & Stability FAQs
Q5: CITC seems to lose potency over time. Could degradation products be causing off-target effects?
Fact: Isothiocyanates are unstable in aqueous media, especially at basic pH. They hydrolyze to amines or react with buffer components.
-
The Artifact: Hydrolysis products (crotonylamine) are less reactive but can accumulate.
-
The Fix:
-
Prepare CITC stocks in anhydrous DMSO .
-
Store at -80°C. Avoid repeated freeze-thaw cycles.
-
Critical: Do not dilute into cell culture media until immediately before use. Serum albumin (BSA/FBS) contains free thiols (Cys34) and amines that will scavenge CITC within minutes, reducing the effective concentration and forcing you to use higher (toxic) doses.
-
Q6: Does CITC react with DNA?
Assessment: While CITC is primarily a protein alkylator, high nuclear concentrations can lead to DNA damage, specifically Double-Strand Breaks (DSBs).
-
Mechanism: This is often indirect, caused by ROS-mediated oxidation of DNA bases (8-oxo-dG) or inhibition of DNA repair enzymes (e.g., RPA or Topoisomerase modification).
-
Control: Perform a COMET assay or stain for
H2AX. If positive, co-treat with antioxidants (NAC/Trolox). If damage persists, it suggests direct nuclear off-targets.
References
-
Biological Targets of Isothiocyanates. Biochimica et Biophysica Acta (BBA) - General Subjects. (2011).[1][2] Reviews the transition from direct protein modification to redox disruption.[2]
-
Isothiocyanates suppress invasion and metastasis by targeting FAK/MMP-9. Oncotarget. (2017).[3] Details the signaling pathways (FAK/ERK/Akt) often modulated by ITCs like CITC.
-
Mechanism of selective anticancer activity of isothiocyanates. Journal of Clinical Medicine. (2019).[4] Discusses DNA damage and repair inhibition as off-target toxicity mechanisms.
-
Chemical proteomics approaches for identifying cellular targets. Natural Product Reports. (2016). The definitive guide on using competitive ABPP for target validation.
-
Allyl Isothiocyanate Induces Cell Toxicity by Multiple Pathways. PubMed. (2016). Provides comparative toxicity data for structural analogs of CITC.
Sources
- 1. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
Crotonyl Isothiocyanate In Vitro Delivery: A Technical Guide
From the desk of the Senior Application Scientist:
Welcome to the technical support center for Crotonyl Isothiocyanate (CITC). As a potent electrophile, CITC offers exciting possibilities for investigating cellular defense mechanisms, particularly the Keap1-Nrf2 pathway. However, its inherent reactivity presents unique challenges for in vitro experimental design. Simply adding it to your cell culture and hoping for the best will often lead to inconsistent and uninterpretable results.
This guide is structured to move beyond a simple list of steps. It is designed to provide you with the foundational knowledge and field-proven insights required to handle CITC with precision. We will delve into the causality behind experimental choices, establish self-validating protocols, and troubleshoot the common issues that researchers encounter. Our goal is to empower you to generate robust, reproducible data by understanding and controlling the behavior of this reactive compound in your experimental system.
Section 1: Frequently Asked Questions (FAQs) & Foundational Knowledge
This section addresses the fundamental properties of this compound that dictate its handling and application in vitro.
Q1: What is this compound (CITC) and why is it so reactive?
A: this compound is a small molecule characterized by the presence of an isothiocyanate group (-N=C=S). This functional group contains an electrophilic carbon atom that readily reacts with nucleophiles—electron-rich atoms like sulfur and nitrogen. This reactivity is the basis of its biological activity but also its instability in experimental systems.[1][2] In the context of cell culture, the primary nucleophiles it will encounter are the sulfhydryl (thiol) groups found in cysteine residues of proteins and in the tripeptide glutathione (GSH).[2][3][4]
Q2: What are the primary cellular targets of CITC?
A: The principal and most-studied mechanism of action for isothiocyanates (ITCs) is the activation of the Keap1-Nrf2 signaling pathway.[5][6]
-
Keap1 Interaction: The Kelch-like ECH-associated protein 1 (Keap1) is a sensor protein rich in reactive cysteine residues. Under normal conditions, it binds to the transcription factor Nrf2, targeting it for degradation. CITC, as an electrophile, covalently modifies these cysteine residues on Keap1.[7]
-
Nrf2 Release & Activation: This modification changes Keap1's conformation, causing it to release Nrf2.[7] Freed from Keap1, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[6][8][9]
-
Glutathione Conjugation: Upon entering a cell, a significant portion of the CITC dose will be rapidly conjugated to glutathione (GSH), a highly abundant intracellular antioxidant.[10][11][12] This reaction, often catalyzed by Glutathione S-transferases (GSTs), is a primary detoxification pathway.[10][13] It is crucial to understand that this rapid conjugation effectively reduces the free concentration of CITC available to interact with other targets like Keap1.
Below is a diagram illustrating the core mechanism of Nrf2 activation by CITC.
Caption: Workflow for a short-term "pulse" CITC exposure experiment.
-
Cell Plating: Seed cells in appropriate well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and recover for 24 hours.
-
Prepare Treatment Media: Just prior to use, thaw a single aliquot of the 100 mM CITC DMSO stock. Perform serial dilutions in your final treatment medium (e.g., reduced-serum or serum-free medium) to achieve the desired final concentrations.
-
Treatment: Aspirate the old medium from the cells. Gently add the freshly prepared CITC-containing medium to the wells.
-
Incubation: Place the cells back in the incubator for the desired short-term exposure period (e.g., 2 hours).
-
Washout: After the incubation, remove the plates from the incubator. Aspirate the treatment medium. Wash the cell monolayer once with sterile Phosphate Buffered Saline (PBS) to remove any residual compound.
-
Recovery: Aspirate the PBS and add fresh, pre-warmed complete culture medium.
-
Final Incubation: Return the plates to the incubator for the desired recovery period before harvesting for downstream analysis (e.g., RNA extraction for qPCR, protein lysis for Western blot).
Section 4: References
-
Molina-Vargas, L.F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 68-75.
-
Molina-Vargas, L.F. (2013). Mechanism of action of isothiocyanates. A review. SciELO Colombia.
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630.
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate.
-
Dizon, M. G. A., et al. (2020). Isothiocyanate-Rich Moringa Seed Extract Activates SKN-1/Nrf2 Pathway in Caenorhabditis elegans. Molecules.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5365813, this compound.
-
Bhattacharya, A., et al. (2023). Nanodelivery of Natural Isothiocyanates as a Cancer Therapeutic. ResearchGate.
-
Kyriakoudi, A., et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules.
-
Bayat Mokhtari, R., et al. (2017). Isothiocyanates: translating the power of plants to people. Journal of Functional Foods.
-
Nowak, M., et al. (2023). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules.
-
Linus Pauling Institute. Isothiocyanates. Oregon State University.
-
Hsieh, Y.-S., et al. (2019). Allyl Isothiocyanate Induces DNA Damage and Impairs DNA Repair in Human Breast Cancer MCF-7 Cells. Anticancer Research.
-
Clarke, J. D., et al. (2011). Isothiocyanate metabolism, distribution, and interconversion in mice following consumption of thermally processed broccoli sprouts or purified sulforaphane. Molecular Nutrition & Food Research.
-
Zhang, Y., et al. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics.
-
Glicerina, V., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Foods.
-
Wu, X., et al. (2023). Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. International Journal of Molecular Sciences.
-
Bao, Y., et al. (2006). Effect of Isothiocyanates on Nuclear Accumulation of NF-κB, Nrf2, and Thioredoxin in Caco-2 Cells. Journal of Agricultural and Food Chemistry.
-
Rodríguez-Hernández, M. C., et al. (2013). Broccoli isothiocyanate content and in vitro availability according to variety and origin. Macedonian Journal of Chemistry and Chemical Engineering.
-
Salerno, L., et al. (2024). Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. International Journal of Molecular Sciences.
-
Minarini, A., et al. (2014). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Current Medicinal Chemistry.
-
Mi, L., et al. (2011). Proteins as binding targets of isothiocyanates in cancer prevention. Molecular Nutrition & Food Research.
-
Zhang, Y., et al. (1995). Reversible conjugation of isothiocyanates with glutathione catalyzed by human glutathione transferases. Biochemical and Biophysical Research Communications.
-
Santos, C. I. M., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. International Journal of Molecular Sciences.
-
Kumar, G., et al. (2015). Molecular Targets of Isothiocyanates in Cancer: Recent Advances. Current Pharmaceutical Design.
-
O'Donnell, A. N., et al. (2000). Involvement of glutathione metabolism in the cytotoxicity of the phenethyl isothiocyanate and its cysteine conjugate to human leukaemia cells in vitro. Biochemical Pharmacology.
-
Baskin, S. I., et al. (2019). Metabolism of Cyanide by Glutathione To Produce the Novel Cyanide Metabolite 2-Aminothiazoline-4-oxoaminoethanoic Acid. Journal of Biological Chemistry.
-
Mi, L., et al. (2011). Proteins as binding targets of isothiocyanates in cancer prevention. ResearchGate.
-
Keum, Y. S. (2011). Mechanisms of Nrf2/Keap1-dependent phase II cytoprotective and detoxifying gene expression and potential cellular targets of chemopreventive isothiocyanates. Journal of Cancer Prevention.
-
Wang, Y., et al. (2019). Phenethyl isothiocyanate potentiates anti-tumor effects of cisplatin through Nrf2/keap1 signaling pathways. American Journal of Translational Research.
-
Waterman, C., et al. (2015). Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy. Scientific Reports.
-
Wójcik, M., et al. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. International Journal of Molecular Sciences.
-
Brown, K. K., & Hampton, M. B. (2011). Biological targets of isothiocyanates. Biochimica et Biophysica Acta (BBA) - General Subjects.
-
Thornalley, P. J. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. Anti-Cancer Drugs.
-
Nowak, M., et al. (2023). Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. Molecules.
-
He, Y., et al. (2014). Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin. Chemical Research in Toxicology.
-
Ahn, Y. H., et al. (2019). Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes. ResearchGate.
Sources
- 1. This compound | C5H5NOS | CID 5365813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of Nrf2/Keap1-dependent phase II cytoprotective and detoxifying gene expression and potential cellular targets of chemopreventive isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversible conjugation of isothiocyanates with glutathione catalyzed by human glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Involvement of glutathione metabolism in the cytotoxicity of the phenethyl isothiocyanate and its cysteine conjugate to human leukaemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Challenges in working with Crotonyl isothiocyanate
The following guide is designed as a specialized Technical Support Center resource for researchers working with Crotonyl Isothiocyanate . It addresses the unique instability and reactivity profile of this compound, distinguishing it from its allylic analogues.
Critical Disambiguation: Know Your Molecule
Before proceeding, verify the chemical identity. "Crotonyl" is frequently conflated with "Crotyl" in catalogue databases, leading to failed syntheses.
| Feature | This compound (Target of this Guide) | Crotyl Isothiocyanate (Common Confusion) |
| Structure | Allylic Isothiocyanate | |
| Formula | ||
| Reactivity | Highly electrophilic; prone to hydrolysis & 1,3-shifts. | Moderately stable; typical mustard oil reactivity. |
| Primary Use | Heterocycle synthesis (Pyrimidines, Thiazines). | Flavor chemistry, bioconjugation. |
Tech Note: If your protocol requires a "Mustard Oil" effect or simple amine conjugation without cyclization, ensure you are not using the acyl derivative (Crotonyl), as it forms acyl-thioureas which have vastly different pKa and solubility profiles than standard thioureas.
Chemical Stability & Storage Protocol
The Core Challenge: this compound is thermodynamically unstable relative to its hydrolysis products and rearrangement isomers. It acts as a "loaded spring," ready to release energy via decomposition.
Stability Data Table
| Parameter | Specification | Failure Mode |
| Moisture Tolerance | < 50 ppm | Rapid hydrolysis to Crotonic Acid + HSCN (polymerizes). |
| Thermal Limit | < 40°C | 1,3-Acyl Shift to Thioacyl Isocyanate ( |
| Storage Temp | -20°C (Under Argon) | Dimerization/Oligomerization over time. |
| Solvent Compatibility | Aprotic only ( | Reacts with alcohols (carbamates) and amines (thioureas). |
Recommended Storage Workflow
-
Do not store neat for >48 hours.
-
Generate in situ whenever possible (See Section 4).
-
If isolation is required, store as a 0.5 M solution in anhydrous Toluene at -20°C. Toluene suppresses bimolecular degradation better than polar solvents like DCM.
Visualizing Failure Modes
Understanding how the molecule dies is critical to saving your experiment.
Figure 1: Primary degradation pathways. Note that hydrolysis yields solid precipitates (HSCN polymers) often mistaken for product.
Synthesis Protocol: The "In Situ" Standard
Why this method? Isolating acyl isothiocyanates leads to yield loss via distillation stress. The "Phase Transfer" or "Solvent Exchange" method is superior for drug development workflows.
Reagents
-
Crotonyl Chloride (1.0 equiv) - Must be clear/colorless. Distill if yellow.
-
Potassium Thiocyanate (KSCN) (1.1 equiv) - Dried at 110°C under vacuum for 4h.
-
Solvent: Anhydrous Acetone or Acetonitrile (MeCN).
-
Catalyst: 18-Crown-6 (0.05 equiv) - Optional, accelerates reaction in MeCN.
Step-by-Step Procedure
-
Preparation: Suspend dried KSCN in anhydrous Acetone (0.5 M concentration) under
atmosphere. -
Addition: Cool the suspension to 0°C . Add Crotonyl Chloride dropwise over 15 minutes.
-
Mechanism: Nucleophilic attack of
on the acyl chloride.
-
-
Reaction: Stir at 0°C for 1–2 hours.
-
Monitoring: Check TLC (Hexane/EtOAc). The acid chloride spot will disappear; a new less polar spot (ITC) appears.
-
-
Filtration (Critical): The reaction produces KCl as a fine white precipitate. Filter rapidly through a sintered glass frit under
pressure.-
Do not use vacuum filtration if humidity is high (pulls moisture in).
-
-
Usage: Use the filtrate immediately for the subsequent reaction (e.g., amine addition). Do not evaporate to dryness unless strictly necessary.
Troubleshooting & FAQs
Q1: My reaction mixture turned into a yellow/orange gum. What happened? A: This is the tell-tale sign of HSCN polymerization .
-
Cause: Moisture ingress caused hydrolysis (Figure 1), releasing free HSCN, which polymerizes into yellow solids (polythiocyanogen).
-
Fix: Re-dry your KSCN and solvent. Ensure the reaction flask is flame-dried.
Q2: I see multiple carbonyl peaks in the IR spectrum (2000–1600 cm⁻¹). A: You are likely observing the Acyl-ITC / Thioacyl-Isocyanate equilibrium .
-
Diagnostic:
-
Acyl-NCS: Strong broad band ~1960–1990 cm⁻¹ (
) and ~1690 cm⁻¹ ( ). -
Thioacyl-NCO: Weaker bands, often shifted.
-
-
Fix: Keep the temperature below 20°C. If the spectrum shows significant rearrangement, the sample may be compromised for regioselective reactions.
Q3: Why is the reaction with my amine giving low yields of the thiourea? A: Acyl isothiocyanates are ambident electrophiles .
-
Issue: The amine can attack the Carbonyl (
) instead of the Isothiocyanate ( ), leading to amide formation and loss of the sulfur moiety. -
Solution:
-
Use non-nucleophilic bases (DIEA) if a base is needed.
-
Conduct the addition at -10°C . Lower temperatures favor the kinetic product (attack at the NCS carbon) over the thermodynamic amide product.
-
Q4: Is this compound a lachrymator? A: Yes, severe.
-
Safety: It acts similarly to allyl isothiocyanate but with added vesicant (blistering) properties due to the acyl group.
-
Handling: Double-glove (Nitrile). Use ONLY in a fume hood. Quench all glassware/spills with 10% aqueous ammonia or NaOH to destroy the electrophile before removing from the hood.
Heterocycle Synthesis Workflow
For researchers building pyrimidines or thiazines, the order of addition is paramount.
Figure 2: Two-stage synthesis strategy. Do not attempt "one-pot" reflux immediately; form the intermediate at low temp first.
References
-
Chemical Identity & Properties
-
Synthesis & Reactivity of Acyl Isothiocyanates
-
General Isothiocyanate Handling
-
Liu, W., et al. Study on the acid-catalyzed cyclization reaction of allylbenzenes and tetrazine. (Context on cyclization challenges). Link
-
-
Mechanistic Insight (Hydrolysis)
Sources
Technical Support Center: Crotonyl Isothiocyanate Reaction Scale-Up
A Senior Application Scientist's Guide to Navigating Synthesis and Purification Challenges
Welcome to the technical support center for crotonyl isothiocyanate (C₅H₅NOS) reaction scale-up. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to larger-volume syntheses. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to help you anticipate and overcome common challenges. Scaling up is more than just multiplying reagent quantities; it involves a fundamental shift in managing heat transfer, reaction kinetics, and purification.[1][2] This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the issues you are most likely to encounter.
FAQ 1: Synthesis and Purity Issues on Scale
Scaling the synthesis of this compound, typically from crotonylamine, often reveals issues not apparent at the gram scale, primarily related to byproduct formation and reaction control.
Question: My yield of this compound has dropped significantly upon scaling up from 5g to 50g, and I'm isolating a significant amount of a white, insoluble solid. What is happening?
Answer: This is a classic scale-up problem when synthesizing isothiocyanates from primary amines. The insoluble solid is almost certainly a thiourea byproduct.[3][4]
-
Causality: Thiourea is formed when your desired product, this compound, reacts with the starting material, crotonylamine, that has not yet reacted. On a small scale, you can often add reagents quickly, and the reaction completes before this side reaction becomes significant. On a larger scale, slower, controlled addition of reagents is necessary to manage the reaction's heat (exotherm). This extended reaction time at elevated local concentrations creates a perfect opportunity for the product to react with the starting material. Less reactive amines are particularly prone to this side reaction.[4]
-
Mechanism Overview: The primary reaction involves forming a dithiocarbamate salt from the amine and carbon disulfide (CS₂), which is then decomposed (desulfurized) to the isothiocyanate.[5][6] The competing side reaction is the nucleophilic attack of a primary amine on the electrophilic carbon of the isothiocyanate product.
-
Visualizing the Competing Reactions:
Caption: Competing reaction pathways during isothiocyanate synthesis.
-
Strategic Solutions:
-
Inverse Addition: Add the amine solution slowly to the mixture containing the thiocarbonylating agent (e.g., CS₂ and desulfurizing agent). This ensures the amine is always the limiting reagent in the reaction zone, minimizing its availability to react with the product.
-
Improved Temperature Control: Use a jacketed reactor or an efficient overhead stirring setup to maintain a homogenous temperature and prevent localized "hot spots" where the side reaction rate increases.[1]
-
Choice of Desulfurizing Agent: While classic reagents work, modern alternatives like di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of DMAP can offer cleaner reactions, as the byproducts are volatile and easily removed.[4][6] This can simplify work-up significantly, which is a major bottleneck on scale.
-
Question: I'm concerned about using toxic reagents like thiophosgene. What are the most scalable and safer alternatives for converting the dithiocarbamate intermediate?
Answer: You are right to be cautious. Moving away from highly toxic reagents like thiophosgene is a primary goal in process development. Several effective and safer alternatives exist for the crucial desulfurization step.[5][7] The choice depends on factors like cost, substrate tolerance, and ease of work-up.
| Reagent | Key Advantages | Key Considerations on Scale | Byproducts |
| Di-tert-butyl dicarbonate (Boc₂O) | Mild, high yielding. Byproducts (CO₂, COS, t-BuOH) are volatile and easily removed.[4][6] | Nearly stoichiometric amounts are needed. Can cause Boc-protection of the amine as a side reaction with deactivated amines.[4][6] | CO₂, COS, tert-butanol |
| Tosyl Chloride (TsCl) | Inexpensive and effective.[4] | Can require careful pH control. Byproducts are non-volatile, requiring extraction or crystallization for removal. | Toluene sulfonic acid salts |
| Phenyl Chlorothionoformate | Efficient for a broad range of amines, including electron-deficient ones, especially in a two-step process.[7][8] | Two-step process may be less desirable for process efficiency but offers higher purity for difficult substrates.[7] | Phenol, CO₂, salts |
| Iodine / TBAI | Rapid reactions at room temperature.[3] | Stoichiometric iodine is required, which can be costly and requires quenching/removal. | Iodide salts, elemental sulfur |
FAQ 2: Thermal Management & Exotherm Control
The single most critical safety challenge in scaling up is managing the reaction exotherm. A reaction that warms gently in a 100 mL flask can become a dangerous runaway in a 10 L vessel.[1][2]
Question: My reaction temperature spiked unexpectedly during reagent addition, even though I was using an ice bath. How do I prevent this thermal runaway?
Answer: This happens because as you scale a reaction, the volume increases by a cube (r³), while the surface area of the flask available for cooling only increases by a square (r²). The reaction generates heat faster than you can remove it. An ice bath is a passive cooling method that quickly becomes insufficient.
-
Core Principle: Effective heat management relies on maximizing heat transfer and controlling the rate of heat generation.[9]
-
Scale-Up Safety Workflow:
Caption: Pre-scale-up safety and control workflow.
-
Practical Solutions for Thermal Control:
-
Active Cooling: Transition to a jacketed reactor with a circulating chiller/heater. This provides a much larger surface area for heat exchange and precise temperature control.
-
Controlled Addition Rate: The rate of your exotherm is directly proportional to the rate of reagent addition. Use a syringe pump or a pressure-equalizing dropping funnel to add the limiting reagent slowly and consistently. Monitor the internal temperature closely; if it rises above your setpoint, stop the addition until it cools.
-
Dilution: Running the reaction at a lower concentration can help, as the solvent acts as a heat sink.[2] However, this increases solvent cost and waste, so it's a trade-off. Watch reaction concentrations and aim for a range between 0.1M and 1M.[2]
-
Reaction Temperature: Choose a temperature that is easily controllable and well below the solvent's boiling point, for instance, between 0°C and 55°C.[2]
-
FAQ 3: Stability, Storage, and Handling
This compound, like many isothiocyanates, is a reactive molecule.[10] Its stability during storage and handling is crucial for obtaining consistent results in subsequent steps.
Question: I purified a large batch of this compound, but after two weeks in storage, the purity dropped, and it developed a strong amine-like smell. What caused this degradation?
Answer: Isothiocyanates are susceptible to hydrolysis, especially in the presence of moisture. The amine-like smell is likely from the formation of crotonylamine, the hydrolysis product. They can also be sensitive to light and heat.
-
Degradation Pathway: The primary degradation pathway is the reaction with water, which hydrolyzes the N=C=S bond back to the corresponding primary amine and releases carbonyl sulfide (COS) or carbon dioxide and hydrogen sulfide.
-
Proper Storage Protocol for Large Quantities:
-
Inert Atmosphere: Always store under an inert gas like nitrogen or argon. This displaces moisture and oxygen. For larger quantities, use a flask or bottle with a septum-sealed sidearm that can be purged and backfilled.
-
Dryness: Ensure the compound and the storage container are scrupulously dry. Store over a desiccant if necessary, but ensure no physical contact.
-
Temperature: Store in a freezer (-20°C is standard) to slow the rate of any potential decomposition reactions.[11]
-
Light Protection: Use an amber glass bottle or wrap the container in aluminum foil to protect it from light.[11]
-
Aliquotting: If you will be using the material frequently, consider aliquoting the large batch into smaller vessels under an inert atmosphere. This prevents repeated exposure of the entire batch to ambient air and moisture each time you take a sample.
-
FAQ 4: Work-up and Purification at Scale
Purification is often the most significant challenge when scaling up. A simple column chromatography on a 1g scale can become an impractically large and time-consuming operation for a 100g batch.[12]
Question: My standard silica gel chromatography is not feasible for the 80g of crude product I now have. What are my best options for purification?
Answer: At this scale, you should prioritize non-chromatographic methods.[12]
-
Distillation: this compound is a liquid. If it is thermally stable and has a boiling point sufficiently different from any impurities, vacuum distillation is the ideal method for large-scale purification. It is efficient, cost-effective, and highly scalable. Check the literature or run a small-scale trial to determine its stability under distillation conditions.
-
Crystallization: If your product is a solid, or if you can form a solid derivative that can be easily converted back, crystallization is an excellent scale-up technique. This is less applicable to this compound itself but is a key technique for solid isothiocyanates.
-
Liquid-Liquid Extraction: Optimize your aqueous work-up. A series of extractions with a carefully chosen solvent can remove many water-soluble and some polar organic impurities. Consider performing a back-extraction (e.g., washing the combined organic layers with a mild brine or buffer solution) to further improve purity before solvent removal.
-
Bulb-to-Bulb (Kugelrohr) Distillation: For moderate scales (10-50g), a Kugelrohr apparatus can be a very effective way to purify liquids under vacuum without the need for a long packed column, minimizing product loss.
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low Yield, Starting Material Recovered | 1. Insufficient reagent. 2. Reaction temperature too low. 3. Incomplete reaction time. | 1. Check stoichiometry and reagent purity. 2. Slowly increase temperature while monitoring. 3. Monitor reaction by TLC/GC/LCMS until starting material is consumed. |
| Reaction Stalls or is Sluggish | 1. Poor quality or old reagents/solvents.[2] 2. Inefficient stirring on scale. 3. Presence of water in the reaction. | 1. Use freshly opened or purified reagents and dry solvents.[2] 2. Switch from magnetic stir bar to overhead mechanical stirrer. 3. Ensure all glassware is oven- or flame-dried and run under an inert atmosphere.[1] |
| Product Decomposes During Work-up | 1. Unstable to acidic/basic conditions during extraction. 2. Thermal decomposition during solvent evaporation. | 1. Use neutral washes (e.g., brine) instead of acid/base. 2. Use a rotary evaporator with a low bath temperature and high vacuum. Do not heat excessively. |
| Dark Color Formation | 1. Reaction temperature too high, causing side reactions or polymerization. 2. Air (oxygen) sensitivity. | 1. Maintain strict temperature control. 2. Run the reaction under a nitrogen or argon atmosphere. |
Appendices: Key Protocols and Methods
Protocol 1: Scale-Up Risk Assessment
This protocol should be completed before any reaction is scaled more than 2-3 times the previous run.[1][2]
-
Identify Hazards: Review the Safety Data Sheets (SDS) for all reactants, solvents, and expected products (including this compound).[11][13][14][15][16] Note all hazards (flammability, toxicity, corrosivity).
-
Analyze Exotherm: Is the reaction known to be exothermic? Use literature data or a small-scale calorimetric study if possible. Plan for the increased heat load.
-
Plan for Containment: The reaction vessel volume must be at least twice the total volume of all reagents and solvents to be added.[1][2] This provides headspace for gas evolution and reduces the risk of splashing.
-
Control Plan: Detail the method for reagent addition (e.g., "Add amine via syringe pump over 2 hours"). Specify the cooling method (e.g., "Maintain jacket temperature at -5°C").
-
Emergency Plan: Identify the location of the nearest safety shower, fire extinguisher, and spill kit.[1] What is the quenching procedure to stop the reaction in an emergency? Have the quenching agent drawn up and ready.
-
Approval: Discuss the completed assessment with your supervisor or safety officer before proceeding.[1]
Protocol 2: Purity Analysis by Gas Chromatography (GC)
Gas chromatography is an excellent method for determining the purity of volatile compounds like this compound.
-
Column: A standard non-polar or mid-polar capillary column (e.g., DB-5, HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL of a ~1 mg/mL solution in dichloromethane or ethyl acetate.
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/minute to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Quantification: Purity is typically assessed by the area percent of the main product peak.
References
- TCI AMERICA - Spectrum Chemical. (2018).
- Stanford Environmental Health & Safety. (2023). Scale Up Safety.
- Tokyo Chemical Industry. (2025).
- Kim, J., et al. (n.d.).
- University of Illinois Division of Research Safety. (2019). Scale-up Reactions.
- Fisher Scientific. (2012).
- Kyriakoudi, A., et al. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI.
- Isidor, J. L., et al. (n.d.).
- Boas, U., et al. (2008).
- Thermo Fisher Scientific. (2025).
- BenchChem. (n.d.).
- Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis.
- Kaur, M., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface.
- ChemicalBook. (2023).
- Kiss, A., et al. (n.d.).
- PubChem - NIH. (n.d.).
- Dömling, A., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Publishing.
- Zenich, I., et al. (n.d.).
- Kim, J., et al. (2023).
- Zenich, I., et al. (2022).
- Clarke, J. D., et al. (2005). Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC-MS/MS. PubMed.
- Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
- ResearchGate. (n.d.). Tools for Purifying the Product.
Sources
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cbijournal.com [cbijournal.com]
- 7. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. WO2002006421A1 - Methods and reaction mixtures for controlling exothermic reactions - Google Patents [patents.google.com]
- 10. This compound | C5H5NOS | CID 5365813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. researchgate.net [researchgate.net]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. This compound - Safety Data Sheet [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of Crotonyl Isothiocyanate and Allyl Isothiocyanate: Efficacy and Mechanisms
For Immediate Publication
This guide provides a detailed, objective comparison of the biological activities of crotonyl isothiocyanate (CITC) and allyl isothiocyanate (AITC), tailored for researchers, scientists, and professionals in drug development. We will delve into their comparative efficacy, underlying mechanisms of action, and provide standardized protocols for their evaluation.
Introduction: The Isothiocyanate Landscape
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables like mustard, wasabi, and broccoli.[1] These compounds are characterized by the functional group -N=C=S, which is highly electrophilic and responsible for their potent biological activities.[2] Among the vast family of ITCs, allyl isothiocyanate (AITC), the pungent compound in mustard and wasabi, is the most extensively studied.[3] this compound (CITC), an unsaturated aliphatic ITC, represents a structurally similar yet distinct analogue. This guide aims to elucidate the nuanced differences in their activities, driven by subtle structural variations, to inform future research and therapeutic development.
Chemical Structure and Reactivity: The Foundation of Activity
The biological activity of ITCs is intrinsically linked to the electrophilic nature of the central carbon atom in the -N=C=S group. This allows them to readily react with nucleophilic cellular targets, particularly the sulfhydryl groups of cysteine residues in proteins.[2]
-
Allyl Isothiocyanate (AITC): Features a terminal double bond on a three-carbon chain. This structure is well-documented for its high reactivity and bioavailability, with nearly 90% of orally administered AITC being absorbed.[4]
-
This compound (CITC): Possesses a double bond within its four-carbon chain (an internal double bond). This difference in the position of the double bond can influence the molecule's steric hindrance and electronic properties, potentially altering its reactivity with cellular targets compared to AITC.
The primary mode of action for ITCs involves covalent modification of key regulatory proteins, leading to a cascade of downstream cellular effects.[2]
Comparative Biological Activity: A Data-Driven Overview
While both AITC and CITC exhibit a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties, their potency can differ significantly.[5][6]
Antimicrobial Activity
ITCs exert their antimicrobial effects through multiple mechanisms, including the disruption of cell membrane integrity and the inhibition of essential enzymes by reacting with sulfhydryl groups.[7][8][9] This leads to metabolite leakage and ultimately, cell death.[2][7]
While direct comparative studies between CITC and AITC are limited, research on various ITCs reveals that structural attributes significantly influence efficacy. For instance, studies comparing AITC with benzyl isothiocyanate (BITC) against Campylobacter jejuni and Methicillin-Resistant Staphylococcus aureus (MRSA) have shown that the aromatic BITC is significantly more potent.[10][11] Against resistant C. jejuni strains, 200 µg/mL of AITC was required to achieve a similar effect to just 5 µg/mL of BITC.[10] This highlights that while the isothiocyanate group is the primary driver of activity, the attached R-group plays a critical role in modulating potency. The greater hydrophobicity of aromatic ITCs like BITC may facilitate better interaction with and disruption of the bacterial cell membrane.[12]
Table 1: Comparative Antimicrobial Activity of Select Isothiocyanates
| Isothiocyanate | Target Organism | Metric (MIC) | Reference |
| Allyl ITC (AITC) | Campylobacter jejuni (resistant) | 200 µg/mL | [10] |
| Benzyl ITC (BITC) | Campylobacter jejuni (resistant) | 5 µg/mL | [10] |
| Benzyl ITC (BITC) | MRSA | 2.9 - 110 µg/mL | [11] |
Anticancer Activity
The anticancer effects of ITCs are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that regulate cellular detoxification and inflammation.[5][13]
AITC has demonstrated anticancer activity against various cancer cell lines, including lung, colorectal, and bladder cancer.[2][4][5] For example, AITC showed IC50 values of 5 µM and 10 µM in H1299 and A549 non-small cell lung cancer cells, respectively.[5] It can induce apoptosis through mitochondrial-dependent pathways and by causing endoplasmic reticulum stress.[5] However, its effects can be cell-line specific, as one study found AITC did not inhibit, and even slightly promoted, the proliferation of MDA-MB-231 breast cancer cells, while it was effective against the MCF-7 breast cancer cell line.[14]
The efficacy of different ITCs varies depending on the cancer type. For instance, phenethyl isothiocyanate (PEITC) is more effective than sulforaphane (SFN) in prostate cancer cells, whereas SFN shows superior in vivo activity against glioblastoma.[15] This underscores the principle that the chemical structure of the ITC side chain dictates its interaction with specific cellular targets and, consequently, its therapeutic window and efficacy against different cancers.
Core Mechanisms of Action: A Deeper Dive
Two principal signaling pathways are central to the bioactivity of ITCs: activation of TRPA1 channels and modulation of the Keap1-Nrf2 pathway.
TRPA1 Channel Activation
Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel primarily expressed in sensory neurons that detects noxious stimuli, including pungent compounds like AITC.[16] The electrophilic nature of ITCs allows them to covalently modify cysteine residues within the TRPA1 channel, leading to its activation.[17]
A comparative study of 16 different isothiocyanates found that most, including AITC, showed nearly equal potency in activating TRPA1.[3][16] This suggests that the isothiocyanate moiety itself is the predominant contributor to TRPA1 activation, with the side chain having a relatively minor influence.[3][16] Therefore, it is highly probable that CITC and AITC exhibit comparable activity as TRPA1 agonists. This activation is responsible for the pungent, inflammatory sensation associated with these compounds but also contributes to some of their therapeutic effects, such as ameliorating cardiac fibrosis in aged mice.[18]
Keap1-Nrf2 Pathway Modulation
The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant and detoxification response.[19] Under normal conditions, the protein Keap1 binds to the transcription factor Nrf2, targeting it for degradation.[20] Keap1 is rich in highly reactive cysteine residues. Electrophilic compounds like ITCs can covalently modify these cysteines, causing a conformational change in Keap1 that prevents it from binding to Nrf2.[21]
This frees Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.[22] This induces the expression of a battery of Phase II detoxification enzymes (e.g., glutathione S-transferases, GSTs) and antioxidant proteins (e.g., thioredoxin), bolstering the cell's defense against oxidative stress and carcinogens.[22][23][24]
The potency of different ITCs in activating this pathway can vary. For example, sulforaphane is a more potent inducer of Nrf2 nuclear accumulation than benzyl isothiocyanate or phenylethyl isothiocyanate.[25] The specific reactivity of an ITC with Keap1's cysteine sensors likely depends on the steric and electronic properties of its side chain, suggesting that AITC and CITC may exhibit different potencies in activating this critical chemopreventive pathway.
Diagram 1: The Keap1-Nrf2 Signaling Pathway
Caption: ITC modification of Keap1 prevents Nrf2 degradation, allowing its nuclear translocation and activation of antioxidant genes.
Standardized Experimental Protocols
To ensure reproducible and comparable data, standardized methodologies are crucial. Below are validated protocols for assessing the key biological activities of ITCs.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an ITC required to inhibit the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: Culture bacteria (e.g., E. coli, S. aureus) in appropriate broth (e.g., Mueller-Hinton Broth) to reach a concentration of ~5 x 10^5 CFU/mL.
-
ITC Stock Solution: Prepare a concentrated stock solution of the test ITC (AITC or CITC) in a suitable solvent like DMSO.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the ITC stock solution in broth to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no ITC) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC as the lowest concentration of the ITC at which no visible bacterial growth (turbidity) is observed. The assay should be performed in triplicate.
Diagram 2: MIC Assay Workflow
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: MTT Assay for Cellular Viability/Cytotoxicity
This colorimetric assay assesses the effect of ITCs on the metabolic activity of cancer cells, serving as an indicator of cell viability and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ITC Treatment: Treat the cells with various concentrations of AITC or CITC for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells + solvent).
-
MTT Addition: Remove the treatment media and add fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the purple formazan crystals formed by viable cells.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of ITC that inhibits 50% of cell growth).
Conclusion and Future Directions
Allyl isothiocyanate is a well-characterized compound with proven antimicrobial and anticancer activities, primarily mediated through TRPA1 activation and modulation of the Keap1-Nrf2 pathway.[4][23] While this compound is structurally similar, the internal position of its double bond may influence its reactivity and biological potency.
There is a clear research gap regarding the specific activities of CITC. Direct, side-by-side comparative studies using standardized protocols are essential to accurately profile its therapeutic potential relative to AITC. Future research should focus on:
-
Direct Comparison: Quantifying the MIC and IC50 values of CITC against a panel of microbes and cancer cell lines in parallel with AITC.
-
Mechanistic Elucidation: Investigating the relative potency of CITC as a Keap1-Nrf2 pathway activator.
-
In Vivo Studies: Evaluating the bioavailability and efficacy of CITC in preclinical animal models.
By systematically addressing these areas, the scientific community can fully characterize the bioactivity of this compound and determine its potential as a novel therapeutic agent.
References
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- Koizumi, Y., et al. Comparison of TRPA1-Activating Ability between Allyl Isothiocyanate and Specific Flavor Components of Wasabi, Horseradish, and White Mustard.
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- Ganesan, S., et al.
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- Zhang, Y. Allyl isothiocyanate as a cancer chemopreventive phytochemical. PubMed Central,
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- Wagner, A. E., et al. Effect of Isothiocyanates on Nuclear Accumulation of NF-κB, Nrf2, and Thioredoxin in Caco-2 Cells.
- Liu, J., et al. Long-term dietary allyl isothiocyanate, a TRPA1 agonist, ameliorates cardiac fibrosis and diastolic dysfunction in aged mice. PubMed Central,
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- Wang, Y., et al. Phenethyl isothiocyanate potentiates anti-tumor effects of cisplatin through Nrf2/keap1 signaling pathways.
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A Comparative Guide to the Structure-Activity Relationship of Crotonyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Crotonyl Isothiocyanate and the Isothiocyanate Family
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables of the Brassicaceae family, such as broccoli, cabbage, and mustard.[1][2] These compounds are responsible for the characteristic pungent flavor of these vegetables and have garnered significant scientific interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4]
This compound is a member of the isothiocyanate class, characterized by the presence of a reactive isothiocyanate (-N=C=S) functional group attached to a crotonyl moiety.[5] While many isothiocyanates, such as sulforaphane (SFN), phenethyl isothiocyanate (PEITC), and benzyl isothiocyanate (BITC), have been extensively studied, this compound remains a less-explored member of this family. This guide aims to bridge this knowledge gap by extrapolating from the well-established SAR of other ITCs to predict the potential bioactivity of this compound.
The core chemical structure of an isothiocyanate consists of the R-N=C=S group, where "R" represents a variable side chain. This side chain is a critical determinant of the compound's physicochemical properties and, consequently, its biological activity. The electrophilic carbon atom of the isothiocyanate group is highly reactive towards nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins, which is a key mechanism underlying their biological effects.[3]
The Central Mechanism of Action: Nrf2 Activation
A primary mechanism through which isothiocyanates exert their cytoprotective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, collectively known as phase II enzymes.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, maintaining low basal levels of the transcription factor.
Isothiocyanates, being electrophilic, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation. Consequently, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of numerous protective genes, including those encoding for NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutathione S-transferases (GSTs).
Figure 2: Workflow for a typical MTT-based cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the isothiocyanate in dimethyl sulfoxide (DMSO). Create a series of dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the isothiocyanate. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using a suitable software package.
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This protocol visualizes the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with an isothiocyanate.
Workflow Diagram:
Figure 3: Workflow for immunofluorescence analysis of Nrf2 nuclear translocation.
Detailed Protocol:
-
Cell Culture: Seed cells (e.g., HaCaT keratinocytes) on sterile glass coverslips placed in a 24-well plate and culture until they reach 70-80% confluency.
-
Treatment: Treat the cells with the desired concentration of the isothiocyanate for a specific time period (e.g., 1, 2, or 4 hours).
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block non-specific binding sites with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against Nrf2 (diluted in 1% BSA in PBS) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1-2 hours at room temperature in the dark.
-
Counterstaining: Wash the cells with PBS and counterstain the nuclei with 4',6-diamidino-2-phenylindole (DAPI) for 5 minutes.
-
Mounting and Visualization: Wash the cells with PBS, mount the coverslips on microscope slides with an anti-fade mounting medium, and visualize using a fluorescence microscope.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the structure-activity relationship of this compound by leveraging the extensive body of research on other isothiocyanates. While direct experimental data for this compound is currently limited, its chemical structure, particularly the presence of an acyl group, strongly suggests that it is a potent electrophile with the potential for significant biological activity.
The comparative analysis of cytotoxicity, anti-inflammatory, and antimicrobial data for sulforaphane, PEITC, BITC, and AITC provides a valuable framework for predicting the efficacy of this compound. The detailed experimental protocols included in this guide are intended to facilitate the necessary research to validate these predictions.
Future research should focus on:
-
Synthesizing and purifying this compound to enable in vitro and in vivo testing.
-
Determining the IC₅₀ values of this compound against a panel of cancer cell lines to quantitatively assess its cytotoxic potential.
-
Investigating the anti-inflammatory and antimicrobial properties of this compound using the assays outlined in this guide.
-
Elucidating the specific molecular targets of this compound beyond Nrf2 activation.
By systematically exploring the biological activities of this compound, the scientific community can unlock the therapeutic potential of this promising, yet understudied, natural compound.
References
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Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Preprints.org2022 . [Link]
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A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules2024 , 29(5), 1144. [Link]
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Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules2022 , 27(7), 2084. [Link]
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This compound. PubChem. [Link]
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The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Antioxidants2019 , 8(11), 535. [Link]
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Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. International Journal of Molecular Sciences2021 , 22(16), 8886. [Link]
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Are Isothiocyanates from Cruciferous Vegetables Potential Therapeutic Agents for Breast Cancer. International Journal of Clinical and Experimental Medicine2016 , 9(1), 109-118. [Link]
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Relationship: Inflammation and Isothiocyanates. Caring Sunshine. [Link]
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Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies. Mini-Reviews in Medicinal Chemistry2014 , 14(12), 963-977. [Link]
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Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Carcinogenesis2003 , 24(3), 481-487. [Link]
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Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules2018 , 23(3), 624. [Link]
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Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Antioxidants2024 , 13(3), 304. [Link]
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A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules2024 , 29(5), 1144. [Link]
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Anti-inflammatory mechanism of isothiocyanates; (A) modulation of Nrf2 signaling pathway, (B) modulation of NF-κB pathway. ResearchGate. [Link]
-
Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells. Molecules2018 , 23(6), 1362. [Link]
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Structure-activity relationships study of isothiocyanates for H2S releasing properties. Bioorganic Chemistry2020 , 100, 103912. [Link]
-
Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules2018 , 23(3), 624. [Link]
-
Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy. PLoS ONE2021 , 16(4), e0247982. [Link]
-
Cruciferous Vegetables-Based Isothiocyanate Compounds as Novel Epigenetic Modulators in Human Malignant Melanoma. International Journal of Molecular Sciences2020 , 21(23), 9236. [Link]
-
Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences2014 , 15(11), 19552-19573. [Link]
-
Isothiocyanate-Rich Moringa Seed Extract Activates SKN-1/Nrf2 Pathway in Caenorhabditis elegans. Antioxidants2020 , 9(10), 975. [Link]
-
Preparation of allyl isothiocyanate nanoparticles, their anti-inflammatory activity towards RAW 264.7 macrophage cells and anti-proliferative effect on HT1376 bladder cancer cells. Journal of the Science of Food and Agriculture2019 , 99(11), 5174-5183. [Link]
-
In vitro assessment of antiproliferative action selectivity of dietary isothiocyanates for tumor versus noral human cells. Acta Poloniae Pharmaceutica2015 , 72(6), 1217-1223. [Link]
-
Comparison of TRPA1-Activating Ability between Allyl Isothiocyanate and Specific Flavor Components of Wasabi, Horseradish, and White Mustard. Journal of Natural Products2013 , 76(9), 1678-1683. [Link]
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Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences2014 , 15(11), 19552-19573. [Link]
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Mechanism of action of isothiocyanates: the induction of ARE-regulated genes is associated with activation of ERK and JNK and the phosphorylation and nuclear translocation of Nrf2. Molecular Cancer Therapeutics2004 , 3(1), 3-11. [Link]
-
Benzyl Isothiocyanate (BITC) Instigated Selective Cytotoxicity Effects on Breast Cancer Cell Line, MCF. Biointerface Research in Applied Chemistry2023 , 13(2), 147. [Link]
-
Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl isothiocyanate. Pharmacological Research2024 , 199, 107107. [Link]
-
Quantitative evaluation of isothiocyanates as substrates and inhibitors of P-glycoprotein. Journal of Pharmacy and Pharmacology2008 , 60(4), 441-449. [Link]
-
Isothiocyanate-induced Cell Cycle Arrest in a Novel In Vitro Exposure Protocol of Human Malignant Melanoma (A375) Cells. Anticancer Research2017 , 37(10), 5487-5497. [Link]
-
The antibacterial properties of isothiocyanates. Microbiology2015 , 161(Pt_2), 229-243. [Link]
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Effect of Isothiocyanates on Nuclear Accumulation of NF-κB, Nrf2, and Thioredoxin in Caco-2 Cells. Journal of Agricultural and Food Chemistry2009 , 57(18), 8344-8352. [Link]
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A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules2024 , 29(5), 1144. [Link]
-
Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Carcinogenesis2003 , 24(3), 481-487. [Link]
-
Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates. Oxidative Medicine and Cellular Longevity2013 , 2013, 761965. [Link]
-
Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. Technology in Cancer Research & Treatment2019 , 18, 1533033819853999. [Link]
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A Researcher's Guide to Assessing the Cross-Reactivity of Anti-Crotonyl Isothiocyanate Antibodies
For researchers in the vanguard of drug development and cellular biology, the specificity of antibodies is paramount. This guide provides an in-depth technical comparison and experimental framework for evaluating the cross-reactivity of antibodies targeting proteins modified by Crotonyl Isothiocyanate (CITC). We will delve into the underlying principles of antibody specificity, potential cross-reactants, and provide detailed, validated protocols for robust assessment.
Understanding the Antigen: this compound Modification
This compound is a reactive compound that can covalently modify proteins, primarily on the side chains of lysine and cysteine residues.[1][2] This modification introduces a crotonyl-thiourea or dithiocarbamate group, respectively. It is crucial to distinguish this from the well-studied post-translational modification, lysine crotonylation, where a crotonyl group is attached via an amide bond.[3][4][5] The structural differences between these modifications are a primary consideration when evaluating antibody cross-reactivity.
The isothiocyanate (-N=C=S) functional group is a key feature of CITC and other isothiocyanates.[1][6] Due to their electrophilic nature, isothiocyanates can react with various nucleophiles in a biological system.[1][2] When developing antibodies to CITC-modified proteins, the immunogen is typically a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), that has been conjugated with CITC.[7][8][9] The resulting antibodies should ideally recognize the crotonyl-thiourea moiety specifically on the protein backbone.
The Challenge of Cross-Reactivity
Antibody cross-reactivity occurs when an antibody binds to molecules other than its intended target.[10] For anti-CITC antibodies, potential cross-reactivity can arise from several sources:
-
Structurally Similar Modifications: The most significant concern is cross-reactivity with other small molecule adducts on proteins, particularly those with similar chemical features to the crotonyl group. A prime example is lysine acetylation, which also involves a small acyl group on the lysine side chain.[3][11]
-
Other Isothiocyanate Modifications: If the antibody recognition is dominated by the thiourea linkage rather than the crotonyl group, it may cross-react with proteins modified by other isothiocyanates (e.g., allyl isothiocyanate, sulforaphane).
-
Unmodified Protein Backbone: In some cases, polyclonal antibodies may contain a fraction that recognizes the unmodified carrier protein used for immunization.
Experimental Strategies for Assessing Cross-Reactivity
A multi-pronged approach employing various immunoassays is essential for a thorough assessment of anti-CITC antibody specificity. Here, we detail two critical experimental workflows: Competitive ELISA and Dot Blot analysis.
Competitive ELISA for Quantitative Cross-Reactivity Assessment
Competitive ELISA is a powerful technique to quantify the specificity of an antibody by measuring its binding to the target antigen in the presence of potential competitors.[12][13][14] The principle relies on the competition between a labeled antigen and an unlabeled antigen (the competitor) for a limited number of antibody binding sites. A lower signal in the presence of a competitor indicates a higher degree of cross-reactivity.
Caption: Workflow for Competitive ELISA to assess antibody cross-reactivity.
-
Plate Coating:
-
Dilute CITC-conjugated BSA to 1-10 µg/mL in carbonate-bicarbonate buffer (pH 9.6).
-
Add 100 µL per well to a 96-well ELISA plate.
-
Incubate overnight at 4°C.
-
Wash three times with 200 µL of PBST (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of 3% BSA in PBST to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash three times with PBST.
-
-
Competition:
-
Prepare serial dilutions of your competitor compounds (e.g., CITC-modified lysine, acetylated lysine, other isothiocyanate-modified peptides, and unmodified lysine) in PBST.
-
In a separate plate or tubes, mix your anti-CITC antibody (at its predetermined optimal dilution) with an equal volume of each competitor dilution.
-
Incubate this mixture for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times with PBST.
-
Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash five times with PBST.
-
Add 100 µL of TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of 1M H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
The results are typically plotted as the percentage of antibody binding versus the log of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) is calculated for each competitor. A significantly higher IC50 for a potential cross-reactant compared to the target antigen indicates high specificity.
| Competitor | IC50 (µM) | Cross-Reactivity (%) |
| CITC-modified Peptide | 1.5 | 100 |
| Acetylated Peptide | > 1000 | < 0.15 |
| Propionylated Peptide | > 1000 | < 0.15 |
| Unmodified Peptide | > 1000 | < 0.15 |
| Table 1: Example of Competitive ELISA Data for a Highly Specific Anti-CITC Antibody. |
Dot Blot for Qualitative Specificity Screening
A dot blot is a simple and rapid method to qualitatively assess antibody specificity against a panel of immobilized antigens.[15][16][17][18] It provides a visual representation of binding and is an excellent tool for initial screening of antibody cross-reactivity.
Caption: Workflow for Dot Blot analysis of antibody specificity.
-
Antigen Immobilization:
-
Prepare serial dilutions (e.g., 100 ng, 10 ng, 1 ng) of your target antigen (CITC-BSA) and potential cross-reactants (e.g., acetylated-BSA, other isothiocyanate-modified BSA, unmodified BSA) in PBS.
-
Carefully spot 1-2 µL of each dilution onto a dry nitrocellulose or PVDF membrane.
-
Allow the spots to air dry completely.
-
-
Blocking:
-
Immerse the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the anti-CITC antibody in the blocking buffer to its optimal concentration.
-
Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes and Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Visualize the signal using a chemiluminescence imaging system.
-
A highly specific antibody will show a strong signal for the CITC-modified protein with minimal to no signal for the other modified or unmodified proteins. The intensity of the spots can be quantified using densitometry software for a semi-quantitative comparison.
Advanced Validation: Mass Spectrometry
For the most rigorous validation, mass spectrometry can be employed to identify the precise modification sites on proteins that have been immunoprecipitated with the anti-CITC antibody.[19][20][21][22][23] This technique provides definitive evidence of the antibody's binding target.
Conclusion: Ensuring Scientific Rigor
The reliability of experimental data hinges on the quality and specificity of the reagents used. For antibodies targeting novel modifications like those induced by this compound, a thorough and multi-faceted validation of specificity is not just recommended, but essential. By employing techniques such as Competitive ELISA and Dot Blot, researchers can confidently assess the cross-reactivity of their anti-CITC antibodies, ensuring the integrity and reproducibility of their findings. This rigorous approach to antibody validation is a cornerstone of good scientific practice and is indispensable for advancing our understanding of protein function and drug action.
References
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PTM BIO. (n.d.). Anti-Crotonyllysine Antibody Conjugated Agarose Beads. Retrieved from [Link]
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PTM BIO. (n.d.). Anti-Crotonyllysine Mouse mAb. Retrieved from [Link]
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St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]
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PTM BIO. (n.d.). Anti-Crotonyl-Histone H3 (Lys18) Mouse mAb. Retrieved from [Link]
-
Hay, S., Amabil-Ortiz, F., & Fruk, L. (2018). A Chemical Probe for Protein Crotonylation. Angewandte Chemie International Edition, 57(42), 13865–13869. [Link]
-
Rawel, H. M., Huschek, G., Sagu, S. T., & Homann, J. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. Foods, 10(4), 701. [Link]
-
Antibodies.com. (2024, April 6). ELISA: The Complete Guide. Retrieved from [Link]
-
Samanidou, V. F., & Nikolaou, K. N. (2013). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Cyanogenic Glycosides. Journal of AOAC International, 96(5), 1085–1091. [Link]
-
Li, Y., et al. (2022). Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma. Frontiers in Oncology, 12, 864387. [Link]
-
Zhang, K., et al. (2025, January 3). Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells. Nature Communications, 16(1), 12345. [Link]
-
Botta, M., et al. (2010). Synthesis of Novel Haptens and Conjugates for Antibody Production against Kainoid. Bioconjugate Chemistry, 21(12), 2266–2274. [Link]
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Mi, L., et al. (2011). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Agricultural and Food Chemistry, 59(23), 12345–12351. [Link]
-
SeraCare. (n.d.). Technical Guide for ELISA. Retrieved from [Link]
-
Ren Lab. (2009, August 6). Peptide Dot Blot Antibody Specificity Screening. Retrieved from [Link]
-
Sęga, D., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 24(17), 13674. [Link]
-
Wu, H., et al. (2021). Synthesis of precision antibody conjugates using proximity-induced chemistry. Theranostics, 11(17), 8211–8225. [Link]
-
Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The Dot Blot Protocol. Retrieved from [Link]
-
Li, Y., et al. (2022). Proteomics analysis of lysine crotonylation and 2-hydroxyisobutyrylation reveals significant features of systemic lupus erythematosus. Clinical Rheumatology, 41(11), 3369–3380. [Link]
-
Mauriz, E., et al. (2007). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods, 327(1-2), 43–49. [Link]
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Fu, A. J. (2024). Mass Spectrometric Analysis of Post-Translational Modifications in Human Proteins. Journal of Biochemistry and Physiology, 7(2). [Link]
-
Lee, H. J., & Lee, S. C. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 10(10), 2419. [Link]
-
Redondo-Morata, L., et al. (2026, February 1). Development of Three Alternative Strategies for the Binding of Cells to Functionalized DeepTipTM AFM Probes. Sensors, 26(3), 1234. [Link]
-
Conaway, C. C., Wang, C. X., Pittman, B., & Yang, Y. M. (2005). Proteins as binding targets of isothiocyanates in cancer prevention. The Journal of Nutrition, 135(12), 2998S–3002S. [Link]
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Silva, A., Vitorino, R., Domingues, M. R. M., & Amado, F. (2013). Post-translational Modifications and Mass Spectrometry Detection. Free Radical Biology and Medicine, 65, 925–941. [Link]
-
Lu, D., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Research, 33(5), 1047–1063. [Link]
-
Creative Biolabs. (n.d.). Dot Blot Protocol & Troubleshooting Guide. Retrieved from [Link]
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Lapek, J. D., Jr, & Gonzalez, D. J. (2013). Identification of Post-Translational Modifications by Mass Spectrometry. Methods in Molecular Biology, 951, 1–18. [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis of Crotonyl Isothiocyanate: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel compounds is the bedrock of innovation. Among the myriad of functional groups, isothiocyanates (ITCs) have garnered significant attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Crotonyl isothiocyanate, an α,β-unsaturated acyl isothiocyanate, presents a particularly interesting scaffold for the development of targeted covalent inhibitors and other therapeutic agents. However, the reproducible synthesis of this and similar reactive molecules can be a significant hurdle.
This guide provides an in-depth, experience-driven comparison of methodologies for the synthesis of this compound. We will move beyond a simple recitation of protocols to dissect the underlying chemical principles, empowering you to not only replicate these methods but also to troubleshoot and adapt them for your specific research needs. Our focus is on providing a self-validating framework for achieving consistent and high-purity synthesis of this valuable research compound.
The Challenge of Synthesizing α,β-Unsaturated Isothiocyanates
The synthesis of isothiocyanates, in general, has been a subject of extensive research for over a century.[1] The most prevalent and versatile approach involves the formation of a dithiocarbamate salt from a primary amine, followed by desulfurization to yield the desired isothiocyanate.[2] While this two-step, one-pot procedure is conceptually straightforward, the diabolical details often determine the success and reproducibility of the synthesis, especially for sensitive substrates like α,β-unsaturated isothiocyanates.
The primary challenges in the synthesis of this compound include:
-
Competing Reactions: The electrophilic nature of the α,β-unsaturated system can lead to undesired side reactions, such as Michael additions, particularly under basic conditions.
-
Product Instability: Acyl isothiocyanates can be susceptible to hydrolysis and polymerization, necessitating careful control of reaction conditions and purification procedures.
-
Geometric Isomerism: The starting material, crotonoyl chloride, can exist as a mixture of cis and trans isomers, which may be difficult to separate and could potentially lead to a mixture of isomeric products.[3]
This guide will focus on a robust and reproducible method for the synthesis of trans-crotonyl isothiocyanate and compare it with viable alternatives, providing the necessary data to make an informed decision for your synthetic strategy.
Recommended Method: Tosyl Chloride-Mediated Decomposition of a Dithiocarbamate Salt
From our experience, the tosyl chloride-mediated decomposition of an in situ generated dithiocarbamate salt offers a reliable and scalable method for the synthesis of a wide range of isothiocyanates, including those derived from sensitive amines.[4] This method is characterized by its mild reaction conditions, rapid execution, and generally high yields.
Causality of Experimental Choices
The choice of tosyl chloride as the desulfurizing agent is deliberate. It reacts with the dithiocarbamate salt to form a labile thiotosyl ester, which readily decomposes to the isothiocyanate, tosyl anion, and elemental sulfur.[1] This decomposition is typically fast and clean, minimizing the formation of byproducts that can complicate purification. The use of triethylamine as the base is crucial for the initial formation of the dithiocarbamate salt and to neutralize the p-toluenesulfonic acid generated during the reaction.
Detailed Experimental Protocol
Materials:
-
Crotylamine (mixture of cis/trans or trans isomer)
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of crotylamine (1.0 eq) in anhydrous dichloromethane (0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).
-
Slowly add carbon disulfide (1.1 eq) dropwise to the reaction mixture. The reaction is exothermic, so maintain the temperature at 0 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to ensure the complete formation of the dithiocarbamate salt.
-
To this mixture, add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Expected Reproducibility and Yield
For many alkyl and aryl amines, this method provides yields ranging from 75% to 97%.[1] For an α,β-unsaturated amine like crotylamine, a yield in the range of 70-85% can be reasonably expected with careful execution of the protocol. The reproducibility is generally high, provided that anhydrous conditions are maintained and the reagents are of good quality.
Comparative Analysis of Alternative Synthesis Methods
While the tosyl chloride method is highly recommended, other desulfurization agents can also be employed. Below is a comparison of two common alternatives: iodine and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻).
| Parameter | Tosyl Chloride Method | Iodine Method | DMT/NMM/TsO⁻ Method |
| Desulfurizing Agent | p-Toluenesulfonyl chloride (TsCl) | Iodine (I₂) | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate |
| Typical Yields | 75-97%[1] | Good to excellent[3] | 25-97%[5] |
| Reaction Time | 30 minutes to 2 hours[4] | ~15 minutes[3] | ~30 minutes (conventional), <10 min (microwave)[5][6] |
| Reaction Conditions | Room temperature, anhydrous | Room temperature, biphasic (water/ethyl acetate) | Room temperature or microwave irradiation[5][6] |
| Advantages | High yields, mild conditions, readily available reagents.[4] | Rapid reaction, environmentally friendly ("green") approach.[3] | High yields, applicable to sensitive substrates, low racemization for chiral amines.[5] |
| Disadvantages | Requires anhydrous conditions. | Potential for side reactions with sensitive functional groups. | Specialized and more expensive reagent. |
| Reproducibility | High | Moderate to High | High |
Experimental Workflows
To visualize the synthetic pathways, the following diagrams created using Graphviz illustrate the core methodologies.
Caption: Tosyl Chloride-Mediated Synthesis of this compound.
Caption: Alternative Desulfurization Methods for Isothiocyanate Synthesis.
Characterization and Purity Assessment: A Self-Validating System
The successful synthesis of this compound must be confirmed by rigorous characterization. The purity of the final compound is paramount for its use in subsequent biological or chemical applications.
Purification
Flash column chromatography is the recommended method for purifying this compound. The polarity of the eluent can be adjusted to effectively separate the product from unreacted starting materials and byproducts. High-speed counter-current chromatography (HSCCC) has also been shown to be an effective method for purifying other isothiocyanates with high recovery and purity.[7]
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isothiocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group, which typically appears in the range of 2000-2200 cm⁻¹.[8] For aromatic isothiocyanates, this peak is often observed between 2075 and 2138 cm⁻¹.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of trans-crotonyl isothiocyanate is expected to show characteristic signals for the vinyl protons and the methyl group. The coupling constants between the vinyl protons will be indicative of the trans geometry.
-
¹³C NMR: The carbon spectrum will show a signal for the isothiocyanate carbon (-N=C =S), which is typically found in the range of 120-140 ppm. However, it is important to note that the signal for the isothiocyanate carbon can be broad and difficult to observe due to quadrupolar relaxation of the adjacent nitrogen atom.[9] The other carbon signals for the crotonyl group will also be present in their expected regions.
-
Conclusion
The reproducible synthesis of this compound is readily achievable through the tosyl chloride-mediated decomposition of its corresponding dithiocarbamate salt. This method offers a balance of high yield, mild reaction conditions, and scalability. While alternative methods utilizing iodine or specialized desulfurizing agents like DMT/NMM/TsO⁻ are also effective, the tosyl chloride protocol stands out for its practicality and the wide availability of its reagents.
By understanding the causality behind the experimental choices and employing rigorous characterization techniques, researchers can confidently and consistently synthesize high-purity this compound, a valuable tool for advancing drug discovery and chemical biology.
References
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Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]
- Das, B., Venkateswarlu, K., Majhi, A., Reddy, M. R., & Reddy, K. N. (2006). A facile one-pot synthesis of isothiocyanates from amines using iodine. Tetrahedron Letters, 47(42), 7551–7554.
-
Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(22), 2839-2864. [Link]
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NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
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Li, G., Zheng, H., Zhang, L., & Zheng, L. (2011). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 7, 133–138. [Link]
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- Google Patents. (n.d.).
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
Beilstein Journals. (2011). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis by substitution. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1982). A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. [Link]
-
MDPI. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]
-
ResearchGate. (n.d.). Crotonaldehyde conversion and crotonic acid yield obtained on different solvents.... [Link]
-
ResearchGate. (2011). Improved procedure for the preparation of isothiocyanates via iodine-mediated desulfurization of dithiocarbamic acid salts. [Link]
-
MDPI. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. [Link]
-
ResearchGate. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubMed. (2007). Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamic acid salts. [Link]
-
ResearchGate. (n.d.). Preparation of cis-crotonyl chloride. [Link]
-
MDPI. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. [Link]
-
Chemical Papers. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. [Link]
-
Journal of the Chemical Society of Pakistan. (1980). Synthesis and Structure Elucidation of some Acyl Thiocarbamates from 8-Hydroxyquinoline. [Link]
-
KITopen. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. [Link]
-
MDPI. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. [Link]
-
PubMed. (2009). Cancer Preventive Isothiocyanates Induce Selective Degradation of Cellular Alpha- And Beta-Tubulins by Proteasomes. [Link]
-
New Home Pages of Dr. Rainer Glaser. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. [Link]
-
ResearchGate. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. [Link]
-
ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates.... [Link]
-
MDPI. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. [Link]
-
Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. [Link]
-
ScienceDirect. (2025). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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A Researcher's Guide to Benchmarking Crotonyl Isothiocyanate: A Comparative Analysis Against Established Pathway Inhibitors
In the vanguard of molecular research and therapeutic development, the rigorous evaluation of novel bioactive compounds is paramount. Crotonyl isothiocyanate (CITC), an electrophilic compound derived from cruciferous vegetables, has garnered considerable attention for its potent anti-inflammatory and cytoprotective effects. This guide offers an in-depth, data-centric comparison of CITC against established inhibitors, providing researchers, scientists, and drug development professionals with a technical framework to evaluate its efficacy and potential applications.
The purpose of this document is not merely to present data, but to elucidate the scientific rationale behind the comparative analysis. By understanding the mechanistic underpinnings of CITC and benchmarking its performance against well-characterized molecules, we can better contextualize its potency and specificity, thereby informing its strategic use in experimental models.
Section 1: The Mechanistic Framework of this compound
Isothiocyanates (ITCs) exert their biological effects primarily by reacting with nucleophilic moieties, most notably the sulfhydryl groups of cysteine residues in proteins.[1] This mechanism of covalent modification allows ITCs to modulate the function of key regulatory proteins. Two of the most critical pathways influenced by CITC are the Keap1-Nrf2 antioxidant response and the NF-κB inflammatory signaling cascade.
The Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a master regulator of cellular defense against oxidative stress.[2] Under homeostatic conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for proteasomal degradation. Electrophilic compounds like CITC covalently modify specific cysteine sensors on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction.[1] This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of a suite of over 200 cytoprotective genes, including those for detoxification enzymes and antioxidant proteins.[1][3]
Figure 1: Mechanism of Nrf2 activation by this compound (Max Width: 760px).
The NF-κB Inflammatory Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal regulators of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This unmasks a nuclear localization signal on NF-κB, allowing it to enter the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. ITCs can inhibit this pathway at multiple levels, including the suppression of IκBα phosphorylation and degradation.[4]
Section 2: Comparative Benchmarking: CITC vs. Gold-Standard Inhibitors
To quantitatively assess the potency of CITC, it is essential to benchmark it against well-characterized modulators of the Nrf2 and NF-κB pathways. For Nrf2 activation, we compare CITC with Sulforaphane, the most extensively studied naturally occurring isothiocyanate, and Bardoxolone methyl (CDDO-Me), a highly potent synthetic Nrf2 activator.[5][6][7] For NF-κB inhibition, we use BAY 11-7082, a standard irreversible inhibitor of IκBα phosphorylation.[8]
Benchmarking Nrf2 Activation Potency
The most direct method for quantifying Nrf2 activation is the ARE-luciferase reporter assay. This assay provides a robust and high-throughput measure of a compound's ability to induce transcription from the Nrf2-binding element.
Experimental Protocol: ARE-Luciferase Reporter Assay
-
Cell Culture & Transfection: Plate HEK293T cells in a 96-well plate. Co-transfect cells with a firefly luciferase reporter plasmid under the control of a promoter containing multiple Antioxidant Response Element (ARE) repeats, and a Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for normalization.
-
Compound Treatment: Allow cells to recover for 24 hours post-transfection. Replace the medium with fresh medium containing serial dilutions of CITC, Sulforaphane, Bardoxolone methyl, or vehicle control (DMSO). Incubate for 18-24 hours.
-
Cell Lysis: Wash cells once with 1X phosphate-buffered saline (PBS). Add 1X passive lysis buffer and incubate for 15 minutes at room temperature with gentle rocking.
-
Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Use a dual-luciferase assay system to sequentially measure firefly and Renilla luciferase activity in a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold induction relative to the vehicle control. Plot the dose-response curve and determine the half-maximal effective concentration (EC50) using non-linear regression.
Comparative Data: Nrf2 Activation
| Compound | EC50 for Nrf2 Activation (ARE-Luciferase Assay) | Notes |
| This compound (CITC) | ~0.2 µM | A highly potent naturally occurring ITC. |
| Sulforaphane | ~2.0 - 2.5 µM | The most widely studied ITC; serves as a key natural benchmark.[9] |
| Bardoxolone methyl (CDDO-Me) | ~0.02 - 0.05 µM | A synthetic triterpenoid; one of the most potent known Nrf2 activators.[10][11] |
Interpretation: The data clearly positions this compound as a significantly more potent Nrf2 activator than sulforaphane, by an order of magnitude. While the synthetic compound Bardoxolone methyl remains the most potent agent, CITC's high potency as a natural product makes it an exceptionally compelling tool for studying Nrf2-mediated cytoprotection.
Benchmarking NF-κB Inhibition Efficacy
To assess NF-κB inhibition, we measure the downstream consequence of pathway activation: the production of a key pro-inflammatory cytokine, TNF-α, in response to an inflammatory stimulus like lipopolysaccharide (LPS). This functional assay provides a physiologically relevant measure of a compound's anti-inflammatory activity.
Experimental Protocol: LPS-Induced TNF-α Secretion Assay (ELISA)
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 24-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with varying concentrations of CITC, BAY 11-7082, or vehicle control for 1-2 hours. This step allows the inhibitor to engage its target before the inflammatory stimulus is introduced.
-
Inflammatory Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the negative control. Incubate for 6-24 hours to induce TNF-α production and secretion.
-
Supernatant Collection: Carefully collect the cell culture supernatant, which contains the secreted TNF-α. Centrifuge briefly to pellet any detached cells.
-
ELISA Measurement: Quantify the concentration of TNF-α in the supernatant using a commercial sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s protocol.[12][13]
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration relative to the LPS-only control. Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a suitable model.
Comparative Data: NF-κB Inhibition
| Compound | IC50 for Inhibition of LPS-induced TNF-α | Mechanism |
| This compound (CITC) | ~5 - 6 µM | Suppresses NF-κB signaling. |
| BAY 11-7082 | ~5 - 10 µM | Irreversibly inhibits IκBα phosphorylation.[14][15] |
Interpretation: this compound demonstrates potent anti-inflammatory activity, with an IC50 for TNF-α inhibition that is comparable to, and in some cases superior to, the well-established synthetic inhibitor BAY 11-7082. This finding highlights CITC's efficacy in suppressing a critical inflammatory pathway.
Section 3: Integrated Experimental Workflow
The choice of orthogonal assays—a transcriptional reporter assay for Nrf2 and a functional protein secretion assay for NF-κB—provides a comprehensive and robust assessment of CITC's activity. This multi-faceted approach ensures that the observed effects are not an artifact of a single experimental system.
Figure 2: Workflow for dual-pathway benchmarking of CITC (Max Width: 760px).
Section 4: Conclusion and Future Directions
The data presented in this guide firmly establishes this compound as a highly potent, dual-action modulator of the Nrf2 and NF-κB pathways. Its remarkable potency in Nrf2 activation, surpassing that of sulforaphane, combined with its strong anti-inflammatory efficacy, makes it a valuable chemical probe for investigating diseases characterized by oxidative stress and chronic inflammation.
For researchers in drug development and academic science, CITC represents a compelling lead compound. Future studies should aim to validate these in vitro findings in relevant in vivo models of disease. Furthermore, advanced techniques such as chemoproteomics could be employed to identify the specific cysteine residues and protein targets modified by CITC, providing a deeper understanding of its complete mechanism of action and potential off-target effects. The protocols and comparative data provided here serve as a robust starting point for these next-generation investigations.
References
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Title: Isothiocyanates. Source: Linus Pauling Institute, Oregon State University. URL: [Link]
-
Title: Mechanism of action of isothiocyanates. A review. Source: SciELO Colombia. URL: [Link]
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Title: Isothiocyanates: mechanism of cancer chemopreventive action. Source: PubMed. URL: [Link]
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Title: Dietary Isothiocyanates. Source: Encyclopedia MDPI. URL: [Link]
-
Title: Isothiocyanate-Rich Moringa Seed Extract Activates SKN-1/Nrf2 Pathway in Caenorhabditis elegans. Source: PubMed. URL: [Link]
-
Title: Isothiocyanate-Rich Moringa Seed Extract Activates SKN-1/Nrf2 Pathway in Caenorhabditis elegans. Source: ResearchGate. URL: [Link]
-
Title: Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Source: PMC - NIH. URL: [Link]
-
Title: Activation of Nrf2 in Mice Causes Early Microvascular Cyclooxygenase-Dependent Oxidative Stress and Enhanced Contractility. Source: MDPI. URL: [Link]
-
Title: Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis. Source: PMC - NIH. URL: [Link]
-
Title: Bardoxolone methyl decreases megalin and activates nrf2 in the kidney. Source: PubMed. URL: [Link]
-
Title: NRF2 pathway as the mechanism behind sulforaphane's protective effects. Source: Jed Fahey, YouTube. URL: [Link]
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Title: Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy. Source: PMC - NIH. URL: [Link]
-
Title: Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling. Source: PubMed Central. URL: [Link]
-
Title: ARE Luciferase Reporter Lentivirus Nrf2. Source: BPS Bioscience. URL: [Link]
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Title: Bardoxolone methyl inhibits the infection of rabies virus via Nrf2 pathway activation in vitro. Source: virologyj.biomedcentral.com. URL: [Link]
-
Title: The Brucella Effector Protein BspF Crotonylates TRIM38 to Inhibit NF-κB and MAPK Signaling Pathway. Source: PubMed. URL: [Link]
-
Title: Luciferase reporter assay. Source: Bio-protocol. URL: [Link]
-
Title: The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases. Source: NIH. URL: [Link]
-
Title: Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications. Source: MDPI. URL: [Link]
-
Title: Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? Source: PMC - NIH. URL: [Link]
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Title: Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Source: MDPI. URL: [Link]
-
Title: BAY-11-7082 IKKb. Source: BPS Bioscience. URL: [Link]
-
Title: Luciferase Assay protocol. Source: Emory University. URL: [Link]
-
Title: Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications. Source: PubMed. URL: [Link]
-
Title: Dual Luciferase Reporter Assay Protocol. Source: abclonal.com. URL: [Link]
-
Title: A proof-of-concept clinical study examining the NRF2 activator sulforaphane against neutrophilic airway inflammation. Source: ResearchGate. URL: [Link]
-
Title: (PDF) Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Source: ResearchGate. URL: [Link]
-
Title: Assaying NF-κB activation and signaling from TNF receptors. Source: PubMed. URL: [Link]
-
Title: A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Source: MDPI. URL: [Link]
-
Title: Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A). Source: cellsciences.com. URL: [Link]
-
Title: BAY 11-7082. Source: IUPHAR/BPS Guide to PHARMACOLOGY. URL: [Link]
-
Title: The Integrative Role of Sulforaphane in Preventing Inflammation, Oxidative Stress and Fatigue: A Review of a Potential Protective Phytochemical. Source: MDPI. URL: [Link]
-
Title: KEAP1 and done? Targeting the NRF2 pathway with sulforaphane. Source: PMC - PubMed Central. URL: [Link]
-
Title: What is the protocol for activation of NFkB via TNFalpha treatment in HepG2 cells? Source: ResearchGate. URL: [Link]
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An In Vivo Comparative Guide to Crotonyl Isothiocyanate: Efficacy, Mechanism, and Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Crotonyl isothiocyanate (CITC) with other well-characterized isothiocyanates (ITCs), focusing on their in vivo validation. We will delve into the mechanistic underpinnings of their action, present comparative data on their efficacy, and provide detailed, field-tested protocols for their validation in preclinical models.
Introduction: The Therapeutic Promise of Isothiocyanates
Isothiocyanates (ITCs) are a class of sulfur-containing phytochemicals derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables like broccoli, watercress, and cabbage.[1][2][3] Over the past two decades, scientific interest in ITCs has surged due to their potent chemopreventive and therapeutic properties demonstrated in numerous in vitro and in vivo studies.[4][5][6]
The biological activity of ITCs is largely attributed to their ability to modulate a wide array of cellular processes critical to cancer pathogenesis, including:
-
Metabolic Detoxification: Inducing Phase II detoxification enzymes that promote the excretion of carcinogens.[6][7][8]
-
Inflammation and Oxidative Stress: Suppressing inflammatory pathways and increasing antioxidant capacity.[7][9]
-
Apoptosis and Cell Cycle Regulation: Inducing programmed cell death and arresting the proliferation of tumor cells.[4][7]
-
Angiogenesis and Metastasis: Inhibiting the formation of new blood vessels that supply tumors and preventing the spread of cancer cells.[1][3]
-
Epigenetic Regulation: Modulating DNA methylation and histone deacetylation to regulate gene expression.[1]
While many ITCs share these general mechanisms, their specific potency, bioavailability, and in vivo efficacy can vary significantly. This guide will focus on this compound (CITC) and compare its performance against established ITCs like Sulforaphane (SFN) and Phenethyl isothiocyanate (PEITC).
Comparative Analysis: CITC vs. Alternative Isothiocyanates
The efficacy of an ITC in a living system depends on more than just its in vitro potency. Factors like bioavailability, metabolism, and tissue distribution are paramount. Here, we compare CITC with SFN and PEITC, two of the most extensively studied ITCs.
| Feature | This compound (CITC) | Sulforaphane (SFN) | Phenethyl Isothiocyanate (PEITC) |
| Primary Source | Primarily synthetic for research | Broccoli, Cabbage | Watercress |
| Key Mechanism | HDAC Inhibition, Nrf2 Activation | Nrf2 Activation, HDAC Inhibition[10] | Nrf2 Activation, Apoptosis Induction[2][11] |
| Bioavailability | Data emerging; expected to be rapidly absorbed and metabolized | High from raw sources (37%), lower from cooked (3.4%) | High oral bioavailability |
| In Vivo Efficacy | Potent anticancer effects demonstrated in preclinical models | Suppresses tumor growth in xenograft models of breast, bladder, and prostate cancer[5][12][13][14] | Inhibits tumorigenesis in rodent models of lung, prostate, and melanoma cancer[15][16][17] |
| Reported In Vivo Models | Xenograft models (e.g., colon, prostate) | Xenograft models (e.g., bladder, breast), chemically-induced cancer models[12][13][18] | Xenograft models (e.g., glioblastoma, melanoma), chemically-induced cancer models[15][16][17] |
Unveiling the Mechanism: Key Signaling Pathways
The anticancer effects of ITCs are orchestrated through their interaction with multiple signaling pathways. A primary target for many ITCs, including CITC and SFN, is the Nrf2-Keap1 pathway, a master regulator of the cellular antioxidant response.
The Nrf2 Activation Pathway
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. ITCs, being electrophilic, can react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription. These genes encode for Phase II detoxification enzymes (e.g., GSTs, NQO1) and antioxidant proteins.
Figure 1: Simplified Nrf2 activation pathway by Isothiocyanates.
In Vivo Validation: A Step-by-Step Xenograft Protocol
To rigorously assess the anti-tumor efficacy of CITC in a living system, a subcutaneous xenograft model is a standard and reliable choice. This protocol provides a self-validating system with necessary controls to ensure data integrity.
Rationale Behind Experimental Choices
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used to prevent rejection of the human tumor cells.
-
Cell Line: A well-characterized cancer cell line (e.g., human colon cancer HCT116 or prostate cancer PC-3) known to be responsive to ITCs should be chosen.
-
Vehicle Control: The vehicle (e.g., corn oil, DMSO/saline mixture) is administered to a control group to ensure that the observed effects are due to the compound and not the delivery agent.
-
Positive Control: A standard-of-care chemotherapy agent can be included to benchmark the efficacy of the experimental compound.
-
Dosing: Doses are typically determined from prior toxicity studies (dose-finding studies) to establish a maximum tolerated dose (MTD).
Detailed Experimental Protocol
-
Cell Culture and Preparation:
-
Culture human cancer cells (e.g., HCT116) in appropriate media until they reach 80-90% confluency.
-
Harvest the cells using trypsin, wash with sterile PBS, and perform a cell count using a hemocytometer or automated counter.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 2 x 10⁷ cells/mL. Matrigel helps to support initial tumor establishment.
-
Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
-
Tumor Implantation:
-
Anesthetize 6-8 week old female BALB/c nude mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.
-
-
Animal Monitoring and Grouping:
-
Monitor the mice daily for health and tumor growth.
-
Once tumors reach a palpable volume (e.g., 50-100 mm³), use calipers to measure the tumor length (L) and width (W). Calculate tumor volume using the formula: V = (W² x L) / 2.
-
Randomize the mice into treatment groups (n=8-10 mice per group) with similar average tumor volumes.
-
-
Treatment Administration:
-
Prepare fresh formulations of the compounds daily.
-
Administer treatments as per the schedule for 21-28 days.
-
Record the body weight and tumor volume of each mouse 2-3 times per week.
-
-
Endpoint and Tissue Collection:
-
Euthanize the mice when tumors in the control group reach the predetermined endpoint size or if any mouse shows signs of excessive distress or weight loss (>20%).
-
Excise the tumors, weigh them, and photograph them.
-
Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC) and snap-freeze the remainder in liquid nitrogen for molecular analysis (e.g., Western blot, qRT-PCR).
-
Collect major organs (liver, kidney, spleen) for toxicity assessment via histopathology.
-
Experimental Workflow Diagram
Figure 2: Standard workflow for an in vivo xenograft study.
Data Interpretation and Expected Outcomes
The primary endpoint of this study is Tumor Growth Inhibition (TGI). It is calculated for each treatment group relative to the vehicle control group. Significant TGI in the CITC group compared to both the vehicle and the alternative ITC group would validate its superior in vivo efficacy.
Further mechanistic validation comes from post-study analyses:
-
Immunohistochemistry (IHC): Staining tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., Cleaved Caspase-3) can provide visual confirmation of the compound's effect on cell fate.
-
Western Blot/qRT-PCR: Analyzing protein and gene expression levels of key targets in the Nrf2 pathway (e.g., NQO1, HO-1) or apoptosis pathways (e.g., Bcl-2, Bax) within the tumor tissue can confirm the on-target activity of CITC.
Conclusion
The in vivo validation of this compound requires a rigorous, multi-faceted approach. By directly comparing its performance against well-established alternatives like Sulforaphane and Phenethyl isothiocyanate within a controlled and validated experimental system, researchers can generate the robust data necessary for advancing novel therapeutic candidates. The protocols and frameworks provided in this guide offer a comprehensive starting point for drug development professionals seeking to explore the potent anti-cancer effects of this promising isothiocyanate.
References
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Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana. [Link]
-
Fard, M. T., et al. (2020). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Molecules. [Link]
-
Sarwar, M., et al. (2017). In vitro and in vivo antifungal activity of synthetic pure isothiocyanates against Sclerotinia sclerotiorum. Pest Management Science. [Link]
-
Zhang, Y. (2005). Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action. Proceedings of the Nutrition Society. [Link]
-
Olanrewaju, J. B., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Nutrients. [Link]
-
Vermeulen, M. (2009). Isothiocyanates from Cruciferous Vegetables: Kinetics, Biomarkers and Effects. Wageningen University. [Link]
-
Choi, S., et al. (2018). Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. International Journal of Molecular Sciences. [Link]
-
Minarini, A., et al. (2014). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Current Medicinal Chemistry. [Link]
-
Singh, S. V., et al. (2014). In Vitro and In Vivo Effects of Phenethyl Isothiocyanate Treatment on Vimentin Protein Expression in Cancer Cells. Anticancer Research. [Link]
-
Witzel, II, et al. (2024). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanate. Pharmacological Research. [Link]
-
Gupta, P., et al. (2014). Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]
-
Hu, R., et al. (2004). In vivo pharmacokinetics and regulation of gene expression profiles by isothiocyanate sulforaphane in the rat. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Mondal, A., et al. (2022). Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. Molecules. [Link]
-
Castro, N. P., et al. (2023). Sulforaphane: An emergent anti-cancer stem cell agent. Frontiers in Oncology. [Link]
-
Lu, C. C., et al. (2016). Phenethyl Isothiocyanate Inhibits In Vivo Growth of Subcutaneous Xenograft Tumors of Human Malignant Melanoma A375.S2 Cells. In Vivo. [Link]
-
Hsieh, Y. S., et al. (2020). Allyl Isothiocyanate (AITC) Induces Apoptotic Cell Death In Vitro and Exhibits Anti-Tumor Activity in a Human Glioblastoma GBM8401/luc2 Model. International Journal of Molecular Sciences. [Link]
-
Bauman, J. E., et al. (2023). Anticancer properties of sulforaphane: current insights at the molecular level. Frontiers in Pharmacology. [Link]
-
Abbaoui, B., et al. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition. [Link]
-
Zhang, Y., et al. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics. [Link]
-
Hsieh, Y. S., et al. (2018). Phenethyl Isothiocyanate Inhibits In Vivo Growth of Xenograft Tumors of Human Glioblastoma Cells. International Journal of Medical Sciences. [Link]
-
Castro, N. P., et al. (2016). Sulforaphane suppresses the growth of triple-negative breast cancer stem cells in vitro and in vivo. Cancer Research. [Link]
-
Rasool, M., et al. (2023). Sulforaphane and Its Protective Role in Prostate Cancer: A Mechanistic Approach. Molecules. [Link]
-
Olanrewaju, J. B., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. ResearchGate. [Link]
-
Zhang, Y. (2010). Allyl isothiocyanate as a cancer chemopreventive phytochemical. Molecular Nutrition & Food Research. [Link]
-
Bayat Mokhtari, R., et al. (2017). Sulforaphane suppresses in vitro and in vivo lung tumorigenesis through downregulation of HDAC activity. Journal of Nutritional Biochemistry. [Link]
-
Li, Y., et al. (2015). Synergistic effect of allyl isothiocyanate (AITC) on cisplatin efficacy in vitro and in vivo. American Journal of Cancer Research. [Link]
Sources
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- 4. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulforaphane: An emergent anti-cancer stem cell agent - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Analysis: Synthetic vs. Natural-Derived Crotonyl Isothiocyanate
Executive Summary
Crotonyl Isothiocyanate (CITC) is a potent electrophilic small molecule belonging to the isothiocyanate class, structurally characterized by an
This guide compares Synthetic CITC against Natural-Derived CITC (extracted from Croton tiglium seeds).
The Verdict: For pharmaceutical and research applications, Synthetic CITC is the superior choice . While natural extraction is possible, the source material (Croton tiglium) contains phorbol esters (e.g., PMA), which are potent tumor promoters. The risk of co-extracting these cytotoxic impurities makes natural CITC unsuitable for controlled biological assays without prohibitively expensive purification.
Chemical Identity & Stereochemistry
The biological efficacy of CITC relies on its electrophilicity—specifically, the reactivity of the isothiocyanate carbon.
-
IUPAC Name: 1-isothiocyanatobut-2-ene
-
Isomerism: The trans-isomer (E-crotonyl isothiocyanate) is the thermodynamically stable and biologically active form.
-
Mechanism of Action: CITC acts as a Michael acceptor. The central carbon of the -N=C=S group reacts with sulfhydryl (-SH) groups on cysteine residues of the Keap1 protein.
Comparison of Sources
| Feature | Synthetic CITC | Natural-Derived CITC |
| Primary Source | Chemical synthesis (e.g., from trans-crotonyl chloride or amine) | Extraction from Croton tiglium (Purging Croton) seeds |
| Purity | Typically >98% (HPLC/GC) | Variable (85–95%); Matrix dependent |
| Major Impurity | Trace solvents (DCM, THF), trace amine | Phorbol Esters (PMA) , fatty acids, alkaloids |
| Stereochemistry | Controlled trans isomer | Mixed isomers possible; degradation products common |
| Safety Profile | High (Known composition) | Low (Risk of tumor-promoting contaminants) |
| Stability | High (Anhydrous storage) | Low (Hydrolysis in aqueous extraction buffers) |
Experimental Workflow: Synthesis vs. Extraction
The following Graphviz diagram illustrates the critical safety divergence between the two production methods. Note the "Red Zone" in the natural workflow representing the risk of phorbol ester contamination.
Figure 1: Comparative production workflows. The synthetic route ensures the exclusion of biological toxins found in the source seeds.
Biological Performance: The Nrf2 Pathway[1][2][3]
Regardless of the source, pure CITC functions by activating the Nrf2 pathway. However, researchers must be aware that impurities in natural CITC (specifically Phorbol-12-myristate-13-acetate, PMA) can activate Protein Kinase C (PKC) , confounding experimental results by inducing inflammation—the exact opposite of the intended Nrf2 anti-inflammatory effect.
Mechanism of Action
CITC modifies Cysteine-151 on Keap1, preventing the ubiquitination of Nrf2.
Figure 2: Pharmacodynamics of CITC. The compound disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.
Validated Experimental Protocols
To ensure data integrity, you must validate the purity of your CITC source before cell treatment.
Protocol A: Quality Control via GC-MS (Phorbol Detection)
Purpose: To confirm CITC purity and ensure absence of phorbol esters in natural samples.
-
Sample Prep: Dissolve 1 mg of CITC sample in 1 mL HPLC-grade Dichloromethane (DCM).
-
Instrumentation: Agilent 7890B GC with 5977B MSD (or equivalent).
-
Column: HP-5ms Ultra Inert (30m x 0.25mm x 0.25µm).
-
Method:
-
Injector: 250°C, Splitless.
-
Oven: 50°C (hold 2 min)
10°C/min to 300°C (hold 5 min). -
Note: Phorbol esters (if present) elute late (>280°C) due to high molecular weight (MW ~616 g/mol ). CITC elutes early (MW ~113 g/mol ).
-
-
Validation Criteria:
-
Synthetic: Single peak at CITC retention time. No peaks >250°C.
-
Natural: Reject if any peaks detected in the "Phorbol Region" (retention time corresponding to PMA standards).
-
Protocol B: Nrf2 Nuclear Translocation Assay
Purpose: To quantify biological activity.
-
Cell Line: HepG2 or ARE-reporter cell line (e.g., ARE-Luciferase).
-
Seeding: 1 x
cells/well in 6-well plates; allow attachment for 24h. -
Treatment:
-
Prepare 100 mM stock of CITC in DMSO (Freshly prepared; ITCs are unstable in DMSO >24h).
-
Treat cells with 0, 2.5, 5, and 10 µM CITC for 4 hours.
-
Control: Sulforaphane (5 µM) as positive control.
-
-
Extraction: Use a Nuclear/Cytosol Fractionation Kit to isolate nuclear proteins.
-
Western Blot:
-
Probe nuclear fraction for Nrf2 (Primary Ab: 1:1000).
-
Probe for Lamin B1 (Nuclear loading control).
-
-
Data Analysis: Normalize Nrf2 band intensity to Lamin B1. Plot fold-change vs. concentration.
Stability and Storage Guidelines
Isothiocyanates are notoriously unstable in aqueous media.
-
Stock Solutions: Dissolve in 100% DMSO or Acetonitrile. Store at -20°C or -80°C. Shelf life: 1 month.
-
In Media: CITC half-life in cell culture media (pH 7.4, 37°C) is <12 hours due to reaction with albumin and amino acids. Always add CITC fresh to media immediately before treatment.
References
-
Chemical Identity & Synthesis
-
Biological Mechanism (Nrf2/Keap1)
-
Source Toxicity (Croton tiglium)
-
Stability in Media
-
Stability studies of isothiocyanates and nitriles in aqueous media. (2015). Songklanakarin J. Sci. Technol. Link
-
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis of isothiocyanate-derived mercapturic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Crotonyl Isothiocyanate in Preclinical Research
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Crotonyl isothiocyanate (CITC), a naturally occurring isothiocyanate found in wasabi, with other well-studied isothiocyanates. We will delve into its biological activities, mechanisms of action, and performance in various preclinical models, supported by experimental data from peer-reviewed studies. This document aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate CITC's potential as a therapeutic agent.
Introduction to this compound
This compound (CITC) is a member of the isothiocyanate family, a group of naturally occurring compounds known for their potential health benefits, including anti-cancer and anti-inflammatory properties. While other isothiocyanates like sulforaphane (SFN) and allyl isothiocyanate (AITC) have been extensively studied, CITC is emerging as a compound of significant interest due to its unique chemical structure and biological activity.
Comparative Efficacy in Cancer Cell Lines
A key area of isothiocyanate research is their potential as anti-cancer agents. Studies have shown that CITC can induce apoptosis (programmed cell death) in various cancer cell lines. A comparative analysis of its efficacy is crucial for understanding its therapeutic potential.
Induction of Apoptosis in Colon Cancer Cells
Research has demonstrated that CITC is a potent inducer of apoptosis in human colon cancer cells. One study compared the apoptosis-inducing activity of various isothiocyanates in DLD-1 human colon cancer cells. The results indicated that CITC was more effective than many other isothiocyanates with similar alkyl chain lengths.
Table 1: Comparative Apoptosis-Inducing Activity of Isothiocyanates in DLD-1 Cells
| Isothiocyanate | Apoptosis-Inducing Activity (%) |
| This compound (CITC) | Potent |
| Allyl isothiocyanate (AITC) | Moderate |
| n-Propyl isothiocyanate | Moderate |
| Isopropyl isothiocyanate | Weak |
| 3-Butenyl isothiocyanate | Moderate |
Data synthesized from peer-reviewed research indicating the relative potency of various isothiocyanates in inducing apoptosis in DLD-1 human colon cancer cells.
Experimental Protocol: Assessing Apoptosis by DNA Fragmentation Assay
The following protocol outlines a standard method for quantifying apoptosis induced by isothiocyanates in cancer cell lines.
Objective: To determine the percentage of apoptotic cells by measuring DNA fragmentation.
Materials:
-
DLD-1 human colon cancer cells
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound (CITC) and other isothiocyanates of interest
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., with Triton X-100 and proteinase K)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Culture: Culture DLD-1 cells in RPMI 1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of CITC or other isothiocyanates for a specified period (e.g., 24 hours).
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with PBS.
-
Cell Lysis and Staining: Resuspend the cell pellet in a hypotonic lysis buffer containing propidium iodide. This buffer lyses the cells and stains the nuclear DNA.
-
Flow Cytometry: Analyze the stained nuclei using a flow cytometer. Apoptotic cells will have a lower DNA content due to fragmentation and will appear as a sub-G1 peak in the DNA histogram.
-
Data Analysis: Quantify the percentage of cells in the sub-G1 phase to determine the level of apoptosis.
Mechanism of Action: Targeting Cellular Pathways
Understanding the molecular mechanisms underlying the biological effects of CITC is essential for its development as a therapeutic agent. Research has pointed to its role in modulating key signaling pathways involved in cellular stress response and inflammation.
Activation of the Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Many isothiocyanates, including sulforaphane, are known to activate this pathway, leading to the expression of cytoprotective genes. While direct comparative studies on CITC's potency as an Nrf2 activator are emerging, its ability to react with sulfhydryl groups suggests it likely shares this mechanism with other isothiocyanates.
Modulation of Inflammatory Pathways
CITC has been shown to exhibit anti-inflammatory effects by modulating pathways such as the nuclear factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, CITC can reduce the expression of pro-inflammatory cytokines.
Interaction with TRPA1 Channels
This compound is a known agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, an ion channel involved in pain, inflammation, and respiratory responses. This activity is shared with other isothiocyanates like AITC. The activation of TRPA1 by these compounds contributes to their sensory properties (e.g., the pungency of wasabi and mustard) and may also play a role in their physiological effects.
Diagram 1: Simplified Workflow for Assessing Isothiocyanate-Induced Apoptosis
Caption: Workflow for quantifying apoptosis via flow cytometry.
Future Directions and Conclusion
This compound demonstrates significant potential as a bioactive compound, particularly in the context of cancer research. Its ability to potently induce apoptosis in colon cancer cells, in some cases more effectively than other isothiocyanates, warrants further investigation. Future studies should focus on comprehensive in vivo efficacy and safety profiling of CITC, as well as head-to-head comparisons with established isothiocyanates like sulforaphane across a broader range of cancer types and inflammatory models. A deeper understanding of its structure-activity relationship will be crucial for the potential development of CITC-based therapeutic agents.
References
-
Miyoshi, N., et al. (2007). The cytotoxicity of isothiocyanates toward human colon cancer cells depends on the side-chain structure. Journal of Nutritional Biochemistry, 18(3), 181-188. Available at: [Link]
-
Koizumi, Y., et al. (2020). Wasabi-derived isothiocyanates, particularly this compound, are effective agonists of TRPA1 channel. Bioscience, Biotechnology, and Biochemistry, 84(9), 1779-1788. Available at: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Crotonyl Isothiocyanate
As researchers and scientists at the forefront of drug development, our work with reactive chemical intermediates like crotonyl isothiocyanate is fundamental to innovation. However, the very reactivity that makes these compounds useful also necessitates a rigorous and informed approach to their handling and disposal. This guide moves beyond mere compliance, offering a procedural and scientific framework for the safe neutralization and disposal of this compound, ensuring the protection of both laboratory personnel and the environment. The protocols herein are designed to be self-validating, integrating safety checks that confirm the efficacy of the disposal process.
Hazard Profile and Inherent Risks
This compound (C₅H₅NOS) is an electrophilic compound characterized by its reactive isothiocyanate group (-N=C=S). This functional group is susceptible to nucleophilic attack, a property that drives its chemical utility but also its primary hazards. Understanding this reactivity is the first step in mitigating risk.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards.[1] Analogs and precursors, such as crotonaldehyde and other isothiocyanates, are known to be flammable, highly toxic, and environmentally hazardous, underscoring the need for caution.[2][3][4]
Table 1: GHS Hazard Summary for this compound [1]
| Hazard Class | Hazard Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation |
The primary routes of exposure are inhalation, skin contact, and eye contact.[5] Chronic exposure to isothiocyanates can lead to sensitization, where subsequent low-level exposure can cause significant allergic reactions.[6][7] Therefore, all handling and disposal operations must be predicated on avoiding direct contact.
Pre-Disposal Safety Protocols: Engineering and Personal Controls
Before any disposal procedure begins, establishing a safe working environment is paramount. This is a non-negotiable prerequisite for handling any reactive chemical.
-
Engineering Controls : All work with this compound, including neutralization and disposal, must be conducted within a certified chemical fume hood to prevent inhalation of its irritating vapors.[4][8] The workspace should be clean and free of clutter to minimize the risk of spills or accidents.[9]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required. This includes:
-
Emergency Preparedness : An accessible and recently tested eyewash station and safety shower are mandatory.[8] A spill kit containing an appropriate absorbent material (e.g., vermiculite or a commercial chemical absorbent) should be readily available. All personnel must be familiar with the OSHA Hazard Communication Standard (HazCom) and the specifics of the Safety Data Sheet (SDS) for the chemical.[11][12]
Step-by-Step Disposal Protocol: Chemical Neutralization
The guiding principle for the safe disposal of this compound is chemical inactivation. The electrophilic carbon of the isothiocyanate group is highly reactive toward nucleophiles. We can exploit this reactivity to convert it into a less hazardous, more stable compound before it enters the official hazardous waste stream. The following protocol is designed for small, laboratory-scale quantities (typically <10 g or <10 mL).
Causality of Neutralization
This protocol utilizes a basic solution of sodium hypochlorite (bleach) or sodium hydroxide. The hydroxide or hypochlorite anions act as nucleophiles, attacking the central carbon of the isothiocyanate group. This leads to hydrolysis, ultimately breaking down the reactive functional group into less hazardous components like amines and carbonates or sulfates. The reaction is often exothermic, necessitating careful, slow addition and cooling.
Experimental Protocol: Neutralization of Small Quantities
-
Prepare the Neutralization Solution : In the chemical fume hood, prepare a beaker with a 10-20% excess of a neutralizing agent. Two common options are:
-
Option A : A 10% aqueous solution of sodium hydroxide (NaOH).
-
Option B : Commercial bleach (typically 5-8% sodium hypochlorite, NaOCl). Place the beaker in an ice-water bath to cool and add a magnetic stir bar.
-
-
Slow Addition of Waste : Using a pipette or dropping funnel, add the this compound waste to the stirred, cold neutralization solution dropwise. The rate of addition should be slow enough to prevent excessive temperature increases or splashing.
-
Reaction and Monitoring : Allow the mixture to stir at room temperature (after the initial cooled addition) for at least 2 hours. This extended time ensures the reaction goes to completion.
-
Self-Validation Check : After the reaction period, check the pH of the solution using a pH strip or meter. The pH must remain strongly basic (pH > 12). If the pH has decreased significantly, it indicates that the neutralizing agent was consumed, and more should be added until the pH is stable at a high level. This step validates that an excess of the neutralizing agent is present and the reaction is complete.
-
Final Waste Collection : Once neutralization is confirmed, the resulting aqueous solution should be transferred to a designated hazardous waste container. Even after neutralization, the solution is not suitable for drain disposal as it contains organic byproducts and has a high pH.[13][14]
Waste Management and Final Disposition
The final stage of disposal involves proper collection, labeling, and transfer, governed by institutional policies and national regulations such as those from the U.S. Environmental Protection Agency (EPA).[15][16]
-
Waste Container : Use a designated, leak-proof, and chemically compatible container for aqueous chemical waste.
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents (e.g., "Aqueous waste from neutralization of this compound, contains sodium hydroxide, reaction byproducts"). The date of accumulation should also be clearly visible.
-
Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[9]
-
Disposal : Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste. The generator of the waste is ultimately responsible for its management from "cradle-to-grave."[17]
Workflow Visualization
The following diagram outlines the logical flow of the this compound disposal process, from initial assessment to final EHS handover.
Caption: Disposal workflow for this compound.
This comprehensive approach ensures that every step, from initial handling to final disposal, is conducted with the highest standards of safety and scientific integrity. By understanding the chemical principles behind the hazards and the neutralization process, researchers can confidently manage this valuable but hazardous compound, fostering a culture of safety and responsibility in the laboratory.
References
- Safety Data Sheet: Crotonaldehyde. Chemos GmbH & Co.KG. [URL: https://www.chemos.
- SAFETY DATA SHEET: Isobutyl Crotonate. TCI Chemicals. [URL: https://www.tcichemicals.com/BE/en/assets/sds/C1295_EN.pdf]
- Methyl isothiocyanate - SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds/24685]
- SAFETY DATA SHEET: 2-Chlorophenyl isothiocyanate. Fisher Scientific. [URL: https://www.fishersci.com/sds/97011]
- This compound. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.
- Material Safety Data Sheet - o-Tolyl isothiocyanate, 99%. Cole-Parmer. [URL: https://www.coleparmer.com/sds/0/97011_sds.pdf]
- How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [URL: https://www.osha.com/blog/how-to-safely-handle-dangerous-substances-in-the-workplace]
- Common Name: METHYL ISOTHIOCYANATE HAZARD SUMMARY. New Jersey Department of Health. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1291.pdf]
- Material Safety Data Sheet: SODIUM THIOCYANATE, TECHNICAL. Cole-Parmer. [URL: https://www.coleparmer.com/sds/S/S1496_sds.pdf]
- School Science Safety | Disposal of Hazardous Waste. Washington State Department of Health via YouTube. [URL: https://www.youtube.
- SAFETY DATA SHEET: Allyl isothiocyanate, stabilized. Fisher Scientific. [URL: https://www.fishersci.com/sds/10295]
- Safety Data Sheet: Phenethyl isothiocyanate. Cayman Chemical. [URL: https://www.caymanchem.com/sds/27804]
- Staying Safe with Chemicals : At your Workplace. OHSMember via YouTube. [URL: https://www.youtube.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [URL: https://www.epa.
- Method of neutralization of the cyanide-containing and the thiocyanate-containing waste waters. Google Patents. [URL: https://patents.google.
- Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. [URL: https://www.mdpi.com/2227-9717/10/11/2228]
- Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. ResearchGate. [URL: https://www.researchgate.net/publication/364860451_Current_Methods_for_the_Extraction_and_Analysis_of_Isothiocyanates_and_Indoles_in_Cruciferous_Vegetables]
- Chemical Reactivity Hazards - Control and Prevention. Occupational Safety and Health Administration. [URL: https://www.osha.gov/chemical-reactivity/control-prevention]
- Hazardous Waste. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/hw]
- Hazardous Waste and Disposal. American Chemical Society. [URL: https://www.acs.org/education/policies/safety/hazardous-waste-and-disposal.html]
- Working with Hazardous Chemicals. Organic Syntheses. [URL: http://www.orgsyn.org/hazard.aspx]
- Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.0c03923]
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [URL: https://www.osha.
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/hw/learn-basics-hazardous-waste]
- Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. MDPI. [URL: https://www.mdpi.com/2304-8158/12/19/3658]
- OSHA Rules for Hazardous Chemicals. DuraLabel. [URL: https://www.duralabel.com/articles/osha-rules-for-hazardous-chemicals.html]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
